Ronidazole
Description
Antiprotozoal and antimicrobial agent used mainly in veterinary practice.
See also: Tinidazole (related); Dimetridazole (related); Nimorazole (related) ... View More ...
Structure
3D Structure
Properties
IUPAC Name |
(1-methyl-5-nitroimidazol-2-yl)methyl carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O4/c1-9-4(3-14-6(7)11)8-2-5(9)10(12)13/h2H,3H2,1H3,(H2,7,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFRTXSWDXZRRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1COC(=O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045400 | |
| Record name | Ronidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7681-76-7 | |
| Record name | 1-Methyl-2-carbamoyloxymethyl-5-nitroimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7681-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ronidazole [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ronidazole | |
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| Record name | Ronidazole | |
| Source | EPA DSSTox | |
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| Record name | Ronidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.796 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | RONIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E01R4M1063 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Ronidazole Action Against Protozoa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ronidazole, a 5-nitroimidazole compound, is a cornerstone in the treatment of infections caused by anaerobic protozoa, notably Tritrichomonas foetus and Giardia duodenalis. Its efficacy hinges on a sophisticated mechanism of action that exploits the unique low-redox metabolic pathways of these organisms. This technical guide provides an in-depth exploration of the molecular processes underpinning this compound's antiprotozoal activity. The core of its mechanism involves reductive activation within the parasite, leading to the generation of cytotoxic radical species that inflict lethal damage to cellular macromolecules, primarily DNA. This document details the enzymatic pathways responsible for this activation, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual representations of the involved molecular interactions.
Introduction
This compound is a synthetic antiprotozoal agent belonging to the 5-nitroimidazole class, a group of compounds that also includes metthis compound and tinidazole.[1] It is widely used in veterinary medicine to treat infections such as feline trichomoniasis caused by Tritrichomonas foetus and giardiasis in both canines and felines.[2][3] The selective toxicity of this compound against anaerobic protozoa is a direct consequence of their distinct anaerobic energy metabolism, which is absent in their aerobic hosts. This guide will dissect the mechanism of action, from initial drug uptake to the ultimate cytotoxic effects on the protozoan cell.
The Reductive Activation of this compound
This compound is administered as an inactive prodrug. Its transformation into a cytotoxic agent is contingent upon the reduction of its 5-nitro group, a process that occurs efficiently only in the low-redox-potential environment of anaerobic organisms.[1] This bioactivation is a multi-step process catalyzed by specific oxidoreductase enzymes within the protozoa.
The Pyruvate:Ferredoxin Oxidoreductase (PFOR) Pathway
The principal pathway for this compound activation in many anaerobic protozoa involves the enzyme Pyruvate:Ferredoxin Oxidoreductase (PFOR) and the electron carrier protein ferredoxin.
-
Oxidative Decarboxylation of Pyruvate: In the anaerobic metabolism of protozoa like Giardia and Trichomonas, PFOR catalyzes the oxidative decarboxylation of pyruvate, a key intermediate from glycolysis. This reaction produces acetyl-CoA, CO₂, and, crucially, releases low-potential electrons.
-
Electron Transfer via Ferredoxin: These electrons are transferred to ferredoxin, a small, iron-sulfur protein that acts as a low-redox-potential electron shuttle.
-
Reduction of this compound: The reduced ferredoxin then donates its electron to the nitro group of the this compound molecule. This single-electron transfer reduces the nitro group to a highly reactive and unstable nitro radical anion.
This process is highly efficient because the redox potential of ferredoxin is sufficiently low to reduce the nitro group of this compound, a reaction that does not readily occur in host cells.
Alternative Activation Pathways
While the PFOR-ferredoxin system is a primary driver of this compound activation, other enzymes can also contribute to this process.
-
Thioredoxin Reductase: This flavoenzyme, part of the thioredoxin system, has been shown to be capable of reducing 5-nitroimidazoles. It can directly transfer electrons to this compound, contributing to the pool of cytotoxic radicals.
-
Nitroreductases: Protozoa possess various nitroreductases that can participate in the activation of nitro-aromatic compounds, further enhancing the cytotoxicity of this compound.
The multiplicity of these activation pathways underscores the robustness of the drug's mechanism and may explain its high potency.
Molecular Basis of Cytotoxicity
The generation of the nitro radical anion is the pivotal event in this compound's mechanism of action. This highly reactive species, along with other downstream metabolites, wreaks havoc within the protozoan cell through several mechanisms.
-
DNA Damage: The primary target of activated this compound is the parasite's DNA. The nitro radical anions, and other reactive intermediates, can interact directly with DNA, causing a loss of helical structure, strand breaks, and impaired function.[1] This extensive DNA damage ultimately triggers cell death.
-
Protein and Lipid Damage: The reactive metabolites can also induce oxidative damage to other vital macromolecules, including proteins and lipids, disrupting their function and contributing to the overall cytotoxicity.
The continuous enzymatic reduction of this compound within the cell creates a concentration gradient, facilitating further uptake of the prodrug and establishing a self-perpetuating cycle of cytotoxic activity.
Quantitative Efficacy Data
The in vitro efficacy of this compound has been evaluated against several protozoan parasites. The following table summarizes key quantitative data.
| Protozoan Species | Strain | Metric | Value | Reference |
| Giardia intestinalis | Not Specified | Relative Activity | ~5 times more active than metthis compound | [4] |
| Tritrichomonas foetus | Feline Isolates | MIC | >0.1 µg/mL | [5] |
| Entamoeba histolytica | HM-1:IMSS | EC₅₀ | 0.8 µM |
Signaling Pathways and Experimental Workflows
Diagrams of Core Mechanisms
The following diagrams, generated using Graphviz, illustrate the key molecular pathways and experimental workflows described in this guide.
Caption: Reductive activation pathways of this compound in anaerobic protozoa.
Caption: General workflow for in vitro susceptibility testing of this compound.
Detailed Experimental Protocols
The following protocols are representative methodologies for investigating the mechanism of action of this compound.
In Vitro Susceptibility Assay (MIC/IC₅₀ Determination)
This protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC) or the 50% Inhibitory Concentration (IC₅₀) of this compound against a protozoan culture, such as Giardia duodenalis.
Materials:
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Axenic culture of the target protozoan (e.g., G. duodenalis trophozoites).
-
Appropriate culture medium (e.g., TYI-S-33 medium).
-
This compound stock solution (e.g., in DMSO).
-
96-well microtiter plates.
-
Anaerobic incubation system (e.g., anaerobic jar with gas-generating sachets).
-
Microplate reader (for IC₅₀) or inverted microscope (for MIC).
-
Cell viability reagent (e.g., [³H]-thymidine or a resazurin-based dye).
Procedure:
-
Parasite Culture: Culture the protozoan trophozoites to the mid-logarithmic growth phase under standard anaerobic conditions.
-
Inoculum Preparation: Harvest and wash the trophozoites. Adjust the cell density to a final concentration of 1 x 10⁵ cells/mL in fresh culture medium.
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Drug Dilution: Prepare a series of two-fold dilutions of this compound in the culture medium directly in the 96-well plate. Include a drug-free control (vehicle only) and a blank control (medium only).
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Inoculation: Add 100 µL of the parasite inoculum to each well containing 100 µL of the drug dilutions.
-
Incubation: Seal the plate and incubate under anaerobic conditions at 37°C for 24 to 48 hours.
-
MIC Determination (Visual): Using an inverted microscope, determine the MIC as the lowest concentration of this compound that causes complete inhibition of visible parasite motility and growth compared to the drug-free control.
-
IC₅₀ Determination (Quantitative):
-
Add a viability reagent (e.g., [³H]-thymidine) to each well and incubate for a further 4-6 hours.
-
Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each drug concentration relative to the drug-free control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
-
PFOR/Ferredoxin Activity Assay (Cell-Free)
This assay measures the ability of the PFOR/ferredoxin system to reduce a nitroimidazole, which serves as a proxy for this compound activation.
Materials:
-
Cell-free extract from the target protozoan, prepared under anaerobic conditions.
-
Anaerobic cuvettes and spectrophotometer.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Reagents: Pyruvate, Coenzyme A (CoASH), β-mercaptoethanol, and metthis compound (as a monitorable substrate).
Procedure:
-
Preparation: All solutions and the spectrophotometer chamber should be made anaerobic by purging with nitrogen gas.
-
Assay Mixture: In an anaerobic cuvette, combine the assay buffer, pyruvate, CoASH, and β-mercaptoethanol.
-
Initiation: Add the cell-free extract containing PFOR and ferredoxin to the cuvette.
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Reaction: Start the reaction by adding metthis compound (e.g., to a final concentration of 100 µM).
-
Measurement: Monitor the reduction of metthis compound by measuring the decrease in absorbance at 320 nm over time. The rate of absorbance decrease is proportional to the PFOR/ferredoxin activity.
DNA Damage Assessment (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.
Materials:
-
Protozoan cells treated with this compound and control cells.
-
Low melting point agarose.
-
Microscope slides (pre-coated).
-
Lysis solution (high salt, detergent).
-
Alkaline electrophoresis buffer (pH > 13).
-
Neutralization buffer.
-
DNA stain (e.g., SYBR Green).
-
Fluorescence microscope with appropriate software.
Procedure:
-
Cell Preparation: Harvest this compound-treated and control cells and resuspend in PBS at ~1 x 10⁵ cells/mL.
-
Embedding: Mix the cell suspension with molten low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow to solidify.
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour to remove cell membranes and proteins, leaving behind the nucleoid.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with cold alkaline electrophoresis buffer for ~20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage (e.g., 25 V) for ~20-30 minutes. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides, and then stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified using image analysis software to measure parameters such as tail length, tail intensity, and tail moment.
Conclusion
The mechanism of action of this compound against protozoa is a classic example of targeted chemotherapy, exploiting the unique anaerobic biochemistry of the pathogen. The reductive activation of its nitro group by enzymes like PFOR and thioredoxin reductase leads to the formation of cytotoxic radicals that cause extensive DNA damage, resulting in parasite death. Understanding these core mechanisms at a molecular level is crucial for optimizing the use of this compound, combating potential resistance, and guiding the development of new antiprotozoal agents. The experimental protocols outlined provide a framework for further research into the nuanced interactions between this important drug and its target organisms.
References
- 1. This compound for Cats - Wedgewood Pharmacy [wedgewood.com]
- 2. esccap.ch [esccap.ch]
- 3. A comparison of the in-vitro activity of some 5-nitroimidazoles and other compounds against Giardia intestinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-Throughput Screening of Entamoeba Identifies Compounds Which Target Both Life Cycle Stages and Which Are Effective Against Metthis compound Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Ronidazole and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for Ronidazole, a critical antiprotozoal agent, and its derivatives. The information presented herein is intended to support research and development efforts in medicinal chemistry and drug discovery by detailing established synthesis methodologies, experimental protocols, and pathways for structural modification.
Introduction to this compound
This compound is a nitroimidazole-based antiprotozoal drug primarily used in veterinary medicine.[1] Its chemical structure is (1-methyl-5-nitro-1H-imidazol-2-yl)methyl carbamate.[2] The biological activity of this compound and related 5-nitroimidazoles is contingent on the nitro group at the 5-position of the imidazole ring.[3] This group is reduced in anaerobic organisms, leading to the formation of cytotoxic radicals that disrupt DNA synthesis, ultimately causing cell death.[1] The core structure of this compound makes it a valuable scaffold for the development of new antimicrobial agents.
Synthesis of the this compound Core: (1-methyl-5-nitro-1H-imidazol-2-yl)methanol
The synthesis of this compound typically proceeds through a key intermediate, (1-methyl-5-nitro-1H-imidazol-2-yl)methanol. This intermediate is then carbamoylated to yield the final product.
Synthesis of 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole
One common precursor in the synthesis of nitroimidazole drugs is 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole. While not the direct precursor to this compound's core, its synthesis illustrates common strategies in this chemical family.
A documented pathway involves the reaction of 2-methyl-4(5)-nitroimidazole with ethylene oxide in the presence of formic acid.[4] The formic acid is subsequently removed by distillation. The product is then purified through a series of pH adjustments and recrystallization steps.[4]
dot
Caption: Workflow for the synthesis of 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole.
Experimental Protocol: Synthesis of 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole[6]
-
Reaction: Dissolve 254 parts of 2-methyl-4(5)-nitroimidazole in 736 parts of 98% formic acid. Introduce 176 parts of ethylene oxide into the solution at 30 to 40°C over 20 to 30 minutes with thorough stirring.
-
Stirring: Stir the mixture for 2.5 hours at 30 to 40°C.
-
Distillation: Distill off approximately 550 parts of formic acid using a rotary evaporator at 30 mbar, with a water bath temperature gradually increased to 85°C.
-
Precipitation of Starting Material: Add 600 parts of water to the evaporation residue. Adjust the acidic solution (initial pH ≈ 3.1) to a pH of 0.8 to 1.8 at 20°C by adding a concentrated mineral acid.
-
Separation: Separate the precipitated unreacted starting material by filtration.
-
Product Precipitation: Add an alkaline agent to the mother liquor to establish a pH between 5 and 12, ensuring the temperature does not exceed 30°C.
-
Isolation: Separate the precipitated 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole.
-
Recrystallization: Recrystallize the crude product from an aqueous solution of an alkaline agent with a pH of 9 to 14 to obtain the pure product.
Core Synthesis of this compound
The direct synthesis of this compound involves the creation of the (1-methyl-5-nitro-1H-imidazol-2-yl)methyl carbamate structure. A key route starts from 1-methyl-5-nitro-1H-imidazole-2-methanol.
dot
References
- 1. This compound:Application,Synthesis,Toxicity_Chemicalbook [chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. EP0150407B1 - Process for the preparation of 1(2-hydroxyethyl)-2-methyl-5-nitroimidazole of high purity - Google Patents [patents.google.com]
Chemical and physical properties of Ronidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ronidazole is a synthetic nitroimidazole derivative with potent antiprotozoal and antibacterial properties. Primarily utilized in veterinary medicine, its efficacy against anaerobic organisms has prompted further investigation into its broader therapeutic potential. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, its mechanism of action, and detailed experimental protocols for its analysis. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, key pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular interactions and analytical methodologies.
Chemical and Physical Properties
This compound, with the IUPAC name (1-methyl-5-nitro-1H-imidazol-2-yl)methyl carbamate, is a crystalline solid.[1] Its fundamental chemical and physical properties are summarized in the tables below.
Table 1: General and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | (1-methyl-5-nitro-1H-imidazol-2-yl)methyl carbamate | [1] |
| Alternate Names | 1-Methyl-5-nitro-1H-imidazole-2-methanol 2-Carbamate, Ridzol | [2] |
| CAS Number | 7681-76-7 | [2] |
| Molecular Formula | C₆H₈N₄O₄ | [2] |
| Molecular Weight | 200.15 g/mol | [1][2] |
| Canonical SMILES | CN1C(=CN=C1COC(=O)N)--INVALID-LINK--[O-] | [3] |
| InChI Key | PQFRTXSWDXZRRS-UHFFFAOYSA-N | [1] |
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| Melting Point | 168 °C | [3] |
| Boiling Point | 502 °C (Predicted) | [3] |
| pKa | 1.2 (at 25°C) (Predicted) | [4] |
| LogP | -0.4 | [1] |
| Appearance | Solid powder | [5] |
Table 3: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | 2900 mg/L (at 20°C, pH 7) | [3] |
| 4 mg/mL (ultrasonic) | [6][7] | |
| DMSO | 30 mg/mL | [8] |
| 40 mg/mL | [9] | |
| 60 mg/mL (sonication recommended) | [10] | |
| 100 mg/mL (ultrasonic) | [6][7] | |
| DMF | 30 mg/mL | [8] |
| Methanol | Soluble (Slightly, Heated) | [4] |
| DMSO:PBS (pH 7.2) (1:5) | 0.16 mg/mL | [8] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (sonication recommended) | [10] |
Table 4: Spectroscopic Data of this compound
| Technique | Data | Reference |
| UV-Vis (λmax) | 301 nm (in DMF) | [8] |
| Mass Spectrometry (LC-MS/MS) | MRM transitions available for quantification | [11] |
Mechanism of Action
This compound, like other 5-nitroimidazoles, functions as a prodrug that requires bioreductive activation within the target anaerobic organism.[12] The low redox potential in these organisms facilitates the reduction of the nitro group of this compound, a process catalyzed by enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR).[3] This reduction generates highly reactive nitroso and hydroxylamine derivatives and cytotoxic free radicals.[3][12] These reactive species can then interact with and damage critical cellular macromolecules, most notably DNA, leading to strand breaks and inhibition of nucleic acid synthesis, ultimately resulting in microbial cell death.[3][12][]
Caption: Mechanism of action of this compound.
Experimental Protocols
This section details the methodologies for key experiments related to the analysis and characterization of this compound.
Synthesis of this compound
Two primary synthetic routes for this compound have been reported.[14]
Method 1: Starting from 2-methyl-5-nitroimidazole
-
Reaction Setup: In a suitable reaction vessel, treat 2-methyl-5-nitroimidazole with ethylene oxide.
-
Catalyst: The reaction is carried out in the presence of a base, such as sodium hydroxide.
-
Formation of Intermediate: This reaction forms 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole.
-
Purification: The resulting product is purified by recrystallization to yield pure this compound.
Method 2: Starting from Acetaldehyde
-
Oxime Formation: Convert acetaldehyde to acetaldehyde oxime using hydroxylamine hydrochloride in the presence of sodium acetate.
-
Esterification: React acetaldehyde oxime with ethyl chloroformate in the presence of pyridine to form N-ethoxycarbonylacetaldexime.
-
Cyclization: Treat N-ethoxycarbonylacetaldexime with sodium methoxide in methanol to form 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole.
-
Purification: Purify the final product by recrystallization to obtain pure this compound.
Caption: Synthetic pathways for this compound.
Determination of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from methods used for the determination of this compound in various matrices.[15][16]
3.2.1. Instrumentation and Conditions
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile, methanol, and a phosphate buffer (e.g., 0.01 M KH₂PO₄, pH 4.7) in a ratio such as 10:10:80 (v/v/v). The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 318 nm.
-
Injection Volume: 20 µL.
3.2.2. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or mobile phase) to prepare a stock solution of known concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.
-
Sample Preparation (e.g., from animal feed):
-
Extract a known weight of the homogenized sample with a suitable solvent (e.g., methanol).
-
Perform a liquid-liquid extraction cleanup. For example, partition the methanol extract with carbon tetrachloride and water.
-
Collect the aqueous phase containing this compound.
-
Filter the final extract through a 0.45 µm syringe filter before injection into the HPLC system.
-
3.2.3. Analysis
-
Inject the working standard solutions to establish a calibration curve of peak area versus concentration.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Caption: HPLC analysis workflow for this compound.
Determination of Melting Point
The melting point of this compound can be determined using standard laboratory techniques.
3.3.1. Instrumentation
-
Melting point apparatus (capillary method).
-
Capillary tubes (sealed at one end).
-
Mortar and pestle.
3.3.2. Procedure
-
Sample Preparation: Finely powder a small amount of dry this compound using a mortar and pestle.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Measurement: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: Record the temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted.
Determination of Solubility
The solubility of this compound in various solvents can be determined using the shake-flask method.
3.4.1. Materials
-
This compound powder.
-
Selected solvents (e.g., water, DMSO, DMF, ethanol).
-
Vials with screw caps.
-
Shaking incubator or orbital shaker at a constant temperature.
-
Analytical balance.
-
Spectrophotometer or HPLC system for concentration measurement.
3.4.2. Procedure
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a vial.
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.
-
Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Determine the concentration of this compound in the diluted supernatant using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Calculation: Calculate the solubility of this compound in the solvent, expressed in units such as mg/mL or mol/L.
Conclusion
This technical guide has provided a comprehensive overview of the chemical and physical properties of this compound, a significant antiprotozoal agent. The tabulated data offers a quick reference for researchers, while the detailed mechanism of action and experimental protocols provide a solid foundation for further investigation and application in drug development. The visualizations of the signaling pathway and experimental workflows are intended to enhance the understanding of the complex processes involved in the action and analysis of this compound. As research into nitroimidazole compounds continues, a thorough understanding of the fundamental properties of molecules like this compound will be crucial for the development of new and more effective therapeutic agents.
References
- 1. lecturio.com [lecturio.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
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- 8. 1H nuclear magnetic resonance study of metthis compound metabolism by perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijisrt.com [ijisrt.com]
- 11. Metthis compound induced DNA damage in somatic cells of Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fao.org [fao.org]
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- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Ronidazole as a 5-Nitroimidazole Antimicrobial Agent: A Technical Guide
Abstract
Ronidazole is a synthetic 5-nitroimidazole compound with potent antiprotozoal and some antibacterial activity. Primarily utilized in veterinary medicine, it is a critical therapeutic agent for infections caused by anaerobic protozoa, most notably Tritrichomonas foetus in felines and Trichomonas gallinae in avian species. This document provides a comprehensive overview of this compound, detailing its mechanism of action, antimicrobial spectrum, pharmacokinetic and pharmacodynamic properties, and mechanisms of resistance. Furthermore, it outlines key experimental protocols for its study and presents quantitative data in a structured format for researchers, scientists, and professionals in drug development.
Introduction
This compound belongs to the 5-nitroimidazole class of antimicrobial agents, a group that includes well-known drugs like metthis compound.[1][2] It was first developed in the 1970s as an antiprotozoal for veterinary use.[3] Its role is significant in treating infections in non-food-producing animals, particularly where other nitroimidazoles have failed.[4][5] this compound's use is largely off-label in many regions, including the United States where it is not FDA-approved, necessitating its preparation by compounding pharmacies.[2][4] Concerns regarding its potential carcinogenicity prohibit its use in food-producing animals.[2][6]
Mechanism of Action
The antimicrobial activity of this compound is dependent on its selective toxicity to anaerobic or microaerophilic organisms. The core mechanism involves a bioreductive activation process.[1]
-
Entry into the cell: this compound, a prodrug, passively diffuses into the microorganism.
-
Reductive Activation: In the low-redox-potential environment of anaerobic microbes, the nitro group (NO₂) of the imidazole ring is reduced by microbial enzymes, such as pyruvate:ferredoxin oxidoreductase (PFOR).[7][8]
-
Formation of Reactive Intermediates: This reduction process generates highly reactive cytotoxic intermediates, including nitro radicals and hydroxylamines.[1][7][8]
-
DNA Damage: These reactive molecules interact with microbial DNA, causing a loss of helical structure, strand breakage, and inhibition of nucleic acid synthesis, which ultimately leads to cell death.[1][2][3][4][9]
Antimicrobial Spectrum
This compound is primarily effective against anaerobic protozoa and has some activity against certain bacteria.
-
Protozoa:
-
Tritrichomonas foetus : A leading cause of chronic large-bowel diarrhea in cats.[5][9][10] this compound is considered the treatment of choice.[11][12][13]
-
Trichomonas gallinae : The causative agent of avian trichomoniasis (canker), particularly in pigeons and doves.[9][14][15]
-
Giardia spp. : Has been used as an alternative treatment for giardiasis in dogs and cats.[2][4][5]
-
Other protozoa: Effective against Hexamita and Cochlosoma in birds.[16]
-
-
Bacteria: While its primary use is antiprotozoal, this compound has demonstrated some in vivo antibacterial activity against anaerobic bacteria.[17][18]
Pharmacokinetics and Pharmacodynamics
This compound is well-absorbed after oral administration.[2][3] Its pharmacokinetic profile has been studied in cats, revealing rapid and complete absorption with high bioavailability. The long elimination half-life suggests that less frequent dosing might be possible, which could reduce the risk of cumulative toxicity.[19][20]
Table 1: Pharmacokinetic Parameters of this compound in Cats
| Parameter | IV Administration (9.2 mg/kg) | Oral Capsule (28.2 mg/kg) | Oral Guar Gum Capsule (30 mg/kg) |
|---|---|---|---|
| Cmax (μg/mL) | - | - | 17.1 - 21.6[21][22] |
| Tmax (hours) | - | - | 9.0 - 9.4[21][22] |
| Terminal Half-life (T½) (hours) | 9.80 (± 0.35)[19][20] | 10.50 (± 0.82)[19][20] | - |
| Bioavailability (F%) | - | 99.64 (± 16.54)[19][20] | - |
| Clearance (CL) (mL/kg/min) | 0.82 (± 0.07)[19][20] | - | - |
| AUC (μg·h/mL) | - | - | 467.4 - 481[21][22] |
Clinical Efficacy
This compound has demonstrated efficacy in treating protozoal infections where other nitroimidazoles may have failed. Dosing and treatment duration are critical for successful outcomes and minimizing adverse effects.
Table 2: Summary of this compound Efficacy Studies
| Species | Disease | Dosage | Duration | Outcome | Reference(s) |
|---|---|---|---|---|---|
| Cat | Tritrichomonas foetus | 10 mg/kg PO q12h | 14 days | Ineffective; relapse in all 5 cats.[23] | [23] |
| Cat | Tritrichomonas foetus | 30 mg/kg PO q24h | 14 days | Effective; 84% of treated cats tested negative vs. 18% in placebo group.[21][22] | [21][22] |
| Cat | Tritrichomonas foetus | 30-50 mg/kg PO q12h | 14 days | Eradicated infection in 10/10 experimentally infected cats.[23] | [23] |
| Cat | Tritrichomonas foetus | 50 mg/kg PO q12h | 14 days | Effective in treating experimentally infected cats.[10] | [10] |
| Pigeon | Trichomonas gallinae (resistant strains) | 200 mg/L in drinking water | Not specified | Eliminated infection where lower doses failed.[24] |[24] |
Mechanisms of Resistance
Resistance to 5-nitroimidazoles, including this compound, is a growing concern.[11][24] Resistance is often relative rather than absolute and can be multifactorial.[25] Key mechanisms involve alterations in the drug activation pathway.
-
Decreased Drug Activation: The most significant mechanism is the reduced expression or impaired function of enzymes required for the reductive activation of the nitro group, such as PFOR and ferredoxin.[25][26]
-
Oxygen Scavenging: In some cases, resistance is observed only under aerobic conditions. It is proposed that in the presence of oxygen, the activated drug radical is reoxidized back to its inactive parent form, preventing it from damaging DNA. This is termed "aerobic resistance".[11][25]
-
Efflux Pumps: While less characterized for this drug class, increased drug efflux could potentially contribute to reduced intracellular concentrations.
Toxicology and Adverse Effects
The primary concern with this compound is its narrow therapeutic index and potential for neurotoxicity, which appears to be dose-dependent and associated with cumulative exposure.[12][19]
-
Common Side Effects: Loss of appetite, vomiting, and diarrhea are the most frequently reported adverse effects.[3][5][6]
-
Neurotoxicity: More severe, dose-dependent side effects are neurological.[2] Signs include lethargy, ataxia (loss of balance), tremors, seizures, and nystagmus (involuntary eye movements).[4][19] These signs typically begin after several days of treatment and often resolve within 1 to 4 weeks after discontinuing the drug.[19]
-
Carcinogenicity and Other Risks: this compound is considered potentially carcinogenic to humans, based on studies in rats and mice.[5][6] It is teratogenic and should not be used in pregnant animals.[2] Long-term use in dogs has been associated with testicular toxicity.[5][6] Due to these risks, handlers should wear gloves when administering the medication.[4][5]
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC) of this compound against a specific microorganism.
Materials:
-
This compound analytical standard
-
Appropriate solvent (e.g., DMSO)
-
96-well microtiter plates
-
Sterile culture broth (e.g., TYM for T. foetus)
-
Test microorganism inoculum standardized to a specific density (e.g., McFarland standard)
-
Incubator (with anaerobic conditions if required)
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent.
-
Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution across the wells of a 96-well plate using sterile broth.[27] This creates a gradient of drug concentrations.
-
Inoculation: Add a standardized volume of the microorganism inoculum to each well.[27]
-
Controls: Include a growth control (broth + inoculum, no drug), a sterility control (broth only), and a solvent control (broth + inoculum + solvent).[27]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours, anaerobic or aerobic).
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Detection of this compound in Biological Samples via LC-MS/MS
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive method for quantifying this compound and its metabolites in matrices like plasma, eggs, or feces.[28][29]
Protocol Outline:
-
Sample Preparation (Extraction):
-
Homogenize the sample (e.g., feces, tissue).[28]
-
Extract this compound using a suitable solvent (e.g., acetone, acetonitrile, ethyl acetate).[28] This may be a multi-step process involving centrifugation and combining supernatants.
-
Perform a clean-up step to remove interfering substances. This can involve liquid-liquid extraction (e.g., with n-hexane) or solid-phase extraction (SPE) using a cartridge (e.g., cation exchange).[28]
-
Evaporate the final extract to dryness under nitrogen at a controlled temperature (≤40°C) and reconstitute the residue in a mobile phase-compatible solution (e.g., 0.1% formic acid).[28]
-
-
Chromatographic Separation (LC):
-
Inject the prepared sample into an HPLC system equipped with a reverse-phase column (e.g., C18).
-
Use a specific mobile phase gradient (e.g., a mixture of acetonitrile and water with formic acid) to separate this compound from other components.
-
-
Detection and Quantification (MS/MS):
-
The eluent from the LC column is introduced into the mass spectrometer.
-
The instrument is set to monitor for specific precursor-to-product ion transitions for this compound and its metabolites in Multiple Reaction Monitoring (MRM) mode, providing high specificity and sensitivity.
-
Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve prepared with known concentrations of the this compound standard.[28]
-
Conclusion
This compound remains a vital antimicrobial agent in veterinary medicine for combating specific protozoal infections that are otherwise difficult to treat. Its efficacy is well-documented, particularly against T. foetus in cats. However, its use requires careful consideration due to a narrow therapeutic margin and the risk of significant neurotoxicity. The emergence of resistant strains underscores the need for judicious use, accurate diagnostics, and continued research into the mechanisms of resistance and alternative therapeutic strategies. The analytical and experimental protocols outlined herein provide a foundation for further investigation into this important 5-nitroimidazole compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound for Cats - Wedgewood Pharmacy [wedgewood.com]
- 3. This compound:Application,Synthesis,Toxicity_Chemicalbook [chemicalbook.com]
- 4. This compound for Dogs and Cats | Dog, Cat, Pet Medication | PetMD [petmd.com]
- 5. This compound | VCA Animal Hospitals [vcahospitals.com]
- 6. This compound: A Potent Antiprotozoal with Carcinogenic Concerns_Chemicalbook [chemicalbook.com]
- 7. This compound [sitem.herts.ac.uk]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. This compound | Active Pharmaceutical Ingredients | Bayview Pharmacy [bayviewrx.com]
- 10. Efficacy of this compound for Treatment of Cats Experimentally Infected with a Korean Isolate of Tritrichomonas foetus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Documentation of in vivo and in vitro aerobic resistance of feline Tritrichomonas foetus isolates to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. veterinaryevidence.org [veterinaryevidence.org]
- 13. veterinaryevidence.org [veterinaryevidence.org]
- 14. birdantibiotic.com [birdantibiotic.com]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. birdcarer.com [birdcarer.com]
- 17. journals.asm.org [journals.asm.org]
- 18. Antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound pharmacokinetics after intravenous and oral immediate-release capsule administration in healthy cats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound pharmacokinetics after intravenous and oral immediate-release capsule administration in healthy cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Efficacy of guar gum-based this compound capsules as a treatment for Tritrichomonas foetus infection in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Efficacy of this compound for treatment of feline Tritrichomonas foetus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Avian Oropharyngeal Trichomonosis: Treatment, Failures and Alternatives, a Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
- 28. mhlw.go.jp [mhlw.go.jp]
- 29. Validation of a method for the detection and confirmation of nitroimidazoles and the corresponding hydroxy metabolites in pig plasma by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Ronidazole: A Comprehensive Technical Guide on its Discovery, Development, and Application
Abstract
Ronidazole, a 5-nitroimidazole derivative, has a significant history in veterinary medicine as a potent antiprotozoal agent. This technical guide provides an in-depth overview of the discovery, historical development, mechanism of action, synthesis, and application of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows.
Discovery and Historical Development
This compound was first developed in the 1970s by the French pharmaceutical company Rhône-Poulenc as an antiprotozoal agent for veterinary use.[1] It was introduced in Europe in the early 1980s under the brand name "Ridzol" and was initially used for the treatment of Tritrichomonas foetus infections in cattle.[1] Over the following years, its efficacy against other protozoan parasites, such as Giardia and Trichomonas, was recognized, leading to its widespread use in a variety of animal species, including cats, dogs, horses, and birds.[1] this compound later gained approval in other countries, including Australia and Canada, and is now a globally recognized veterinary medication.[1]
While not approved by the FDA for use in animals in the United States, it is prescribed by veterinarians under "off-label" or "extra-label" use for treating infections like Tritrichomonas foetus in cats and Giardia in dogs.[2][3] In the United Kingdom, the Veterinary Medicines Directorate (VMD) has permitted the use of 100% pure chemical grade this compound for treating T. foetus in cats, obtainable through compounding pharmacies with informed owner consent.[4]
In the European Union, the use of this compound in food-producing animals has been a subject of regulatory scrutiny. In 1992, the German delegation raised concerns about the health effects of veterinary medicines containing nitroimidazoles, prompting a re-evaluation.[5] Due to concerns about bound tissue residues with a persistent imidazole structure, the EU banned the administration of this compound to animals used for food production.[5]
Chemical Properties
This compound is chemically known as (1-methyl-5-nitro-1H-imidazol-2-yl)methyl carbamate.[1] It is a carbamate ester of a 5-nitroimidazole.
| Property | Value |
| Chemical Formula | C6H8N4O4 |
| Molar Mass | 200.154 g·mol−1 |
| CAS Number | 7681-76-7 |
| IUPAC Name | (1-Methyl-5-nitro-1H-imidazol-2-yl)methyl carbamate |
Synthesis of this compound
There are two primary synthetic pathways described for the production of this compound.
Synthesis Pathway 1: Starting from 2-methyl-5-nitroimidazole
This pathway involves the reaction of 2-methyl-5-nitroimidazole with ethylene oxide in the presence of a base, such as sodium hydroxide, to form an intermediate, which is then purified.[1]
Synthesis of this compound from 2-methyl-5-nitroimidazole.
Synthesis Pathway 2: Starting from Acetaldehyde
This alternative pathway begins with acetaldehyde and involves a multi-step process to synthesize the final this compound product.[1]
Multi-step synthesis of this compound from acetaldehyde.
Mechanism of Action
The antimicrobial activity of this compound, like other 5-nitroimidazoles, is dependent on the reduction of its nitro group within the target anaerobic organism.[6] This process is primarily carried out by low-redox-potential electron-transfer proteins, such as ferredoxin, which are part of the parasite's metabolic pathways.
The key steps in the mechanism of action are:
-
Entry into the cell: this compound, in its inactive form, enters the protozoal cell via passive diffusion.
-
Reductive activation: Inside the anaerobic environment of the parasite, the nitro group of this compound is reduced by enzymes like pyruvate:ferredoxin oxidoreductase (PFOR).[6] This reduction generates a short-lived, highly reactive nitro radical anion and other cytotoxic intermediates.
-
DNA damage: These reactive metabolites can interact with and cause damage to the parasite's DNA, leading to strand breaks and destabilization of the DNA helix.[6][7] This disruption of DNA replication and repair ultimately results in cell death.[7]
Mechanism of action of this compound in anaerobic protozoa.
Pharmacokinetics in Feline Species
Understanding the pharmacokinetic profile of this compound is crucial for optimizing dosing regimens and minimizing potential toxicity. Studies in healthy cats have provided valuable data on its absorption, distribution, metabolism, and excretion.
| Pharmacokinetic Parameter | Intravenous (IV) Administration | Oral (PO) Administration (Immediate-Release) |
| Dose | ~9.2 mg/kg | ~28.2 mg/kg |
| Bioavailability | - | 99.64 (±16.54)% |
| Cmax (Maximum Concentration) | - | 35.37 (±3.03) µg/mL |
| Tmax (Time to Cmax) | - | 1.02 (±0.40) h |
| Terminal Half-life (t1/2) | 9.80 (±0.35) h | 10.50 (±0.82) h |
| Systemic Clearance | 0.82 (±0.07) mL/kg/min | - |
| Volume of Distribution (Vd) | 700 (±60) mL/kg | - |
In Vitro and In Vivo Efficacy
This compound has demonstrated significant efficacy against a range of protozoan parasites.
Tritrichomonas foetus
Tritrichomonas foetus is a common cause of colitis and diarrhea in domestic cats. This compound is considered one of the most effective treatments for this infection.
In Vitro Susceptibility:
-
This compound has been shown to kill T. foetus at concentrations greater than 0.1 µg/mL in vitro.
In Vivo Efficacy in Cats:
-
A dose of 30 mg/kg administered orally once daily for 14 days resulted in the eradication of T. foetus infection in 84% of treated cats in one study.
-
In experimentally infected cats, a dose of 50 mg/kg twice daily for 14 days was effective in clearing the infection.[1]
-
Lower doses of 10 mg/kg have been shown to be less effective, with a higher likelihood of relapse.
Clostridioides difficile
Recent research has explored the potential for repurposing this compound for the treatment of Clostridioides difficile infection (CDI).
In Vitro Susceptibility:
-
This compound inhibited the growth of clinical C. difficile isolates (including NAP1 and toxigenic strains) at a concentration of 0.125 µg/mL.[1]
-
It demonstrated superior killing kinetics compared to metthis compound.[1]
In Vivo Efficacy in a Mouse Model of CDI:
-
This compound outperformed metthis compound when both were tested at a dose of 1 mg/kg daily.[1]
Experimental Protocols
In Vitro Susceptibility Testing of Trichomonas species
This protocol is adapted from methods used for Trichomonas vaginalis and can be applied to other Trichomonas species.
Materials:
-
TYM (Trypticase-Yeast Extract-Maltose) broth, supplemented with serum.
-
96-well microtiter plates.
-
This compound stock solution.
-
Trichomonas isolate culture.
-
Incubator (37°C).
Procedure:
-
Prepare serial dilutions of this compound in TYM broth in a 96-well plate.
-
Adjust the concentration of the Trichomonas culture to a standardized density (e.g., 1 x 10^5 organisms/mL).
-
Inoculate each well of the microtiter plate with the parasite suspension.
-
Include positive (parasites only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 48 hours.
-
Determine the Minimal Inhibitory Concentration (MIC) and/or Minimal Lethal Concentration (MLC) by microscopic examination of parasite motility and viability. The MIC is the lowest drug concentration that inhibits visible growth, and the MLC is the lowest concentration that kills the parasites.
Workflow for in vitro susceptibility testing of Trichomonas.
HPLC Analysis of this compound in Feline Plasma
This protocol outlines a method for quantifying this compound concentrations in plasma samples.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector.
-
C18 reverse-phase column.
-
Acetonitrile, methanol, and water (HPLC grade).
-
Plasma samples.
-
This compound standard.
-
Internal standard (e.g., tinidazole).
Procedure:
-
Sample Preparation:
-
To 1 mL of plasma, add a known amount of the internal standard.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane).
-
Vortex and centrifuge the sample.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) in appropriate proportions.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detection: UV detection at a wavelength of approximately 313-320 nm.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Quantify the this compound concentration by comparing the peak area ratio of this compound to the internal standard against a standard curve prepared in blank plasma.
-
Workflow for HPLC analysis of this compound in plasma.
Safety and Toxicology
This compound is generally considered safe for use in cats at the recommended therapeutic doses. However, side effects can occur, particularly at higher doses or with prolonged use. The most commonly reported adverse effects are neurological, including lethargy, ataxia, tremors, and seizures.[4][7] These signs are usually reversible upon discontinuation of the drug.[4][7] Due to its potential for carcinogenicity, as observed in laboratory animal studies, its use in food-producing animals is banned in many regions, and it is recommended that handlers wear gloves when administering the medication.[2][7]
Conclusion
This compound has a well-established history as an effective antiprotozoal agent in veterinary medicine. Its discovery by Rhône-Poulenc in the 1970s provided a valuable tool for combating parasitic infections in a variety of animal species. A thorough understanding of its synthesis, mechanism of action, pharmacokinetics, and clinical efficacy is essential for its safe and effective use. Continued research, particularly in the area of drug repurposing for infections like C. difficile, may further expand the therapeutic applications of this important nitroimidazole compound.
References
- 1. This compound:Application,Synthesis,Toxicity_Chemicalbook [chemicalbook.com]
- 2. This compound | VCA Animal Hospitals [vcahospitals.com]
- 3. This compound for Dogs and Cats | Dog, Cat, Pet Medication | PetMD [petmd.com]
- 4. edwebcontent.ed.ac.uk [edwebcontent.ed.ac.uk]
- 5. food.ec.europa.eu [food.ec.europa.eu]
- 6. This compound [sitem.herts.ac.uk]
- 7. This compound for Cats - Wedgewood Pharmacy [wedgewood.com]
In Vivo Active Metabolites of Ronidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the in vivo active metabolites of the antiprotozoal drug, Ronidazole. This document details the identified metabolites, their proposed metabolic pathways, and the experimental methodologies employed for their identification and quantification.
Introduction
This compound is a 5-nitroimidazole compound widely used in veterinary medicine to treat protozoal infections. Like other nitroimidazoles, this compound is a prodrug that requires reductive activation within the target organism to exert its therapeutic effect. This activation process leads to the formation of reactive metabolites that are responsible for the drug's efficacy and potential toxicity. Understanding the identity and biological activity of these metabolites is crucial for optimizing therapeutic regimens and assessing safety profiles.
Identified Active Metabolites of this compound
The primary and most well-characterized active metabolite of this compound identified in vivo is 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI) .[1][2] This metabolite is formed through hepatic metabolism of the parent drug. It is noteworthy that HMMNI is also a known metabolite of another nitroimidazole, dimetridazole.[2]
In addition to HMMNI, other metabolic products have been identified, although their biological activity is less defined. In rat urine, acetamide has been detected as a metabolite of this compound.[1] The metabolic process also involves the loss of the carbamoyl group from the parent this compound molecule during the formation of covalently bound metabolites.[3]
The mechanism of action of this compound is believed to involve the generation of highly reactive, short-lived intermediates following the reduction of its nitro group. These reactive species are capable of causing oxidative damage to cellular macromolecules, including DNA, which ultimately leads to cell death.[4]
Quantitative Data on this compound and its Metabolites
The following table summarizes available quantitative data on the detection of this compound and its primary active metabolite, HMMNI, in biological matrices from in vivo studies.
| Animal Species | Matrix | Compound Detected | Concentration | Analytical Method | Reference |
| Finches (overdose) | Liver | This compound | 2,700 ng/g (wet weight) | HPLC-MS | |
| 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI) | 140 ng/g (wet weight) | HPLC-MS | |||
| Turkeys | Muscle, Liver, Kidney, Fat | Total Residue (as this compound) | Varies with withdrawal time (See Table in Ref.[1]) | Radiotracer Studies | [1] |
| Bovine | Muscle | This compound and HMMNI | Method validated at 0.5-2.5 µg/kg | LC-MS/MS | [2] |
| Pig | Plasma | This compound and hydroxy metabolites | Method validated | HPLC-tandem MS | [5] |
Experimental Protocols
The identification and quantification of this compound and its metabolites in vivo have been accomplished using various analytical techniques. Below are generalized methodologies based on published studies.
Sample Preparation for LC-MS/MS Analysis
A common approach for the extraction of this compound and HMMNI from animal tissues (e.g., muscle) and plasma involves the following steps:
-
Homogenization: Tissue samples are homogenized in a suitable buffer.
-
Extraction: The homogenized sample or plasma is subjected to liquid-liquid extraction (LLE) or solid-phase extraction (SPE). A common solvent for LLE is ethyl acetate.
-
Evaporation and Reconstitution: The organic extract is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a solvent compatible with the LC-MS/MS mobile phase.
-
Purification: For some matrices, an additional purification step, such as reconstitution in petroleum ether, may be employed to remove interfering substances.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the sensitive and specific quantification of this compound and its metabolites.
-
Chromatography: Reverse-phase liquid chromatography is typically used to separate the analytes from the matrix components. A C18 column is commonly employed with a mobile phase consisting of a mixture of an aqueous solution (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol) in a gradient elution mode.
-
Mass Spectrometry: A tandem mass spectrometer operating in the positive electrospray ionization (ESI+) mode is generally used for detection. The instrument is set to monitor specific precursor-to-product ion transitions for this compound, HMMNI, and an internal standard (e.g., this compound-d3) in the multiple reaction monitoring (MRM) mode. This provides high selectivity and sensitivity.
Signaling Pathways and Metabolic Activation
The therapeutic and toxic effects of this compound are intrinsically linked to its metabolic activation. The following diagrams illustrate the proposed metabolic pathway and the experimental workflow for metabolite identification.
References
- 1. fao.org [fao.org]
- 2. Determination and confirmation of metthis compound, dimetridazole, this compound and their metabolites in bovine muscle by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug residue formation from this compound, a 5-nitroimidazole. III. Studies on the mechanism of protein alkylation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A Potent Antiprotozoal with Carcinogenic Concerns_Chemicalbook [chemicalbook.com]
- 5. Validation of a method for the detection and confirmation of nitroimidazoles and the corresponding hydroxy metabolites in pig plasma by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Ronidazole's Efficacy Against Anaerobic Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ronidazole is a 5-nitroimidazole antimicrobial agent, a class of drugs known for its potent activity against anaerobic bacteria and certain protozoa.[1] While metthis compound is the most well-known member of this class, this compound shares a similar fundamental mechanism of action and is an important compound in both veterinary and research settings. This technical guide provides an in-depth overview of this compound's efficacy against anaerobic bacteria, including its mechanism of action, spectrum of activity, and the methodologies used to evaluate its potency.
Mechanism of Action: Reductive Activation is Key
The selective toxicity of this compound against anaerobic bacteria is a result of its unique mechanism of activation, which is intrinsically linked to the anaerobic metabolic pathways of these microorganisms.[1][2] In its inactive prodrug form, this compound is able to diffuse into bacterial cells.[3] However, its antimicrobial activity is only unleashed under anaerobic conditions.
Anaerobic bacteria possess low redox potential electron transport proteins, such as ferredoxin or flavodoxin, which are not present in aerobic cells.[2] These proteins donate electrons to this compound's nitro group, reducing it and forming highly reactive nitroso radicals.[1] These cytotoxic intermediates are short-lived and interact with bacterial DNA, leading to strand breakage, destabilization of the DNA helix, and ultimately, cell death.[1][2] This process is efficient in anaerobes, leading to a rapid bactericidal effect.[3]
The reductive activation of this compound is a futile metabolic cycle under aerobic conditions. In the presence of oxygen, the formed nitro anion radical is rapidly re-oxidized back to the parent compound, with the concurrent production of superoxide radicals. This "futile cycling" prevents the accumulation of the toxic intermediates necessary for bactericidal activity and explains the selective spectrum of 5-nitroimidazoles.[4]
Caption: Reductive activation pathway of this compound in anaerobic bacteria.
Spectrum of Activity and In Vitro Efficacy
This compound, like other 5-nitroimidazoles, exhibits a broad spectrum of activity against obligate anaerobic bacteria. While comprehensive MIC (Minimum Inhibitory Concentration) data specifically for this compound against a wide array of anaerobic bacteria is not as extensively published as for metthis compound, comparative studies of other nitroimidazoles provide a strong indication of its expected efficacy.
Gram-negative anaerobic bacilli, such as Bacteroides fragilis and Fusobacterium species, are generally highly susceptible to nitroimidazoles.[5][6] Gram-positive anaerobes, including Clostridium species (e.g., C. perfringens and C. difficile) and anaerobic cocci, are also typically susceptible.[7][8] However, some non-spore-forming Gram-positive bacilli and certain anaerobic cocci may show reduced susceptibility or resistance.[5]
The following tables summarize the in vitro activity of metthis compound and other nitroimidazoles against various anaerobic bacteria, which can be used as a proxy to estimate the potential efficacy of this compound.
Table 1: Comparative In Vitro Activity of Nitroimidazoles against Anaerobic Bacteria
| Organism (No. of Strains) | Drug | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Bacteroides fragilis group (55) | Metthis compound | ≤0.25 - 2 | 0.5 | 1 | [9] |
| Ornidazole | ≤0.25 - 2 | 0.5 | 1 | [9] | |
| Bacteroides fragilis (clinical isolates) | Metthis compound | 0.16 - 2.5 | - | - | [5] |
| Gram-negative anaerobic bacilli (69) | Metthis compound | - | - | 0.34 (geometric mean) | [6] |
| Tinidazole | - | - | 0.28 (geometric mean) | [6] | |
| Nimorazole | - | - | 1.05 (geometric mean) | [6] | |
| Clostridium perfringens | Metthis compound | - | - | - | [7] |
| Clostridium novyi | Metthis compound | - | - | - | [7] |
| Clostridium bifermentans | Metthis compound | - | - | - | [7] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Experimental Protocols for Susceptibility Testing
The determination of this compound's in vitro efficacy against anaerobic bacteria relies on standardized susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for these procedures, with agar dilution and broth microdilution being the reference methods.[10][11][12]
Agar Dilution Method
The agar dilution method is considered the "gold standard" for susceptibility testing of anaerobic bacteria.[10]
Principle: A series of agar plates containing doubling dilutions of the antimicrobial agent are inoculated with a standardized suspension of the test organism. The MIC is the lowest concentration of the agent that inhibits visible growth.
Detailed Methodology:
-
Preparation of Antimicrobial Stock Solution: A stock solution of this compound is prepared at a high concentration in a suitable solvent.
-
Preparation of Agar Plates: A series of twofold dilutions of the this compound stock solution are made and added to molten agar medium (e.g., Brucella agar supplemented with hemin, vitamin K₁, and laked sheep blood) to achieve the desired final concentrations. The agar is then poured into petri dishes and allowed to solidify. A drug-free plate is included as a growth control.
-
Inoculum Preparation: A standardized inoculum is prepared by suspending colonies from a fresh culture in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: The agar plates are inoculated with the bacterial suspension using a multipoint inoculator.
-
Incubation: The plates are incubated under anaerobic conditions (e.g., in an anaerobic chamber or jar) at 35-37°C for 48 hours.
-
Reading of Results: The MIC is recorded as the lowest concentration of this compound that completely inhibits growth, disregarding a faint haze or a single colony.
Broth Microdilution Method
The broth microdilution method is a practical alternative for determining the MIC of antimicrobial agents against certain anaerobic bacteria, particularly for clinical laboratories.[10][13]
Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized bacterial suspension. The MIC is the lowest concentration that prevents visible turbidity.
Detailed Methodology:
-
Preparation of Antimicrobial Dilutions: Twofold serial dilutions of this compound are prepared in an appropriate anaerobic broth medium (e.g., supplemented Brucella broth) in 96-well microtiter plates.
-
Inoculum Preparation: A bacterial suspension is prepared as described for the agar dilution method.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.
-
Incubation: The microtiter plates are incubated in an anaerobic environment at 35-37°C for 48 hours.
-
Reading of Results: The plates are examined for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.
Caption: General workflow for anaerobic susceptibility testing.
Mechanisms of Resistance
Resistance to 5-nitroimidazoles, though still relatively uncommon in many anaerobic species, is an area of growing concern. The primary mechanisms of resistance involve alterations in the drug activation pathway.[14]
-
Decreased Reductive Activity: Mutations in the genes encoding for nitroreductases, such as those responsible for the reduction of ferredoxin or flavodoxin, can lead to decreased activation of this compound and, consequently, resistance.
-
Impaired Drug Uptake: Although less common, alterations in the bacterial cell envelope that reduce the uptake of the drug can also contribute to resistance.
-
Increased DNA Repair: Enhanced DNA repair mechanisms within the bacterium may be able to overcome the damage induced by the activated form of this compound.
Conclusion
This compound is a potent antimicrobial agent with significant efficacy against a broad range of anaerobic bacteria. Its mechanism of action, which relies on reductive activation by microbial metabolic pathways unique to anaerobes, ensures its selective toxicity. Standardized susceptibility testing methods, such as agar and broth microdilution, are crucial for determining its in vitro activity and for monitoring the emergence of resistance. While more specific quantitative data for this compound would be beneficial, the extensive information available for the 5-nitroimidazole class as a whole provides a robust framework for understanding and utilizing this important antimicrobial compound in research and drug development.
References
- 1. dvm360.com [dvm360.com]
- 2. Mode of action of metthis compound on anaerobic bacteria and protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of metthis compound in anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bactericidal activity of metthis compound against Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of the in vitro activity of metthis compound, tinidazole, and nimorazole against Gram-negative anaerobic bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibiotic susceptibility of Clostridium species isolated from human infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Comparative susceptibilities of anaerobic bacteria to metthis compound, ornidazole, and SC-28538 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 11. webstore.ansi.org [webstore.ansi.org]
- 12. webstore.ansi.org [webstore.ansi.org]
- 13. Broth Microdilution and Gradient Diffusion Strips vs. Reference Agar Dilution Method: First Evaluation for Clostridiales Species Antimicrobial Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial susceptibility against metthis compound and carbapenem in clinical anaerobic isolates from Pakistan - PMC [pmc.ncbi.nlm.nih.gov]
Exploring Ronidazole's potential for Giardia treatment research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the potential of ronidazole as a therapeutic agent against Giardia lamblia, the causative agent of giardiasis. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy data, detailed experimental protocols, and relevant cellular pathways, serving as a valuable resource for researchers in the field of antiparasitic drug discovery and development.
Introduction
Giardia lamblia is a significant cause of diarrheal disease globally. While metthis compound is a frontline treatment, concerns over treatment failures and drug resistance necessitate the exploration of alternative therapeutic options.[1] this compound, a 5-nitroimidazole compound, has demonstrated considerable efficacy against various protozoal infections and presents a promising avenue for giardiasis treatment research.[2][3] This guide synthesizes the current knowledge on this compound's anti-giardial properties to facilitate further investigation.
Mechanism of Action
This compound, like other 5-nitroimidazole drugs, functions as a prodrug that requires intracellular activation to exert its cytotoxic effects. The activation process is specific to the microaerophilic or anaerobic environment of Giardia trophozoites. The nitro group of this compound is reduced by a series of enzymes within the parasite, leading to the generation of highly reactive nitro radical anions.[4] These radicals induce cellular damage by binding to and causing strand breaks in the parasite's DNA, ultimately leading to cell death.[4]
Several key enzymes within Giardia have been implicated in the activation of nitroimidazoles, including:
-
Pyruvate:Ferredoxin Oxidoreductase (PFOR): This enzyme is central to the energy metabolism of Giardia and plays a crucial role in the reduction of ferredoxin.
-
Ferredoxin (Fd): A small, iron-sulfur protein that, in its reduced state, can directly transfer electrons to the nitro group of this compound.[5][6]
-
Nitroreductase-1 (NR-1): An enzyme that can also contribute to the activation of nitroimidazoles.[4]
-
Thioredoxin Reductase (TrxR): This enzyme, involved in the parasite's antioxidant defense system, has also been shown to participate in the reduction and activation of nitroimidazole compounds.[5][7]
Quantitative Data on Efficacy
Table 1: In Vitro Efficacy of Metthis compound against Giardia lamblia
| Giardia lamblia Strain | Assay Method | IC50 (µM) | Reference |
| WB | ATP bioluminescence | 2.1 - 2.9 | [8][9] |
| WB | Oxygen uptake | ~260-330 | [10] |
| Not Specified | Growth Inhibition | 0.7 - 10 | [11] |
Note: This table provides a reference for metthis compound efficacy. Based on comparative data, the IC50 of this compound is expected to be significantly lower.
Table 2: In Vivo Efficacy of this compound in a Canine Model
| Parameter | Details | Reference |
| Animal Model | Naturally infected dogs in a kennel setting | [2][3] |
| Dosage | 30-50 mg/kg body weight, administered orally twice daily for 7 days | [2][3] |
| Efficacy Endpoint | Clearance of Giardia cysts and antigen from feces | [2][3] |
| Results | All this compound-treated dogs were negative for Giardia cysts and antigen for up to 26 days post-treatment. The control group remained positive. | [2][3] |
Experimental Protocols
In Vitro Susceptibility Testing
A foundational requirement for in vitro drug testing is the axenic culture of Giardia lamblia trophozoites.
-
Strain: Giardia lamblia WB strain (ATCC 50803) is commonly used.
-
Medium: Trophozoites are typically cultured in TYI-S-33 medium supplemented with 10% heat-inactivated bovine serum and antibiotics (e.g., penicillin-streptomycin).[12]
-
Culture Conditions: Cultures are maintained at 37°C in screw-cap tubes filled to minimize headspace, creating a microaerophilic environment.[12]
-
Subculturing: Trophozoites are detached by cold incubation (4°C for 15-45 minutes) and subcultured every 2-3 days.[10][12]
This high-throughput method quantifies viable parasites by measuring their ATP content.
-
Plate Preparation: Serially dilute this compound in TYI-S-33 medium in a 96-well or 384-well plate.
-
Cell Seeding: Add a suspension of Giardia trophozoites (e.g., 2 x 10³ cells/well) to each well.[9]
-
Incubation: Incubate the plate anaerobically at 37°C for 48 hours.[9]
-
ATP Measurement: Add a commercially available ATP detection reagent (e.g., CellTiter-Glo®) to each well.
-
Luminescence Reading: Measure the luminescence using a plate reader. The light output is proportional to the number of viable cells.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the drug concentration.
This direct method involves counting the number of parasites after drug exposure.
-
Drug Exposure: Inoculate culture tubes containing various concentrations of this compound with a known number of trophozoites.
-
Incubation: Incubate the tubes at 37°C for 48 hours.
-
Cell Counting: Detach the trophozoites by chilling the tubes on ice. Count the number of motile trophozoites using a hemocytometer.
-
Data Analysis: Determine the percentage of growth inhibition for each drug concentration compared to a no-drug control and calculate the IC50.
In Vivo Efficacy Study (Canine Model)
The following protocol is adapted from a successful study conducted in a dog kennel.[2][3]
-
Animal Selection: Select dogs naturally infected with Giardia, confirmed by fecal examination for cysts and/or antigen.
-
Group Allocation: Randomly assign dogs to a treatment group (this compound) and a control group (placebo or no treatment).
-
Treatment Administration: Administer this compound orally at a dose of 30-50 mg/kg body weight twice daily for 7 days. The control group receives a placebo.
-
Hygiene and Environmental Control: To prevent reinfection, implement strict hygiene protocols. This includes:
-
Regular removal of feces.
-
Disinfection of enclosures with an effective agent (e.g., 4-chlorine-M-cresol).[2]
-
Shampooing the dogs at the beginning and end of the treatment period to remove fecal contamination from their fur.
-
-
Efficacy Assessment:
-
Collect fecal samples at baseline and at regular intervals post-treatment (e.g., days 5, 12, 19, 26, etc.).
-
Analyze fecal samples for the presence of Giardia cysts using techniques such as the Sodium Acetate-Acetic Acid-Formalin (SAF) concentration method.[2]
-
Utilize commercial ELISA or rapid immunochromatography tests to detect Giardia-specific antigens in the feces.[2]
-
-
Data Analysis: Compare the proportion of positive animals in the treatment and control groups at each time point to determine the efficacy of this compound in clearing the infection.
Signaling Pathways and Experimental Workflows
This compound Activation Pathway in Giardia lamblia
The activation of this compound is a critical step in its cytotoxic action. The following diagram illustrates the key enzymatic pathways involved in the reduction of the nitro group of this compound to a toxic radical anion.
Caption: this compound activation pathways in Giardia.
In Vitro Drug Susceptibility Testing Workflow
The following diagram outlines the general workflow for assessing the in vitro efficacy of this compound against Giardia lamblia.
Caption: Workflow for in vitro susceptibility testing.
In Vivo Efficacy Study Workflow (Canine Model)
This diagram illustrates the key steps in an in vivo study to evaluate this compound's efficacy in a canine model.
Caption: Workflow for in vivo efficacy study in dogs.
Conclusion
This compound demonstrates significant potential as a therapeutic agent against Giardia lamblia. Its high in vitro activity and proven in vivo efficacy in animal models, coupled with a well-understood mechanism of action, make it a compelling candidate for further research and development. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for scientists and researchers to design and execute studies aimed at fully elucidating the therapeutic value of this compound in the treatment of giardiasis. Further investigation into its precise IC50, potential for resistance development, and safety profile in various models is warranted.
References
- 1. cdc.gov [cdc.gov]
- 2. esccap.ch [esccap.ch]
- 3. Control of Giardia infections with this compound and intensive hygiene management in a dog kennel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro-induction of metthis compound-resistant Giardia duodenalis is not associated with nucleotide alterations in the genes involved in pro-drug activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyruvate:ferredoxin oxidoreductase and thioredoxin reductase are involved in 5-nitroimidazole activation while flavin metabolism is linked to 5-nitroimidazole resistance in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic variation in metthis compound metabolism and oxidative stress pathways in clinical Giardia lamblia assemblage A and B isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Giardia lamblia thioredoxin reductase as drug activating enzyme and as drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Giardia lamblia Viability Assay Using Bioluminescent ATP Content Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A New Method for Assessing Metthis compound Susceptibility of Giardia lamblia Trophozoites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Ronidazole for Clostridioides difficile Infection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clostridioides difficile infection (CDI) remains a significant challenge in healthcare settings, necessitating the exploration of novel therapeutic agents. Ronidazole, a nitroimidazole antimicrobial traditionally used in veterinary medicine, has emerged as a promising candidate for the treatment of CDI. This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its efficacy, mechanism of action, and relevant experimental methodologies. All quantitative data are summarized in comparative tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate a deeper understanding for research and development purposes.
In Vitro Efficacy
This compound has demonstrated potent in vitro activity against a range of C. difficile isolates, including hypervirulent strains. Its minimum inhibitory concentrations (MICs) are consistently lower than those of metthis compound and vancomycin, two standard-of-care antibiotics for CDI.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Comparator Antimicrobials against Clostridioides difficile
| Antimicrobial Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| This compound | 0.06 - 0.5 | 0.25 | 0.5 | [1] |
| Metthis compound | <0.125 - 2 | 0.5 | 2 | [2] |
| Vancomycin | 0.5 - 8 | 1 | 2 | [2] |
| Fidaxomicin | 0.004 - 0.125 | 0.06 | 0.125 | [2] |
In Vivo Efficacy
Preclinical studies using a mouse model of CDI have shown the potential of this compound in treating the infection and improving survival rates.
Table 2: In Vivo Efficacy of this compound in a Mouse Model of C. difficile Infection
| Treatment Group | Dose (mg/kg/day) | Survival Rate (%) | Reference(s) |
| This compound | 1 | 60 | [3] |
| This compound | 10 | Not explicitly stated, but outperformed metthis compound | [3] |
| Metthis compound | 1 | 0 | [3] |
| Metthis compound | 10 | 60 | [3] |
| Vancomycin | 10 | Not explicitly stated, but used as a comparator | [3] |
Mechanism of Action
As a nitroimidazole, this compound's antimicrobial activity is dependent on the reduction of its nitro group within anaerobic bacteria like C. difficile. This process generates cytotoxic radicals that induce DNA damage and lead to cell death.
Figure 1. Proposed mechanism of action of this compound in C. difficile.
Experimental Protocols
This section details the methodologies employed in the key preclinical studies of this compound for CDI.
In Vitro Susceptibility Testing
-
Objective: To determine the minimum inhibitory concentrations (MICs) of this compound against C. difficile.
-
Method: Agar dilution is a standard method for determining the MIC of antimicrobial agents against anaerobic bacteria.[4]
-
Media Preparation: Brucella agar supplemented with hemin and vitamin K1 is prepared and sterilized.
-
Antimicrobial Incorporation: Serial twofold dilutions of this compound are incorporated into the molten agar before pouring into petri dishes. A control plate with no antimicrobial is also prepared.
-
Inoculum Preparation: C. difficile isolates are grown in an anaerobic environment on Brucella blood agar plates for 48 hours. Colonies are then suspended in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: A multipoint inoculator is used to deliver a standardized inoculum of each C. difficile isolate onto the surface of the agar plates.
-
Incubation: Plates are incubated anaerobically at 37°C for 48 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the isolate.
-
Figure 2. Workflow for in vitro susceptibility testing of this compound.
Time-Kill Assay
-
Objective: To assess the bactericidal or bacteriostatic activity of this compound against C. difficile over time.
-
Method:
-
Inoculum Preparation: An overnight culture of C. difficile is diluted in a suitable broth (e.g., brain heart infusion broth) to a starting concentration of approximately 105-106 colony-forming units (CFU)/mL.
-
Drug Exposure: this compound is added to the bacterial suspension at various concentrations, typically multiples of the MIC (e.g., 1x, 4x, 8x MIC). A growth control with no drug is included.
-
Incubation: The cultures are incubated anaerobically at 37°C.
-
Sampling: Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Viable Cell Count: Serial dilutions of the samples are plated on appropriate agar plates. After anaerobic incubation, the colonies are counted to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each concentration of this compound. A ≥3-log10 decrease in CFU/mL is generally considered bactericidal.
-
Caco-2 Cell Permeability Assay
-
Objective: To evaluate the potential for this compound to be absorbed across the intestinal epithelium.
-
Method: The Caco-2 cell line, a human colon adenocarcinoma cell line, is used as an in vitro model of the intestinal barrier.
-
Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assay: this compound is added to the apical (AP) side of the monolayer, and samples are taken from the basolateral (BL) side at various time points. The concentration of this compound in the samples is quantified by a suitable analytical method, such as LC-MS/MS.
-
Apparent Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber. A low Papp value suggests poor intestinal absorption.[5][6][7]
-
Cytotoxicity Assay
-
Objective: To assess the potential toxicity of this compound to human intestinal cells.
-
Method:
-
Cell Culture: Human colon cell lines, such as Caco-2 or HT-29, are seeded in microtiter plates and grown to a specified confluency.
-
Drug Exposure: The cells are exposed to various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring the release of lactate dehydrogenase (LDH).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 (the concentration of drug that causes 50% inhibition of cell growth) can be determined.
-
Mouse Model of Clostridioides difficile Infection
-
Objective: To evaluate the in vivo efficacy of this compound in treating CDI.
-
Method:
-
Induction of Susceptibility: Mice (e.g., C57BL/6) are treated with a cocktail of antibiotics in their drinking water for several days to disrupt their normal gut microbiota and make them susceptible to C. difficile colonization.[8][9] A commonly used cocktail includes kanamycin, gentamicin, colistin, metthis compound, and vancomycin.[10] This is often followed by an intraperitoneal injection of clindamycin.[8][10]
-
Infection: Mice are challenged with a standardized dose of C. difficile spores via oral gavage.
-
Treatment: Following infection, mice are treated with this compound, a comparator drug (e.g., metthis compound or vancomycin), or a vehicle control, typically administered orally for a specified duration.
-
Monitoring: Mice are monitored daily for clinical signs of disease, including weight loss, diarrhea, and mortality.
-
Endpoint Analysis: At the end of the study, or upon humane endpoint, cecal and colonic contents are collected to quantify the C. difficile bacterial load (vegetative cells and spores) and to assess toxin levels.
-
References
- 1. In vitro susceptibility of clinical Clostridioides difficile isolates in Israel to metthis compound, vancomycin, fidaxomicin, ridinilazole and ibezapolstat, - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ridinilazole: a novel antimicrobial for Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial susceptibility and ribotypes of Clostridium difficile isolates from a Phase 2 clinical trial of ridinilazole (SMT19969) and vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reviewing the Clostridioides difficile Mouse Model: Insights into Infection Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The state of play of rodent models for the study of Clostridioides difficile infection - PMC [pmc.ncbi.nlm.nih.gov]
Ronidazole in Nitroreductase (NTR) Cell Ablation Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted ablation of specific cell populations is a cornerstone of research in developmental biology, regeneration, and cancer therapy. The nitroreductase (NTR) system, a powerful conditional cell ablation technology, has been significantly enhanced by the use of the prodrug Ronidazole. This guide provides a comprehensive overview of the this compound-NTR system, detailing its mechanism, experimental protocols, and quantitative data, offering a robust resource for its application in research and development.
Introduction to the this compound-NTR System
The NTR system is a "suicide gene" strategy that relies on the expression of a bacterial nitroreductase enzyme in target cells.[1][2] This enzyme converts a harmless prodrug into a potent cytotoxic agent, leading to the selective elimination of the NTR-expressing cells.[1][2][3] While Metthis compound (Mtz) has been the conventional prodrug for this system, recent studies have highlighted this compound as a superior alternative.[4][5][6]
This compound offers several key advantages over Metthis compound, including higher efficacy at lower concentrations and reduced off-target toxicity.[4][5][6] This makes the this compound-NTR system a more precise and potent tool for spatiotemporal control of cell ablation in various model organisms, including Drosophila and zebrafish.[4][5][7][8]
Mechanism of Action
The cell ablation process in the this compound-NTR system is a two-step mechanism initiated by the enzymatic activation of the prodrug.
-
Enzymatic Reduction: In cells genetically engineered to express the bacterial nitroreductase, this compound is reduced by the enzyme.[9] This reduction, typically carried out by the E. coli NfsB nitroreductase (including a highly active triple mutant variant: T41Q;N71S;F124T), converts the inert this compound into a highly reactive cytotoxic metabolite.[7][10]
-
Induction of Cell Death: The resulting cytotoxic product induces DNA damage, which in turn triggers a caspase-dependent apoptotic cascade, leading to programmed cell death.[1][3][7][8][11] This process is highly specific to the NTR-expressing cells, leaving neighboring cells unharmed.[12]
The following diagram illustrates the core mechanism of the this compound-NTR system.
Quantitative Data: this compound vs. Metthis compound
Studies in both zebrafish and Drosophila have demonstrated the superior efficacy of this compound compared to Metthis compound. The following tables summarize the key quantitative findings.
| Organism | Prodrug | Effective Concentration | Outcome | Reference |
| Zebrafish | This compound | 2 mM | Equivalent liver cell ablation to 10 mM Mtz | [4][6] |
| Zebrafish | Metthis compound | 10 mM | Effective liver cell ablation | [4][6] |
| Drosophila | This compound | 1 mM - 5 mM | Dose-dependent wing defects (tissue ablation) | [7] |
| Drosophila | Metthis compound | Not specified | No wing defects observed at tested concentrations | [7] |
| Drosophila | Nifurpirinol | Not specified | No wing defects observed at tested concentrations | [7] |
Table 1: Comparative Efficacy of this compound and Metthis compound.
| Organism | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| Drosophila | 3 mM | 12 hours | >60% of wing discs show significant cell death | [7] |
| Drosophila | 3 mM | 16 hours | >90% of wing discs show significant cell death | [7] |
| Zebrafish | 2 mM | Not specified | Ablation of liver cells with minimal toxic side effects | [4][6] |
Table 2: Dose-Response and Temporal Effects of this compound.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of the this compound-NTR system. Below are generalized protocols for in vivo cell ablation in Drosophila and zebrafish, based on published studies.
Drosophila Melanogaster Cell Ablation
This protocol outlines the use of the GAL4/UAS system for spatially and temporally controlled cell ablation in Drosophila.[7][8]
Experimental Workflow:
Materials:
-
Drosophila strains:
-
GAL4 driver line specific to the target tissue.
-
UAS-NTR transgenic line (e.g., UAS-3xEmGFP-NTR with T41Q;N71S;F124T mutations).[7]
-
-
Standard Drosophila food.
-
This compound (Sigma-Aldrich or equivalent).
-
Food containing a specific concentration of this compound (e.g., 1 mM, 3 mM, or 5 mM).
Procedure:
-
Genetic Cross: Set up a genetic cross between the desired GAL4 driver line and the UAS-NTR line.
-
Rearing: Rear the progeny at a standard temperature (e.g., 25°C) on normal food until the desired developmental stage (e.g., third instar larvae).
-
Prodrug Administration: Transfer the larvae to food containing the desired concentration of this compound. The temporal control of ablation is achieved through this timed feeding.[7]
-
Incubation: Incubate the larvae on the this compound-containing food for the desired duration to induce cell death.
-
Reversibility: To stop the ablation, transfer the larvae back to standard food without this compound. Cell death levels typically return to baseline within 12 hours of removal from the prodrug.[3]
-
Analysis: Analyze the resulting phenotype in the larvae or eclosed adults. This can include assessing tissue morphology, or staining for cell death markers like cleaved caspase-1 (Dcp-1).[7]
Zebrafish (Danio rerio) Cell Ablation
This protocol describes the application of the this compound-NTR system in transgenic zebrafish larvae.[4][6]
Experimental Workflow:
Materials:
-
Transgenic zebrafish line expressing NTR in the target cells (e.g., Tg(fabp10a:mCherry-NTR) for hepatocytes).[4][6]
-
Embryo medium.
-
This compound.
-
DMSO (for stock solution preparation).
Procedure:
-
Raise Embryos: Collect and raise embryos from the transgenic zebrafish line to the desired developmental stage.
-
Prepare this compound Solution: Prepare a stock solution of this compound in DMSO and then dilute it to the final working concentration (e.g., 2 mM) in embryo medium.
-
Treatment: Immerse the zebrafish larvae in the this compound-containing embryo medium.
-
Incubation: Incubate the larvae for the desired duration (typically 12-72 hours) to achieve cell ablation.[1]
-
Washout: To halt the ablation and study regeneration, wash the larvae several times with fresh embryo medium to remove the this compound.
-
Analysis: Monitor the loss of NTR-expressing cells, often tagged with a fluorescent protein, using fluorescence microscopy.
Signaling Pathways and Cellular Response
The primary signaling pathway activated by the this compound-NTR system is the intrinsic apoptotic pathway, triggered by DNA damage. In the context of tissue injury and regeneration following cell ablation, other pathways are also activated.
In Drosophila wing imaginal discs, for instance, this compound-NTR-induced cell death leads to an injury and regenerative response characterized by increased activity of Myc and Jun-kinase (JNK) signaling.[7]
Conclusion
The this compound-NTR system represents a significant advancement in conditional cell ablation technology. Its high efficiency, temporal control, and reversibility make it an invaluable tool for a wide range of biological research. The ability to achieve potent cell killing at lower prodrug concentrations with fewer side effects positions this compound as the preferred prodrug for NTR-based studies in various model systems. This guide provides the foundational knowledge and protocols for researchers to effectively harness the power of this precise and versatile system.
References
- 1. researchgate.net [researchgate.net]
- 2. protocols.io [protocols.io]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound Is a Superior Prodrug to Metthis compound for Nitroreductase-Mediated Hepatocytes Ablation in Zebrafish Larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical screening reveals this compound is a superior prodrug to Metthis compound for nitroreductase-induced cell ablation system in zebrafish larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Spatiotemporal control of cell ablation using this compound with Nitroreductase in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound [sitem.herts.ac.uk]
- 10. RegulonDB Browser [regulondb.ccg.unam.mx]
- 11. researchgate.net [researchgate.net]
- 12. Nitroreductase-mediated cell/tissue ablation in zebrafish: a spatially and temporally controlled ablation method with applications in developmental and regeneration studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Standard Operating Procedures for Ronidazole in Laboratory Settings: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ronidazole is a nitroimidazole antimicrobial agent primarily used in veterinary medicine to treat protozoal infections, most notably those caused by Tritrichomonas foetus and Giardia species.[1][2][3] As a member of the 5-nitroimidazole class of drugs, its mechanism of action involves the reduction of its nitro group within anaerobic organisms, leading to the formation of cytotoxic free radicals.[4] These radicals then disrupt microbial DNA, inhibiting nucleic acid synthesis and ultimately causing cell death.[4] This document provides detailed application notes and protocols for the safe and effective use of this compound in a laboratory setting.
Safety and Handling
Standard operating procedures for handling this compound should be strictly followed to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
-
Gloves: Always wear disposable nitrile gloves (minimum 4 mil thickness) when handling this compound powder or solutions.[5]
-
Eye Protection: Safety glasses or goggles should be worn to protect against accidental splashes.[5]
-
Lab Coat: A lab coat or disposable gown is required to prevent contamination of personal clothing.[5]
-
Respiratory Protection: When handling the powder form where dust may be generated, a NIOSH/MSHA-approved respirator is recommended.[6] All handling of the powder should ideally be performed in a chemical fume hood.[7]
Spill and Waste Management
-
Spill Cleanup:
-
For small spills, absorb the material with inert absorbent pads or vermiculite.[8]
-
Prevent the spread of dust by gently covering the spill.[8]
-
Collect the absorbed material and cleanup residues into a sealed, compatible container for disposal as hazardous waste.[8][9][10]
-
Decontaminate the area with a suitable laboratory disinfectant.[11][12]
-
-
Waste Disposal:
-
Dispose of all unused this compound and contaminated materials (e.g., gloves, pipette tips, containers) as hazardous chemical waste in accordance with local, state, and federal regulations.[13][14]
-
Do not dispose of this compound down the drain or in the regular trash.[14]
-
All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.[14]
-
First Aid Measures
-
After Inhalation: Move the person to fresh air. If symptoms persist, seek medical attention.[15]
-
After Skin Contact: Wash the affected area thoroughly with soap and water.[15]
-
After Eye Contact: Rinse opened eyes for several minutes under running water.[15]
-
After Swallowing: If symptoms persist, consult a doctor.[15]
Data Presentation
Table 1: In Vitro Efficacy of this compound against Tritrichomonas foetus
| Isolate(s) | Method | Concentration for Inhibition/Killing | Reference |
| 3 feline isolates | In vitro culture | Killed T. foetus at concentrations >0.1 µg/mL | [16][17] |
| Panel of T. foetus isolates | In vitro culture | Minimum lethal concentrations (MLCs) ranging from 0.625 to 1.25 µg/mL | [18] |
Table 2: Pharmacokinetic Parameters of this compound in Cats
| Parameter | Oral Administration (Immediate-Release) | Intravenous (IV) Administration | Reference |
| Dose | ~28.2 mg/kg (single dose) | ~9.2 mg/kg (single dose) | [19][20] |
| Bioavailability (F%) | 99.64 (± 16.54) | - | [19][20] |
| Cmax (µg/mL) | 35.37 (± 3.03) | - | [19] |
| Tmax (h) | 1.02 (± 0.40) | - | [19] |
| Terminal Half-life (t½) (h) | 10.50 (± 0.82) | 9.80 (± 0.35) | [19][20] |
| Systemic Clearance (CL) (mL/kg/min) | - | 0.82 (± 0.07) | [19][20] |
Table 3: In Vivo Efficacy of this compound in Cats with Tritrichomonas foetus Infection
| Dosage Regimen | Duration | Outcome | Reference |
| 10 mg/kg PO q12h | 14 days | Initial improvement, but infection relapsed in all 5 cats 2 to 20 weeks after treatment. | [16][17][21] |
| 30 or 50 mg/kg PO q12h | 14 days | 10/10 cats were negative for T. foetus infection for follow-up durations of 21 to 30 weeks after treatment. | [16][17][21] |
| 30-50 mg/kg PO q12-24h | 14 days | Appears to be efficacious in eradicating infection and resolving diarrhea. | [22] |
Experimental Protocols
Protocol 1: In Vitro Antimicrobial Susceptibility Testing - Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for anaerobic bacteria and can be used to determine the Minimum Inhibitory Concentration (MIC) of this compound.[15][19][23][24]
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate broth medium for the target organism (e.g., TYM medium for T. foetus)
-
Target microorganism culture
-
Incubator (anaerobic conditions may be required)
-
Plate reader (optional)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent to create a high-concentration stock solution. Further dilute in the appropriate broth medium.
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound solution in the 96-well plates to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare an inoculum of the target microorganism and adjust the concentration to a standardized level (e.g., 1 x 10^5 CFU/mL).
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the this compound dilutions. Include positive (microorganism, no drug) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (temperature, atmosphere, and duration) for the target microorganism.
-
Reading Results: Determine the MIC by identifying the lowest concentration of this compound that inhibits visible growth of the microorganism. This can be done visually or with a plate reader.[25]
Protocol 2: Cytotoxicity Assay - MTT Assay
This protocol is a general method for assessing the cytotoxic effects of this compound on a cell line of interest.[26][27][28][29][30][31]
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO)
-
Target cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed the target cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells containing the cells. Include a vehicle control (medium with solvent) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.[20]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration compared to the control wells.
Visualizations
Caption: Mechanism of action of this compound in anaerobic protozoa.
Caption: General experimental workflow for in vitro testing of this compound.
References
- 1. esccap.ch [esccap.ch]
- 2. researchgate.net [researchgate.net]
- 3. Control of Giardia infections with this compound and intensive hygiene management in a dog kennel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound pharmacokinetics after intravenous and oral immediate-release capsule administration in healthy cats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SOP: Hazardous Drugs | PennEHRS [ehrs.upenn.edu]
- 6. biomedicalwastesolutions.com [biomedicalwastesolutions.com]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. qmul.ac.uk [qmul.ac.uk]
- 9. ccny.cuny.edu [ccny.cuny.edu]
- 10. westlab.com [westlab.com]
- 11. Responding to Biological Spills | Environment, Health and Safety [ehs.cornell.edu]
- 12. biosafety.mcmaster.ca [biosafety.mcmaster.ca]
- 13. odu.edu [odu.edu]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 16. Efficacy of this compound for treatment of feline Tritrichomonas foetus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy of this compound for treatment of feline Tritrichomonas foetus infection. | Semantic Scholar [semanticscholar.org]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. downloads.regulations.gov [downloads.regulations.gov]
- 20. merckmillipore.com [merckmillipore.com]
- 21. researchgate.net [researchgate.net]
- 22. veterinaryevidence.org [veterinaryevidence.org]
- 23. webstore.ansi.org [webstore.ansi.org]
- 24. webstore.ansi.org [webstore.ansi.org]
- 25. Broth microdilution - Wikipedia [en.wikipedia.org]
- 26. texaschildrens.org [texaschildrens.org]
- 27. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 28. researchhub.com [researchhub.com]
- 29. broadpharm.com [broadpharm.com]
- 30. hoelzel-biotech.com [hoelzel-biotech.com]
- 31. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for In Vitro Experiments Using Ronidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ronidazole is a 5-nitroimidazole antimicrobial agent primarily used in veterinary medicine to treat protozoal infections.[1] Its mechanism of action, like other nitroimidazoles, involves the reduction of its nitro group within anaerobic organisms by enzymes such as pyruvate:ferredoxin oxidoreductase.[2] This process generates reactive nitro radicals that induce cytotoxic effects by causing DNA strand breaks and damage, ultimately leading to cell death.[2] These application notes provide detailed protocols for key in vitro experiments to evaluate the efficacy and mechanism of action of this compound against various microorganisms and its effects on host cells.
Mechanism of Action
The antimicrobial activity of this compound is initiated by its entry into the target anaerobic microorganism. Inside the cell, the nitro group of this compound is reduced, a process that generates highly reactive nitro radicals. These radicals interact with the microbial DNA, causing strand breaks and helical structure disruption, which inhibits nucleic acid synthesis and leads to cell death.[2]
Caption: Proposed mechanism of action for this compound.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound against various microorganisms as reported in the literature.
Table 1: In Vitro Activity of this compound against Clostridioides difficile [3]
| Strain Type | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Clinical Isolates | 24 | 0.0625 - 0.25 | 0.125 | 0.125 |
Table 2: In Vitro Activity of this compound against Protozoa
| Organism | Concentration (µg/mL) | Effect | Reference |
| Tritrichomonas foetus | > 0.1 | Kills the organism | [4][5] |
| Tritrichomonas foetus | > 0.1 | Kills the organism | [6] |
| Giardia duodenalis | - | ~5-fold higher activity than metthis compound | [7] |
| Trichomonas vaginalis | - | No in vitro resistance observed | [8] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments with this compound.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) for Anaerobic Bacteria
This protocol determines the lowest concentration of this compound that inhibits the visible growth of an anaerobic bacterium.
Caption: Workflow for MIC determination.
Methodology:
-
Preparation of this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[4] Perform serial two-fold dilutions in an appropriate anaerobic broth medium (e.g., Brucella broth) in 96-well microtiter plates or tubes.
-
Inoculum Preparation: From a fresh culture (18-24 hours) of the test anaerobe, suspend several colonies in broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculation: Inoculate each well or tube containing the this compound dilutions with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubation: Incubate the plates or tubes under anaerobic conditions (e.g., in an anaerobic chamber or jar) at 35-37°C for 24 to 48 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
Time-Kill Kinetic Assay
This assay evaluates the rate at which this compound kills a microbial population over time.
Methodology:
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described for the MIC assay.
-
Test Setup: Prepare tubes or flasks containing broth with various concentrations of this compound (e.g., 1x, 2x, 4x, and 8x the MIC). Also, include a drug-free growth control.
-
Inoculation: Inoculate each tube to a starting density of approximately 5 x 10⁵ CFU/mL.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Plating and Colony Counting: Perform serial dilutions of the collected aliquots in sterile saline or broth. Plate a defined volume of each dilution onto appropriate agar plates. Incubate the plates under suitable conditions until colonies are visible.
-
Data Analysis: Count the colonies on the plates (selecting plates with 30-300 colonies for accuracy) and calculate the CFU/mL for each time point. Plot the log₁₀ CFU/mL versus time for each this compound concentration. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is typically considered bactericidal.[9]
Mammalian Cell Cytotoxicity Assay (LDH Release Assay)
This protocol assesses the potential toxicity of this compound to mammalian cells, such as the human intestinal Caco-2 cell line, by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
Methodology:
-
Cell Culture: Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS) and seed them into a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Expose the cells to various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Controls: Include the following controls:
-
Untreated Control: Cells with vehicle only (represents 0% cytotoxicity).
-
Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., Triton X-100) to induce 100% cell death.
-
Medium Background Control: Medium without cells.
-
-
LDH Measurement: After the incubation period, transfer an aliquot of the cell culture supernatant to a new 96-well plate. Add the LDH assay reagent according to the manufacturer's instructions and incubate in the dark at room temperature.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of cytotoxicity for each this compound concentration using the formula: % Cytotoxicity = [(Sample Absorbance - Untreated Control Absorbance) / (Maximum Release Control Absorbance - Untreated Control Absorbance)] * 100
Intestinal Permeability Assay (Caco-2 Transwell Model)
This assay evaluates the rate of this compound permeation across a monolayer of human intestinal cells, predicting its potential for oral absorption.
Caption: Caco-2 permeability assay workflow.
Methodology:
-
Cell Seeding: Seed Caco-2 cells onto microporous membrane inserts (e.g., Transwell®) in multi-well plates.
-
Monolayer Formation: Culture the cells for approximately 21 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) across the monolayer. Only use monolayers with TEER values above a predetermined threshold (e.g., ≥ 200 Ω·cm²).[4]
-
Transport Experiment:
-
Wash the monolayer with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
To measure apical-to-basolateral (A-to-B) transport, add this compound to the apical (upper) compartment and fresh buffer to the basolateral (lower) compartment.
-
To measure basolateral-to-apical (B-to-A) transport, add this compound to the basolateral compartment and fresh buffer to the apical compartment.
-
-
Sampling and Analysis: Incubate the plates at 37°C, typically with gentle shaking. At specified time intervals, collect samples from the receiver compartment and replace with fresh buffer. Analyze the concentration of this compound in the samples using a suitable analytical method like LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor compartment.
DNA Damage Assessment (γ-H2AX Immunofluorescence Assay)
This protocol detects DNA double-strand breaks (DSBs) in mammalian cells treated with this compound by visualizing the phosphorylation of histone H2AX (γ-H2AX).
Methodology:
-
Cell Culture and Treatment: Grow cells (e.g., PBMCs or a relevant cell line) on coverslips in a multi-well plate. Treat the cells with this compound for the desired time.
-
Fixation and Permeabilization:
-
Immunostaining:
-
Mounting and Imaging: Wash the cells again, then carefully mount the coverslips onto microscope slides using an antifade mounting medium containing a nuclear counterstain like DAPI.
-
Analysis: Acquire images using a fluorescence microscope. Quantify the number of distinct γ-H2AX foci per nucleus. An increase in the number of foci in this compound-treated cells compared to controls indicates DNA damage.
References
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 5. scribd.com [scribd.com]
- 6. academic.oup.com [academic.oup.com]
- 7. esccap.ch [esccap.ch]
- 8. In Vitro Effect of 5-Nitroimidazole Drugs against Trichomonas vaginalis Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Designing In Vivo Studies with Ronidazole in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for designing and conducting in vivo studies with Ronidazole in various animal models. This document summarizes key data from existing literature and offers step-by-step guidance for efficacy, pharmacokinetic, and toxicological assessments.
Introduction to this compound
This compound is a 5-nitroimidazole antiprotozoal agent primarily used in veterinary medicine.[1] It is effective against a range of anaerobic organisms, including protozoa and bacteria. Its mechanism of action involves the reduction of its nitro group within the anaerobic organism, leading to the formation of cytotoxic free radicals that disrupt DNA and other macromolecules, ultimately causing cell death.[2]
Applications in Animal Models
This compound has been investigated in several animal models for various therapeutic applications:
-
Feline Tritrichomoniasis (Tritrichomonas foetus): This is the most common application of this compound, where it has shown high efficacy in eradicating the protozoan parasite that causes chronic diarrhea in cats.[3][4]
-
Murine Tritrichomoniasis (Tritrichomonas muris): Studies in laboratory mice have demonstrated the effectiveness of this compound in clearing T. muris infections.[5]
-
Avian Trichomoniasis (Trichomonas gallinae): this compound is widely used to treat "canker" in pigeons and other birds.[2]
-
Giardiasis: It has also been used off-label to treat Giardia infections in dogs and cats.[6]
-
Clostridioides difficile Infection (CDI): Preclinical studies in mouse models suggest this compound may be a potential treatment for CDI, showing superior activity compared to metthis compound.
Quantitative Data Summary
The following tables summarize key quantitative data from various in vivo studies with this compound.
Table 1: Efficacy of this compound in Feline T. foetus Infection Models
| Dosage Regimen | Duration | Animal Model | Efficacy (Eradication Rate) | Reference |
| 10 mg/kg PO q12h | 14 days | Experimentally Infected Cats | Ineffective (relapse in 5/5 cats) | [3] |
| 30 mg/kg PO q24h | 14 days | Naturally Infected Cats | 84% (21/25 cats) | [1] |
| 30-50 mg/kg PO q12h | 14 days | Experimentally Infected Cats | 100% (10/10 cats) | [3] |
| 50 mg/kg PO q12h | 14 days | Experimentally Infected Cats | 100% (3/3 cats) | [7] |
Table 2: Pharmacokinetic Parameters of this compound in Cats
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Bioavailability (%) | Terminal Half-life (h) | Reference |
| Intravenous (IV) | 9.2 (mean) | - | - | - | 9.80 (± 0.35) | [2][8] |
| Oral (Immediate-Release) | 28.2 (mean) | 35.37 (± 3.03) | 1.02 (± 0.40) | 99.64 (± 16.54) | 10.50 (± 0.82) | [2][8] |
| Oral (Delayed-Release) | 32.3 (mean) | 28.9 | ~14.5 | - | - | [9] |
Table 3: Toxicological Observations of this compound in Animal Models
| Animal Model | Dosage Regimen | Duration | Observed Toxicities | Reference |
| Cats | ≥30 mg/kg PO q12h | Minimum of 3 days | Reversible neurotoxicity (ataxia, tremors, lethargy) | [10][11] |
| Dogs | Long-term | 2 years | Testicular toxicity | [6] |
| Finches | Overdose | 3 days | Neurotoxicity (focal necrosis of the cerebellar nucleus) | [6] |
| Rats and Mice | - | - | Potential carcinogenicity | [6] |
Experimental Protocols
The following are detailed protocols for key in vivo experiments with this compound.
Protocol for Inducing Tritrichomonas foetus Infection in a Feline Model
Objective: To establish a consistent T. foetus infection in cats for subsequent efficacy studies.
Materials:
-
Specific-pathogen-free (SPF) kittens (12-16 weeks old)
-
Axenic culture of a virulent T. foetus isolate
-
Modified Diamond's Medium (see preparation below)
-
Oral gavage tubes
-
Syringes
-
Fecal loops or saline for colonic flushing
-
Microscope, slides, and coverslips
-
PCR analysis reagents and equipment
Protocol for Preparation of Modified Diamond's Medium:
-
Combine the following in 90 mL of distilled water:
-
Trypticase peptone: 2 g
-
Yeast extract: 1 g
-
Maltose: 0.5 g
-
L-cysteine hydrochloride: 0.1 g
-
L-ascorbic acid: 0.02 g
-
K2HPO4: 0.08 g
-
KH2PO4: 0.08 g[10]
-
-
Adjust the pH to 7.2-7.4.[10]
-
Add 0.05 g of agar and autoclave at 121°C for 10 minutes.[10]
-
Cool to 49°C and aseptically add 10 mL of heat-inactivated bovine serum and antibiotics (e.g., penicillin and streptomycin).[10]
Inoculation Procedure:
-
Culture the T. foetus isolate in Modified Diamond's Medium to the late-logarithmic growth phase.
-
Harvest the trophozoites by centrifugation and resuspend in fresh medium to a concentration of approximately 1 x 10^6 trophozoites/mL.
-
Acclimate SPF kittens to the housing facility for at least one week prior to inoculation.
-
On the day of inoculation, administer a predetermined volume (e.g., 1-2 mL) of the trophozoite suspension to each kitten via orogastric gavage.[6][12]
-
Confirm infection starting from day 7 post-inoculation by weekly fecal analysis using direct microscopy (wet mount), culture in Modified Diamond's Medium, and/or PCR.[3][4] Diarrhea is an expected clinical sign.[6]
Protocol for Efficacy Evaluation of this compound in T. foetus Infected Cats
Objective: To determine the efficacy of a this compound treatment regimen in eradicating T. foetus infection.
Materials:
-
T. foetus-infected cats (from Protocol 4.1 or naturally infected)
-
This compound (chemical grade powder)
-
Gelatin capsules
-
Calibrated scale
-
Fecal collection supplies
-
Equipment for fecal analysis (microscopy, culture, PCR)
Procedure:
-
Randomly assign infected cats to a treatment group (this compound) and a control group (placebo).
-
Accurately weigh each cat to determine the precise dosage.
-
Prepare capsules containing the calculated dose of this compound powder or a placebo. Encapsulation is recommended to mask the bitter taste.[10][13]
-
Administer the capsules orally at the predetermined frequency (e.g., once or twice daily) for the specified duration (typically 14 days).[3][7]
-
Monitor the cats daily for clinical signs, including fecal consistency and any adverse effects (see Protocol 4.4).
-
Collect fecal samples weekly during and after the treatment period (e.g., for at least 4-6 weeks post-treatment) to assess for the presence of T. foetus via direct microscopy, culture, and PCR.[3][7]
-
Efficacy is determined by the absence of detectable T. foetus in fecal samples post-treatment.
Protocol for a Pharmacokinetic Study of this compound in a Feline Model
Objective: To determine the pharmacokinetic profile of this compound after oral administration.
Materials:
-
Healthy, adult cats
-
This compound formulation (e.g., immediate-release capsules)
-
Intravenous (IV) catheter supplies
-
Blood collection tubes (e.g., with heparin or EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector
-
Analytical standards of this compound
Procedure:
-
Acclimate healthy cats to the study environment.
-
Place an IV catheter for blood sampling.
-
Administer a single oral dose of this compound.
-
Collect blood samples at predetermined time points (e.g., 0, 10, 20, 30, 60 minutes, and 2, 4, 8, 12, 24, 48 hours) into appropriate tubes.[2]
-
Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated HPLC method. A reverse-phase C18 column with UV detection around 313-320 nm is a common approach for similar nitroimidazoles.[5][14]
-
Analyze the plasma concentration-time data using pharmacokinetic software to determine key parameters such as Cmax, Tmax, AUC, and half-life.[2]
Protocol for Monitoring and Managing this compound-Induced Neurotoxicity
Objective: To proactively monitor for and manage potential neurotoxic side effects of this compound treatment.
Materials:
-
Clinical observation checklist
-
Supportive care supplies (e.g., fluids, nutritional support)
Monitoring Procedure:
-
Before initiating treatment, perform a baseline neurological examination.
-
Observe the animal daily for any signs of neurotoxicity, which may include:
-
Engaging the cat in daily play can help assess muscular coordination and agility.[15]
-
Document all observations in a clinical record.
Management:
-
If any signs of neurotoxicity are observed, immediately discontinue this compound treatment.[9][10]
-
Provide supportive veterinary care as needed. Neurological signs typically resolve within 1 to 4 weeks after discontinuation of the drug.[11]
-
Do not re-institute this compound therapy if adverse neurological signs have occurred.[9]
Visualizations
Mechanism of Action of this compound
References
- 1. This compound | VCA Animal Hospitals [vcahospitals.com]
- 2. dalynn.com [dalynn.com]
- 3. Development and validation of a HPLC-MS-MS method for quantification of metthis compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tritrichomonas Foetus Infection in Cats | PetMD [petmd.com]
- 5. asianpubs.org [asianpubs.org]
- 6. repository.lib.ncsu.edu [repository.lib.ncsu.edu]
- 7. academy.royalcanin.com [academy.royalcanin.com]
- 8. biomeddiagnostics.com [biomeddiagnostics.com]
- 9. capcvet.org [capcvet.org]
- 10. woah.org [woah.org]
- 11. This compound pharmacokinetics after intravenous and oral immediate-release capsule administration in healthy cats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental infection of cats with Tritrichomonas foetus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Addressing the constraints of Tritrichomonas foetus sample collection in remote areas: lyophilized modified Diamond's media as a substitute for liquid medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jcsp.org.pk [jcsp.org.pk]
- 15. Tritrichomonas Infection Causes Diarrhea in Cats - Veterinary Partner - VIN [veterinarypartner.vin.com]
Application Notes and Protocols for Ronidazole Dosage in Laboratory Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ronidazole is a nitroimidazole antimicrobial agent effective against various protozoal and anaerobic bacterial infections. In the context of laboratory animal research, it is most notably used for the eradication of protozoan parasites such as Tritrichomonas muris and has shown efficacy against Giardia species.[1][2] These application notes provide detailed protocols for the preparation and administration of this compound to laboratory mice, along with important safety considerations and monitoring guidelines.
Important Safety Note: this compound is considered a potential carcinogen and teratogen in rodents.[3] Appropriate personal protective equipment (PPE), including gloves, should be worn when handling the compound. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Mechanism of Action
This compound is a prodrug that is selectively activated in anaerobic organisms like protozoa. The mechanism involves the reduction of its nitro group by microbial nitroreductases, such as pyruvate:ferredoxin oxidoreductase, to form reactive nitro radical anions.[4][5] These highly reactive intermediates can then damage cellular macromolecules, including DNA, leading to strand breaks and ultimately cell death.[6]
Caption: Mechanism of action of this compound.
Dosage and Administration
The dosage and route of administration of this compound depend on the target pathogen and the experimental design.
Treatment of Tritrichomonas muris
Administration in drinking water is an effective method for treating T. muris in a colony setting.
Dosage Summary for T. muris Treatment
| Concentration in Drinking Water | Duration of Treatment | Efficacy | Reference |
| 400 mg/L | 15 days | Partially effective (some mice remained positive) | [1] |
| 500 mg/L | 25-42 days | Effective in eradicating T. muris | [1] |
Experimental Protocol: Eradication of Tritrichomonas muris via Medicated Drinking Water
Caption: Workflow for T. muris eradication.
-
Preparation of Medicated Water:
-
Weigh the required amount of this compound powder. For a 500 mg/L solution, dissolve 500 mg of this compound in 1 liter of drinking water.
-
This compound is stable in water at a pH range of 5.0 to 9.0 for at least 96 hours.[7]
-
To improve palatability, dextrose can be added to the solution at a concentration of approximately 8 g/L.[8]
-
Prepare fresh solutions at least twice a week.
-
-
Administration:
-
Provide the medicated water as the sole source of drinking water for the entire treatment period.
-
Monitor water consumption to ensure adequate drug intake. An adult mouse should consume approximately 5 mL of water per day.[9]
-
-
Monitoring and Efficacy Assessment:
-
Monitor the mice daily for any adverse effects (see Section 5).
-
At the end of the treatment period, test for the presence of T. muris using fecal smears or PCR.
-
Continue to monitor sentinel animals for several months post-treatment to ensure complete eradication.[1]
-
Treatment of Giardia Species
This compound has been shown to be highly effective against Giardia in mice.[2][10] While a definitive dosage protocol for mice is not well-established in the literature, dosages used in other species can be extrapolated. Oral gavage is the preferred method for precise dosing in experimental settings.
Dosage Summary for Anti-protozoal Activity
| Route of Administration | Dosage | Species | Efficacy | Reference |
| Oral Gavage | 1 mg/kg and 10 mg/kg | Mice | Protected 60% of mice from infection (C. difficile model) | [7] |
| Oral | 30-50 mg/kg, twice daily for 7 days | Dogs | Effective against Giardia | [11] |
| Oral | 30 mg/kg, once or twice daily for 14 days | Cats | Effective against Tritrichomonas foetus | [8] |
Experimental Protocol: Treatment of Giardia muris via Oral Gavage
-
Preparation of this compound Solution for Oral Gavage:
-
A common vehicle for oral gavage is a solution containing DMSO, PEG300, Tween-80, and saline.
-
Example Preparation (for a 2.5 mg/mL solution):
-
Dissolve this compound in DMSO to create a stock solution.
-
In a separate tube, add the following in order, ensuring each component is fully mixed before adding the next:
-
40% PEG300
-
5% Tween-80
-
The appropriate volume of the this compound/DMSO stock solution to achieve the final desired concentration.
-
Bring to the final volume with saline (45%).[7]
-
-
-
The final solution should be clear. If precipitation occurs, gentle warming or sonication may be used to aid dissolution.[7] Prepare the solution fresh on the day of use.
-
-
Administration:
-
The volume of administration should be calculated based on the mouse's body weight (e.g., 10 mL/kg).
-
Use an appropriate gauge gavage needle for the size of the mouse.
-
-
Monitoring and Efficacy Assessment:
-
Monitor the mice daily for any adverse effects (see Section 5).
-
Assess the efficacy of the treatment by quantifying Giardia cysts in fecal samples.
-
Safety and Toxicity
Acute Toxicity: The oral LD50 of this compound in rats is reported to be 3400 mg/kg.[7] An oral LD50 specific to mice is not readily available in the literature.
Carcinogenicity and Teratogenicity: this compound has been shown to be carcinogenic in both mice and rats, increasing the incidence of pulmonary and mammary tumors, respectively.[3] It has also been reported to be embryotoxic and teratogenic in rodents.[3] Therefore, its use should be carefully considered, especially in long-term studies or in breeding colonies.
Potential Side Effects: While generally well-tolerated at therapeutic doses for protozoal infections in mice, potential side effects, particularly at higher doses, may include:
-
Neurological signs (e.g., ataxia, tremors)
-
Gastrointestinal upset (e.g., loss of appetite, diarrhea)
Monitoring of Animals
A structured monitoring plan is essential when treating laboratory mice with this compound.
Health Monitoring Protocol
| Parameter | Frequency | Observations | Action |
| General Appearance | Daily | Hunched posture, ruffled fur, lethargy, dehydration | Record observations, provide supportive care, consult with veterinary staff |
| Body Weight | Baseline and at least twice weekly | Significant weight loss (>15% of baseline) | Record observations, provide nutritional support, consider dose reduction or cessation of treatment |
| Water and Food Consumption | Daily | Significant decrease in consumption | Record observations, ensure access to food and water, consider adding dextrose to water to encourage drinking |
| Fecal Appearance | Daily | Presence of diarrhea, blood, or mucus | Record observations, assess for dehydration |
| Neurological Signs | Daily | Ataxia, tremors, seizures | Immediately discontinue treatment and consult with veterinary staff |
Conclusion
This compound is a valuable tool for the eradication of protozoan parasites in laboratory mouse colonies. When used with appropriate safety precautions and careful monitoring, it can be an effective component of a comprehensive animal health program. The protocols provided in these application notes offer a starting point for researchers, and should be adapted to specific experimental needs and institutional guidelines.
References
- 1. Use of this compound and Limited Culling To Eliminate Tritrichomonas muris from Laboratory Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. esccap.ch [esccap.ch]
- 3. food.ec.europa.eu [food.ec.europa.eu]
- 4. benchchem.com [benchchem.com]
- 5. Giardia Infections - WSAVA2006 - VIN [vin.com]
- 6. DNA damage induced by reduced nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Preclinical research on Pharmachim's this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of this compound and Limited Culling To Eliminate Tritrichomonas muris from Laboratory Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guidance on Establishing Health Monitoring Panels for Laboratory Mice to Reflect Contemporary Pathogen Prevalence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The activity of drugs against Giardia intestinalis in neonatal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Control of Giardia infections with this compound and intensive hygiene management in a dog kennel - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Ronidazole Administration in Animal Drinking Water
1.0 Introduction
Ronidazole is a nitroimidazole-class antiprotozoal agent utilized in veterinary medicine to treat infections caused by flagellated protozoa.[1][2] It is particularly effective against Tritrichomonas foetus in cats, Trichomonas gallinae (canker) in birds, and histomoniasis in turkeys.[3][4][5] Administration via drinking water is a common and practical method for treating populations of animals, particularly in research and aviary settings. These notes provide essential information on its properties, mechanism of action, and stability for effective application.
1.1 Mechanism of Action
This compound's efficacy relies on the anaerobic metabolism of the target protozoa. The drug's nitro group is reduced by microbial enzymes, such as pyruvate:ferredoxin oxidoreductase (PFOR). This process generates reactive nitro radicals that are cytotoxic. These radicals interact with the parasite's DNA, causing strand breaks and helical structure damage, which ultimately leads to cell death.[5]
Caption: Diagram illustrating the activation of this compound and its cytotoxic effect on protozoal DNA.
1.2 Physicochemical Properties
Understanding the physical and chemical properties of this compound is critical for preparing accurate and stable aqueous solutions.
| Property | Value | Reference(s) |
| Water Solubility | 2900 mg/L (at 20°C, pH 7) | [5][6] |
| Appearance | Powder | [2][7] |
| Melting Point | 168 °C | [5] |
| Storage (Powder) | Store in a cool, dry place in the original sealed container. | [7][8][9] |
| Storage (Solvent) | Stock solutions in DMSO can be stored for 1 year at -80°C. | [2] |
1.3 Stability and Storage of Medicated Water
-
Fresh Preparation: Medicated drinking water should be prepared fresh daily to ensure potency.[8][9] It is recommended that the prepared solution be consumed within 24 hours.[4]
-
Storage: this compound powder should be stored in a dry location, protected from direct sunlight, typically between 0-30°C.[7] After opening, a powdered product may have a shelf life of one year.[7]
-
Exclusion of Other Water Sources: To ensure adequate dosage, animals must not have access to any other water sources during the treatment period.[7][8][9]
Quantitative Dosing Information
Dosages can vary significantly based on the target species, the specific pathogen, and whether the goal is treatment or prevention. The following tables summarize dosages cited in various publications.
Table 1: this compound Dosage in Drinking Water for Avian Species
| Species | Indication | Dosage Concentration | Duration & Notes | Reference(s) |
| Pigeons | Trichomoniasis, Hexamitiasis (Canker) | 2g / 1 Liter (10% powder) | Treatment: 5-7 consecutive days. Prevention: 1-2 days every 2 weeks. | [7][10] |
| Large Birds | Trichomoniasis, Giardia, etc. | 1 teaspoon / 1 Gallon | Treatment: 7 days. | [8][9] |
| Small Birds | Trichomoniasis, Giardia, etc. | 1 teaspoon / 1 Quart | Treatment: 7 days. | [8][9] |
| Turkeys | Histomoniasis | 30-40 ppm (or more) | Treatment: 7-10 days, initiated 10 days post-exposure for best efficacy. | [11] |
Table 2: this compound Dosage in Drinking Water for Mammalian Species
| Species | Indication | Dosage Concentration | Duration & Notes | Reference(s) |
| Laboratory Mice | Tritrichomonas muris | 400 - 500 mg / Liter | 15 to 42 days. A combination of treatment and culling of positive animals proved effective. No adverse effects were noted at these concentrations. | [12][13][14][15] |
| Swine | Swine Dysentery | 0.003% - 0.012% (30 - 120 mg/L) | Effective for treatment. Lower concentrations (0.00075% - 0.0015%) aided in treatment while allowing immunity to develop. | [16][17] |
Experimental Protocols
The following section provides detailed protocols for the preparation and administration of this compound in drinking water for research purposes.
2.1 General Workflow for Preparation and Administration
The overall process involves careful calculation, preparation, and daily maintenance to ensure consistent and accurate dosing.
Caption: Standard workflow from calculation and preparation to daily administration and monitoring.
2.2 Protocol 1: General Preparation of this compound Medicated Drinking Water
Objective: To prepare a stock solution of this compound in water for administration to experimental animals.
Materials:
-
This compound powder (analytical grade)
-
Distilled or deionized water
-
Calibrated analytical balance
-
Appropriate volumetric glassware (flasks, graduated cylinders)
-
Magnetic stir plate and stir bars
-
Personal Protective Equipment (PPE): gloves, safety glasses, lab coat
Procedure:
-
Calculation: Determine the total mass of this compound required.
-
Formula: Mass (mg) = Target Concentration (mg/L) x Final Volume (L)
-
-
Weighing: Accurately weigh the calculated mass of this compound powder using an analytical balance. Wear gloves when handling the powder.[1][18]
-
Dissolution: a. Measure approximately 80% of the final required volume of distilled water and place it in an appropriate beaker or flask with a magnetic stir bar. b. Place the vessel on a magnetic stir plate and begin stirring to create a vortex. c. Slowly add the weighed this compound powder to the vortex to facilitate dissolution. d. Continue stirring until the powder is fully dissolved. Given its solubility of 2.9 g/L, concentrations above this may require co-solvents, which is outside the scope of a simple drinking water protocol.
-
Final Volume: Once dissolved, transfer the solution to a volumetric flask and add water to reach the final desired volume. Mix thoroughly.
-
Labeling and Use: Clearly label the container with the compound name, concentration, and preparation date. This solution should be considered ready for immediate use and replaced daily.
2.3 Protocol 2: Eradication of Tritrichomonas muris in Laboratory Mice
Objective: To outline the methodology for treating T. muris in a research mouse colony by administering this compound in the drinking water, based on a published study.[12][13][14]
Materials:
-
Prepared this compound medicated water (400 mg/L or 500 mg/L)
-
Standard laboratory mouse caging
-
Calibrated water bottles for each cage
-
PPE (gloves, lab coat)
Procedure:
-
Initial Treatment: a. Prepare a 400 mg/L solution of this compound in drinking water following Protocol 1. b. Fill the water bottles for all mice in the affected rack(s). c. Provide this medicated water as the sole source of drinking water for 15 consecutive days.
-
Monitoring and Assessment: a. After 15 days, perform fecal screening (e.g., fecal smear or PCR) to test for the presence of T. muris.
-
Secondary Treatment and Culling (if required): a. If any mice remain positive, a more aggressive approach may be necessary. b. Increase the this compound concentration to 500 mg/L. c. Continue treatment with the 500 mg/L solution for an extended period (e.g., an additional 25-42 days). d. In the reference study, positive mice (with the exception of valuable breeders) were culled to aid eradication.[12][14]
-
Daily Maintenance: a. Discard any remaining medicated water from the bottles each day. b. Replace with freshly prepared this compound solution. c. Monitor the daily water consumption to ensure animals are drinking and receiving the medication. d. Observe animals daily for any adverse effects. The reference study noted no obvious adverse effects and observed weight gain.[12]
-
Confirmation of Eradication: a. At the end of the full treatment period, re-test all animals. b. Continue to monitor the colony (e.g., via sentinel mice) every 3 months for at least a year to ensure the infection has been successfully cleared.[12][14]
References
- 1. This compound | VCA Animal Hospitals [vcahospitals.com]
- 2. selleckchem.com [selleckchem.com]
- 3. toltrazurilshop.net [toltrazurilshop.net]
- 4. toltrazurilshop.com [toltrazurilshop.com]
- 5. This compound [sitem.herts.ac.uk]
- 6. This compound pharmacokinetics after intravenous and oral immediate-release capsule administration in healthy cats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. care4bird.com [care4bird.com]
- 8. allbirdproducts.com [allbirdproducts.com]
- 9. birdcarer.com [birdcarer.com]
- 10. care4bird.com [care4bird.com]
- 11. Influence of level, timing and duration of this compound water medication on histomoniasis in turkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of this compound and Limited Culling To Eliminate Tritrichomonas muris from Laboratory Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of this compound and Limited Culling To Eliminate Tritrichomonas muris from Laboratory Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound | CAS:7681-76-7 | High Purity | Manufacturer BioCrick [biocrick.com]
- 16. This compound in high concentrations in drinking water for treatment and prevention of diarrhea in swine dysentery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound in low concentrations in drinking water for treatment and development of immunity to swine dysentery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound for Dogs and Cats | Dog, Cat, Pet Medication | PetMD [petmd.com]
Application Notes and Protocols for the Detection of Ronidazole in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ronidazole is a nitroimidazole antibiotic that has been used in veterinary medicine to treat protozoal infections in poultry and swine.[1] Due to concerns about its potential carcinogenicity and mutagenicity, the use of this compound in food-producing animals is banned in many countries, and its residues in animal tissues are closely monitored.[1][2] Consequently, sensitive and reliable analytical methods are crucial for ensuring food safety and regulatory compliance.
These application notes provide detailed protocols for the detection of this compound in tissue samples using two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Additionally, an overview of a screening method using an Enzyme-Linked Immunosorbent Assay (ELISA) is included.
Analytical Techniques Overview
The choice of analytical technique for this compound detection depends on the required sensitivity, selectivity, and purpose of the analysis (e.g., screening vs. confirmation).
-
HPLC-UV: A robust and cost-effective technique suitable for routine monitoring and quantification of this compound at relatively high concentrations. It is often used as a primary screening method.
-
LC-MS/MS: A highly sensitive and specific confirmatory method capable of detecting and quantifying trace levels of this compound and its metabolites. It is considered the gold standard for regulatory purposes.[1]
-
ELISA: A rapid and high-throughput screening method based on antigen-antibody reactions. It is ideal for preliminary screening of a large number of samples.
Quantitative Data Summary
The following table summarizes the performance characteristics of the different analytical methods for this compound detection in tissue samples.
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 2.8 - 18 µg/kg[3][4] | 0.08 - 2.0 µg/kg[1][5] |
| Limit of Quantification (LOQ) | Not consistently reported | 0.41 - 2.0 µg/kg[1][5] |
| Recovery | 40 - 83.9%[4][5] | 96 - 103%[1] |
| Linearity (Range) | Not consistently reported | 0.5 - 2.5 µg/kg[1] |
| Precision (%RSD) | < 3.3%[3] | < 15%[6] |
Section 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This section details the protocol for the determination of this compound in swine and poultry muscle and liver tissues using HPLC-UV.
Experimental Protocol
1. Sample Preparation: Extraction and Clean-up
-
Homogenization: Weigh 5 g of minced tissue sample into a 50 mL centrifuge tube.
-
Extraction: Add 20 mL of ethyl acetate to the tube. Homogenize the sample for 1 minute using a high-speed homogenizer.
-
Centrifugation: Centrifuge the homogenate at 4000 rpm for 10 minutes.
-
Supernatant Collection: Carefully transfer the upper ethyl acetate layer to a clean tube.
-
Re-extraction: Repeat the extraction process (steps 2-4) on the remaining tissue pellet and combine the ethyl acetate extracts.
-
Evaporation: Evaporate the combined extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Dissolve the residue in 1 mL of 1 M hydrochloric acid.
-
Defatting: Add 5 mL of n-hexane, vortex for 1 minute, and centrifuge at 3000 rpm for 5 minutes. Discard the upper n-hexane layer.
-
Neutralization: Neutralize the acidic extract with 1 M sodium hydroxide.
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the neutralized extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water.
-
Elute the analyte with 5 mL of methanol.
-
-
Final Preparation: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.[5]
2. HPLC-UV Operating Conditions
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 20:80, v/v)[7]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
UV Detection Wavelength: 325 nm[3]
-
Column Temperature: Ambient
Workflow Diagram
Caption: HPLC-UV workflow for this compound analysis.
Section 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This section provides a detailed protocol for the highly sensitive and specific determination of this compound in bovine muscle tissue using LC-MS/MS.
Experimental Protocol
1. Sample Preparation: Extraction and Purification
-
Homogenization: Weigh 10 g of homogenized bovine muscle into a 50 mL centrifuge tube.
-
Extraction: Add 20 mL of ethyl acetate, vortex for 1 minute, and centrifuge at 3500 rpm for 10 minutes.[8]
-
Supernatant Collection: Transfer the supernatant to a new centrifuge tube.
-
Evaporation: Evaporate the extract to dryness in a water bath at 50°C.[8]
-
Reconstitution and Purification:
-
Final Preparation: Filter the remaining solution through a 0.45 µm filter into an autosampler vial for LC-MS/MS analysis.[8]
2. LC-MS/MS Operating Conditions
-
LC System:
-
MS/MS System:
Workflow Diagram
Caption: LC-MS/MS workflow for this compound analysis.
Section 3: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a valuable tool for rapid screening of a large number of tissue samples for the presence of nitroimidazoles, including this compound. Commercial ELISA kits are available for the detection of nitroimidazole residues. While protocols may vary between manufacturers, a general workflow is provided below.
General Protocol Outline
-
Sample Preparation:
-
Homogenize the tissue sample.
-
Extract this compound from the tissue matrix, typically using an organic solvent like ethyl acetate.
-
Evaporate the solvent and reconstitute the residue in the assay buffer provided with the kit.
-
-
ELISA Procedure (Competitive Assay):
-
Add standards, controls, and prepared samples to the antibody-coated microplate wells.
-
Add the enzyme-conjugated this compound (HRP-conjugate) to each well.
-
Incubate to allow competition between the this compound in the sample and the enzyme-conjugated this compound for the antibody binding sites.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) that reacts with the enzyme to produce a color change.
-
Stop the reaction and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
The intensity of the color is inversely proportional to the concentration of this compound in the sample.
-
Construct a standard curve using the absorbance values of the standards.
-
Determine the this compound concentration in the samples by interpolating their absorbance values on the standard curve.
-
Logical Relationship Diagram
Caption: Principle of competitive ELISA for this compound.
Conclusion
The analytical methods described in these application notes provide robust and reliable approaches for the detection and quantification of this compound in tissue samples. The choice of method will depend on the specific requirements of the analysis, with ELISA serving as an excellent high-throughput screening tool, HPLC-UV providing a cost-effective method for routine analysis, and LC-MS/MS offering the highest sensitivity and specificity for confirmatory purposes. Proper sample preparation is critical for accurate and reproducible results across all techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. file.elabscience.com [file.elabscience.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Development of multi-residue methodology for the HPLC determination of veterinary drugs in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of nitroimidazoles and their metabolites in swine tissues by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
Application Note: Quantitative Analysis of Ronidazole in Biological Matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction Ronidazole is a nitroimidazole antibiotic used in veterinary medicine to treat protozoal and anaerobic bacterial infections.[1] Due to concerns about its potential carcinogenic and mutagenic effects, its use in food-producing animals has been banned in many countries, including the European Union and the United States.[1] Consequently, sensitive and specific analytical methods are required to monitor for this compound residues in various food matrices to ensure consumer safety. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for this purpose due to its high sensitivity, specificity, and ability to handle complex sample matrices.[2][3] This application note provides a detailed protocol for the extraction and quantification of this compound in milk, along with an overview of methods for other matrices.
Experimental Protocols
Protocol 1: Analysis of this compound in Milk
This protocol is adapted from a method developed for the SCIEX Triple Quad™ 3500 LC-MS/MS System.[1]
1. Sample Preparation (Liquid-Liquid Extraction) A simple 5-step liquid-liquid extraction is employed for milk samples.[1]
-
Sample Aliquoting: Pipette 5 mL of a homogenous milk sample into a 50 mL centrifuge tube.
-
Protein Precipitation & Extraction: Add 10 mL of acetonitrile containing 0.1% formic acid to the sample and vortex thoroughly to precipitate proteins and extract the analyte.[1]
-
Salting Out: Add 1 g of sodium chloride (NaCl), vortex the tube again, and then centrifuge at 4000 rpm to separate the organic and aqueous layers.[1]
-
Solvent Evaporation: Carefully collect the upper organic layer (acetonitrile) and evaporate it to dryness under a gentle stream of nitrogen (N2).[1]
-
Reconstitution: Reconstitute the dried residue in 1 mL of a water:acetonitrile/formic acid (80:20:0.1%) solution. Filter the solution using a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[1]
2. Liquid Chromatography (LC) Conditions LC separation is critical for resolving this compound from matrix interferences.
| Parameter | Value |
| LC System | Nexera XR system (Shimadzu) or equivalent[1] |
| Column | Phenomenex Luna C18 (2) 100 Å (3.0×150 mm), 3 µm[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[4] |
| Flow Rate | 0.5 mL/min[4] |
| Injection Volume | 20 µL[1] |
| Gradient Program | A time-based gradient should be optimized to ensure proper separation.[1] |
| Retention Time | Approximately 2.25 minutes[1] |
3. Mass Spectrometry (MS/MS) Conditions The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and specificity.[1][4]
| Parameter | Value |
| MS System | SCIEX Triple Quad™ 3500 LC-MS/MS System or equivalent[1] |
| Ion Source | Electrospray Ionization (ESI), Positive Polarity[1][4] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[1] |
| MRM Transitions | See Table below |
This compound MRM Transitions
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Polarity |
|---|---|---|---|
| This compound | 201.2 | 139.8 (Quantifier) | Positive[1] |
| this compound | 201.2 | 55.0 (Qualifier) | Positive[1] |
Alternative Sample Preparation Protocols
The optimal sample preparation procedure can vary significantly depending on the matrix.
-
Honey: A multi-step procedure involving protein precipitation, liquid-liquid extraction, and subsequent cleanup using a Hydrophilic-Lipophilic Balance (HLB) solid-phase extraction (SPE) cartridge has been shown to be effective.[4] Another method uses extraction with ethyl acetate followed by cleanup on a silica SPE cartridge.[5]
-
Animal Muscle Tissue: Extraction with ethyl acetate, followed by evaporation and reconstitution in petroleum ether for purification, is a validated approach for bovine muscle.[2]
-
Animal Feed: A method involving extraction with ethyl acetate, cleanup via pH-controlled back-extraction into an aqueous phase, and re-extraction into ethyl acetate has been described.[6]
Data Presentation & Method Performance
The described method demonstrates excellent performance for the quantification of this compound.
Method Validation Parameters (in Milk Matrix) [1]
| Parameter | Result |
|---|---|
| Linearity Range | 0.5 ppb to 20 ppb |
| Correlation Coefficient (r) | ≥ 0.99 |
| Limit of Detection (LOD) | 0.25 ppb (in aqueous solution) |
| Limit of Quantification (LOQ) | 0.5 ppb |
Method Performance in Other Matrices
| Matrix | Recovery | Precision (RSD%) | Reference |
|---|---|---|---|
| Honey | > 90% | 2.4 - 10.2% (Intra- & Inter-day CV) | [4] |
| Salmon & Honey | 91.2 - 107.0% | 1.7 - 17.1% (Repeatability) | [5] |
| Bovine Muscle | 95.7 - 103.3% | Not Specified |[2] |
Visualizations
The following diagrams illustrate the key workflows for this analytical method.
Caption: High-level workflow for this compound analysis by LC-MS/MS.
Caption: Detailed 5-step sample preparation protocol for this compound in milk.[1]
Conclusion The LC-MS/MS method detailed here provides a fast, simple, and reliable solution for the quantification of this compound in complex biological matrices like milk.[1] The procedure achieves a limit of quantification well below the minimum required performance limits (MRPLs) established by regulatory bodies.[1] With appropriate modifications to the sample preparation step, this methodology can be adapted for the analysis of this compound in a wide variety of samples, making it an invaluable tool for food safety monitoring and regulatory compliance.
References
- 1. sciex.com [sciex.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of dimetridazole, metthis compound and this compound in salmon and honey by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of this compound in animal feeds by gas-liquid chromatography: a collaborative study by the EEC committee of experts - Analyst (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Compounding Ronidazole Formulations for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ronidazole is a nitroimidazole antiprotozoal agent primarily used in veterinary medicine.[1] Its mechanism of action involves the reduction of its nitro group within anaerobic organisms, leading to the formation of reactive intermediates that disrupt microbial DNA synthesis, causing strand breakage and ultimately cell death.[1][2][3] This document provides detailed application notes and protocols for compounding this compound formulations for various research purposes, including in vitro and in vivo studies.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is critical for the proper preparation and storage of compounded formulations.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₈N₄O₄ | [4] |
| Molecular Weight | 200.15 g/mol | [1][4] |
| IUPAC Name | (1-methyl-5-nitroimidazol-2-yl)methyl carbamate | [4] |
| Appearance | Solid powder | [1] |
| CAS Number | 7681-76-7 | [4] |
Solubility Data
The solubility of this compound in common laboratory solvents is crucial for preparing stock solutions and final formulations. Quantitative solubility data is summarized in Table 2. It is important to note that for some complex solvent systems, the solubility is reported as a minimum concentration at which a clear solution can be achieved.
| Solvent | Solubility | Notes | Reference(s) |
| DMSO | 40 mg/mL (199.85 mM) | Use fresh, anhydrous DMSO as it is hygroscopic. | [1] |
| PBS | 5 mg/mL (24.98 mM) | Requires sonication and heating to 60°C. | [5] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL (12.49 mM) | Clear solution. | [5] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (12.49 mM) | Clear solution. | [5] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (12.49 mM) | Clear solution. | [5] |
| Water | Insoluble | [1] | |
| Ethanol | Insoluble | [1] |
Stability of Compounded Formulations
The stability of this compound in various solutions is critical for ensuring accurate dosing and experimental reproducibility. Key stability findings are presented in Table 3.
| Formulation/Solvent | Concentration | Storage Conditions | Stability | Reference(s) |
| Methanol | 1 mg/mL | 4°C, protected from light | 13 months | [6] |
| DMSO | Stock Solution | -80°C | 1 year | [1] |
| DMSO | Stock Solution | -20°C | 1 month | [1] |
Compounding Protocols
Safety Precaution: this compound is considered possibly carcinogenic.[3] Always handle the powder in a chemical fume hood or a powder containment hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.
Protocol for Preparation of an Oral Suspension (10 mg/mL)
This protocol is adapted from general methods for compounding oral suspensions from pure drug powder.
Materials:
-
This compound powder
-
Mortar and pestle
-
Graduated cylinder
-
Suspending vehicle (e.g., Ora-Blend®, or a 1:1 mixture of 1% methylcellulose and a syrup vehicle like simple syrup or chocolate syrup[7])
-
Purified water
-
Amber plastic or glass bottles for storage
Procedure:
-
Calculate the required amount of this compound and suspending vehicle for the desired final volume.
-
Weigh the this compound powder accurately.
-
Place the this compound powder in the mortar.
-
Add a small amount of the suspending vehicle to the powder and levigate to form a smooth, uniform paste.
-
Gradually add the remaining vehicle in small portions while mixing continuously.
-
Transfer the contents to a graduated cylinder.
-
Rinse the mortar with a small amount of the vehicle and add it to the graduated cylinder to ensure a complete transfer of the drug.
-
Add enough vehicle to reach the final desired volume (q.s.).
-
Transfer the suspension to an amber bottle.
-
Affix a "Shake Well Before Use" label.
Storage: Store at refrigerated (2-8°C) or controlled room temperature. The beyond-use date should be determined based on established standards (e.g., USP <795> guidelines) or internal stability studies.
Protocol for Preparation of a Parenteral (Intravenous) Solution (3.2 mg/mL)
This protocol is based on a formulation used for pharmacokinetic studies in cats.[8] This procedure should be performed under aseptic conditions in a laminar flow hood.
Materials:
-
This compound powder
-
Sterile 5% Dextrose in Water (D5W)
-
Sterile vials
-
Sonicator
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weigh the appropriate amount of this compound powder under aseptic conditions.
-
Add the this compound powder to a sterile container.
-
Add the required volume of sterile D5W to achieve a final concentration of 3.2 mg/mL.[8]
-
Aseptically sonicate the solution for approximately 10 minutes to aid dissolution.[8]
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a final sterile vial.
-
Visually inspect for any particulate matter.
-
Store appropriately, typically at refrigerated temperatures, and use promptly after preparation. The solution should be prepared a maximum of 24 hours before administration.[6]
Experimental Protocols
In Vitro Susceptibility Testing against Tritrichomonas foetus
This protocol outlines a method to determine the minimum lethal concentration (MLC) of a compounded this compound formulation against T. foetus.
Workflow:
Caption: Workflow for in vitro testing of this compound.
Procedure:
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in DMSO. Create a series of two-fold serial dilutions in appropriate culture medium to achieve final concentrations for testing (e.g., ranging from 0.01 µg/mL to 10 µg/mL).
-
Parasite Culture: Culture T. foetus isolates in a suitable medium (e.g., TYM medium supplemented with serum) to a logarithmic growth phase.
-
Inoculation: In a 96-well plate, add the cultured parasites to each well containing the serially diluted this compound. Include positive (parasites only) and negative (medium only) controls.
-
Incubation: Incubate the plates under anaerobic conditions at 37°C for 48 hours.
-
Assessment: At 24 and 48 hours, assess parasite motility and viability using an inverted microscope. The MLC is the lowest concentration of this compound at which no motile trophozoites are observed. This compound has been shown to kill T. foetus at concentrations >0.1 µg/mL in vitro.[1][9]
In Vivo Efficacy Testing in a Mouse Model of Intestinal Protozoal Infection
This protocol describes a general method for evaluating the efficacy of a compounded oral this compound formulation in a murine model (e.g., Tritrichomonas muris infection).
Mechanism of Action:
Caption: this compound's activation and cytotoxic mechanism.
Procedure:
-
Animal Model: Establish infection in laboratory mice (e.g., C57BL/6) with the target protozoan. Confirm infection via fecal analysis (e.g., fecal smear or PCR).
-
Group Allocation: Randomly assign infected mice to a control group (vehicle only) and a treatment group (compounded this compound).
-
Formulation Preparation: Prepare the this compound oral formulation as described in Protocol 5.1 or by dissolving it in the drinking water.[10]
-
Administration: Administer the formulation orally once or twice daily for a specified duration (e.g., 14 days).[2][9] Dosing for cats has been in the range of 10-50 mg/kg.[9] For administration in drinking water to mice, concentrations of 400-500 mg/L have been used.[10]
-
Monitoring: Monitor the animals daily for clinical signs and any adverse effects.
-
Outcome Assessment: At the end of the treatment period and at specified follow-up times, collect fecal samples to assess parasite clearance via microscopy, culture, or PCR.[9]
-
Data Analysis: Compare the parasite load and clearance rates between the treatment and control groups to determine the efficacy of the compounded formulation.
Conclusion
The protocols and data provided in these application notes offer a comprehensive guide for the research community to compound and utilize this compound in a variety of experimental settings. Adherence to these guidelines, particularly safety precautions and stability considerations, is essential for conducting accurate and reproducible research.
References
- 1. selleckchem.com [selleckchem.com]
- 2. veterinaryevidence.org [veterinaryevidence.org]
- 3. Documentation of in vivo and in vitro aerobic resistance of feline Tritrichomonas foetus isolates to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS:7681-76-7 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound pharmacokinetics after intravenous and oral immediate-release capsule administration in healthy cats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sickkids.ca [sickkids.ca]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy of this compound for treatment of feline Tritrichomonas foetus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of this compound and Limited Culling To Eliminate Tritrichomonas muris from Laboratory Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Oral Bioavailability and Pharmacokinetics of Ronidazole in Felines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ronidazole, a 5-nitroimidazole antimicrobial agent, is recognized as the most effective treatment for Tritrichomonas foetus infection in cats, a common cause of chronic diarrhea.[1][2][3] Despite its efficacy, concerns about potential neurotoxicity necessitate a thorough understanding of its pharmacokinetic profile to optimize dosing regimens, ensuring both therapeutic success and patient safety.[1][2][4] These application notes provide a comprehensive overview of the oral bioavailability and pharmacokinetics of this compound in felines, along with detailed protocols for conducting such studies.
This compound is well-absorbed following oral administration in cats.[3] Studies have demonstrated that immediate-release formulations of this compound exhibit rapid and complete systemic absorption, with a bioavailability approaching 100%.[1][2][4] The drug has a relatively long terminal half-life in cats, which, combined with its high bioavailability, may contribute to drug accumulation and an increased risk of neurotoxicity with twice-daily dosing.[1][2][4]
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of this compound in healthy felines from published studies. These data are crucial for designing dosage regimens and for comparative analysis in new drug formulation development.
Table 1: Single-Dose Pharmacokinetic Parameters of Immediate-Release this compound in Healthy Cats
| Parameter | Intravenous (IV) Administration (mean ± SD) | Oral (PO) Administration (mean ± SD) |
| Dose | 9.2 mg/kg | 28.2 mg/kg |
| C₀ (μg/mL) | 14.94 ± 2.77 | - |
| Cₘₐₓ (μg/mL) | - | 35.37 ± 3.03 |
| Tₘₐₓ (h) | - | 1.02 ± 0.40 |
| t₁/₂ (h) | 9.80 ± 0.35 | 10.50 ± 0.82 |
| CL (mL/kg/min) | 0.82 ± 0.07 | - |
| Vd (mL/kg) | 700 ± 60 | - |
| F (%) | - | 99.64 ± 16.54 |
Data sourced from LeVine et al., 2011.[1][2] C₀: Initial plasma concentration; Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to maximum plasma concentration; t₁/₂: Terminal half-life; CL: Systemic clearance; Vd: Apparent volume of distribution; F: Bioavailability.
Table 2: Single-Dose Pharmacokinetic Parameters of a Delayed-Release (Guar Gum-Coated) this compound Formulation in Healthy Cats
| Parameter | Oral Administration (mean ± SD) |
| Dose | 32.3 mg/kg |
| Cₘₐₓ (μg/mL) | 28.9 |
| Tₘₐₓ (h) | ~14.5 |
Data sourced from Papich and Levine, 2013.[5][6][7] This formulation is designed for targeted colonic drug delivery.[5][6][8]
Experimental Protocols
The following are detailed methodologies for key experiments in a feline this compound pharmacokinetic study, based on established protocols.[1][2]
Animal Selection and Housing
-
Subjects: Use healthy adult domestic cats. A study with six cats can provide statistically relevant data.[1][2]
-
Health Status: Confirm health through physical examination, complete blood count, and serum biochemistry profile.
-
Housing: House cats individually in a controlled environment with a standard 12-hour light/dark cycle. Provide ad libitum access to water.
-
Acclimation: Allow for an acclimation period of at least one week before the study commences.
-
Fasting: Fast cats overnight before drug administration, with water available.
Drug Formulation and Administration
-
Intravenous (IV) Formulation:
-
Dissolve this compound powder in 5% dextrose in water (D5W) to a target concentration (e.g., 3.2 mg/mL).[1]
-
Sonicate the solution for approximately 10 minutes to ensure complete dissolution.[1]
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Administer as a single bolus injection via a cephalic catheter.
-
-
Oral (PO) Formulation:
Study Design: Crossover Design
A randomized crossover design is recommended to minimize individual variation.[1][2]
-
Randomly assign cats to receive either the IV or oral formulation first.
-
After the first treatment period and all samples are collected, allow for a washout period of at least one week before administering the second formulation.[8]
Blood Sample Collection
-
Catheterization: Place a central venous catheter for serial blood sampling.[1]
-
Sampling Schedule: Collect blood samples at the following time points:
-
Pre-dose (0 hours)
-
Post-dose: 0.17, 0.33, 0.67, 1, 2, 4, 6, 8, 10, 12, 24, 30, and 48 hours.[1]
-
-
Sample Volume: Collect approximately 3 mL of blood at each time point.[1]
-
Anticoagulant: Use lithium heparin tubes for blood collection.[1]
-
Plasma Separation: Immediately after collection, centrifuge the blood samples to separate the plasma.[1]
-
Storage: Freeze the plasma samples at -80°C until analysis.[1]
Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system with a UV-Visible detector is suitable for this compound quantification.[1][4]
-
Chromatographic Conditions (Example):
-
Sample Preparation:
-
Protein precipitation is a common method for extracting this compound from plasma.
-
Add a precipitating agent (e.g., acetonitrile) to the plasma sample, vortex, and centrifuge.
-
Evaporate the supernatant and reconstitute the residue in the mobile phase for injection into the HPLC system.
-
-
Quantification:
-
Method Validation: Validate the analytical method according to established guidelines for accuracy, precision, linearity, and sensitivity.[1]
Pharmacokinetic Analysis
-
Use a validated pharmacokinetic software (e.g., WinNonlin) to analyze the plasma concentration-time data.[4]
-
A one-compartment model has been shown to be appropriate for analyzing this compound pharmacokinetics in cats.[1][4]
-
Calculate key pharmacokinetic parameters including Cₘₐₓ, Tₘₐₓ, t₁/₂, CL, Vd, and F.
Visualizations
Proposed Metabolic Pathway of this compound
The metabolism of this compound in felines has not been fully elucidated. However, based on studies of nitroimidazoles in other species, a proposed pathway involves the reductive activation of the nitro group, which is essential for its antimicrobial activity. The carbamoyl group is cleaved, and the primary metabolite identified is 2-hydroxymethyl-1-methyl-5-nitroimidazole.
Caption: Proposed metabolic pathway of this compound.
Experimental Workflow for Feline Pharmacokinetic Study
The following diagram illustrates the logical flow of a typical crossover pharmacokinetic study of this compound in cats.
Caption: Crossover experimental workflow for a feline pharmacokinetic study.
References
- 1. Drug metabolism and chemosensitization. Nitroimidazoles as inhibitors of drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of the nitroimidazole antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metthis compound: an update on metabolism, structure-cytotoxicity and resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Drug residue formation from this compound, a 5-nitro-imidazole. IV. The role of the microflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound:Application,Synthesis,Toxicity_Chemicalbook [chemicalbook.com]
- 7. Drug residue formation from this compound, a 5-nitroimidazole. I. Characterization of in vitro protein alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug residue formation from this compound, a 5-nitroimidazole. III. Studies on the mechanism of protein alkylation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Guar Gum-Based Ronidazole Capsules for Controlled Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ronidazole is an antiprotozoal agent belonging to the nitroimidazole class, primarily used in veterinary medicine to treat infections caused by protozoa such as Tritrichomonas foetus and Giardia.[1][2][3] The mechanism of action for nitroimidazoles like this compound involves the reduction of its nitro group in anaerobic environments, leading to the formation of reactive intermediates that disrupt microbial DNA synthesis, ultimately causing cell death.[2][4] While effective, immediate-release formulations of this compound can lead to rapid absorption and high peak plasma concentrations, which may be associated with adverse effects, including neurotoxicity.[5][6]
Guar gum, a natural polysaccharide derived from the cluster bean, is widely utilized in the pharmaceutical industry as a binder, disintegrant, and a matrix former for controlled-release dosage forms.[7][8][9][10] Its ability to form a viscous hydrogel in the presence of gastrointestinal fluids allows it to retard the release of the active pharmaceutical ingredient. Furthermore, guar gum is resistant to enzymatic degradation in the upper gastrointestinal tract, making it an ideal candidate for targeted drug delivery to the colon, where it is degraded by microbial enzymes.[7]
This document provides detailed application notes and protocols for the development and evaluation of guar gum-based this compound capsules designed for controlled release. The aim is to delay the drug's release, enabling targeted delivery to the lower gastrointestinal tract, thereby potentially improving efficacy and reducing side effects.
Mechanism of Action: this compound
This compound is a pro-drug that requires bioreductive activation in low-oxygen environments, typical of anaerobic protozoa. The nitro group of the this compound molecule is reduced, forming reactive cytotoxic intermediates. These intermediates then bind to and disrupt the helical structure of the parasite's DNA, inhibiting nucleic acid synthesis and leading to cell death.
This compound's mechanism of action against protozoa.
Formulation Development
The formulation of controlled-release capsules involves the incorporation of this compound into a guar gum-based matrix. The following table provides a representative formulation for a guar gum-coated tablet, which can be adapted for capsule filling. The principle remains the same: utilizing guar gum to control drug release.
Table 1: Representative Formulation Composition of a Guar Gum-Coated this compound Tablet
| Ingredient | Quantity per Tablet (mg) | Purpose |
| Core Tablet | ||
| This compound | 150 | Active Pharmaceutical Ingredient |
| Microcrystalline Cellulose | 38 | Filler/Binder |
| Magnesium Stearate | 10 | Lubricant |
| Guar Gum Coating | ||
| Guar Gum | 260 | Release-Controlling Polymer |
| Starch Paste | 96 | Binder |
| Talc | 40 | Glidant |
Experimental Protocols
Protocol 1: Preparation of Guar Gum-Based this compound Capsules
This protocol is based on the methodology described by Grellet, A. et al. (2015).[6]
Materials:
-
This compound powder
-
Guar gum powder
-
Hard gelatin capsules of appropriate size
-
Cellulose acetophthalate solution (for gastro-resistant coating)
Equipment:
-
Analytical balance
-
Mortar and pestle or blender
-
Capsule filling machine
-
Coating pan
Procedure:
-
Weighing: Accurately weigh the required amounts of this compound and guar gum. The ratio should be determined based on the desired release profile.
-
Mixing: Mix the this compound and guar gum powders using the geometric dilution method to ensure a homogenous blend.
-
Capsule Filling: Fill the hard gelatin capsules with the powder mixture to the target weight.
-
Coating: To make the capsules gastro-resistant, apply three layers of cellulose acetophthalate solution to the caps of the filled capsules.[6]
-
Drying: Allow the coated capsules to air dry completely.
References
- 1. Efficacy of guar gum-based this compound capsules as a treatment for Tritrichomonas foetus infection in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. This compound pharmacokinetics after intravenous and oral immediate-release capsule administration in healthy cats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of guar gum-based this compound capsules as a treatment for Tritrichomonas foetus infection in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound pharmacokinetics in cats following delivery of a delayed-release guar gum formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound pharmacokinetics after intravenous and oral immediate-release capsule administration in healthy cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of guar gum-based this compound capsules as a treatment for Tritrichomonas foetus infection in cats | Semantic Scholar [semanticscholar.org]
- 8. Guar gum: processing, properties and food applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Eradication of Tritrichomonas muris in Laboratory Mice Using Ronidazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tritrichomonas muris is a flagellated protozoan parasite commonly found in the gastrointestinal tract of laboratory mice. While often considered a commensal organism, its presence can be a confounding variable in research, particularly in immunology and microbiome studies.[1][2] Complete eradication from a mouse colony is often desirable to maintain the specific-pathogen-free (SPF) status. Culling of affected animals or rederivation by embryo transfer have been traditional methods for elimination.[3][4] However, for valuable genetically modified strains, these approaches can be costly and time-consuming.[3] This document provides detailed protocols for the use of Ronidazole, a nitroimidazole antimicrobial, for the effective eradication of T. muris in laboratory mice, based on successful reported studies.[3][4][5]
Experimental Protocols
Diagnosis of Tritrichomonas muris Infection
Accurate diagnosis is the first critical step in an eradication program.
Method 1: Direct Fecal Smear (Wet Mount)
-
Principle: Microscopic examination of fresh feces for motile trophozoites.
-
Procedure:
-
Collect fresh fecal pellets from individual mice or pooled from a cage.
-
Place a small amount of feces on a microscope slide.
-
Add a drop of sterile saline solution.
-
Emulsify the feces and cover with a coverslip.
-
Examine the slide under a light microscope at 400x and 630x magnification.[3]
-
Look for the characteristic pear-shaped trophozoites with their flagella and jerky motility, or the less common pseudocyst form.[3][6]
-
Method 2: Polymerase Chain Reaction (PCR)
-
Principle: A more sensitive method that detects T. muris DNA in fecal samples.
-
Procedure:
This compound Treatment Protocol
This protocol is based on a study that successfully eradicated T. muris from a research colony. The treatment involves administering this compound in the drinking water.[3]
Materials:
-
This compound powder
-
Drinking water
-
Dextrose (optional, to improve palatability)[3]
-
Sterile water bottles
Procedure:
-
Preparation of this compound Solution:
-
Calculate the required amount of this compound based on the desired concentration. A concentration of 500 mg/L in drinking water has been shown to be effective.[3][4][5]
-
Dissolve the this compound powder in the drinking water. Shaking or vortexing may be necessary to ensure it is fully dissolved.
-
To improve palatability and encourage water consumption, approximately 8 g/L of dextrose can be added to the solution.[3]
-
-
Administration:
-
Provide the this compound-medicated water as the sole source of drinking water for the mice.
-
Replace the medicated water with a freshly prepared solution every 2-3 days.
-
-
Treatment Duration:
-
A continuous treatment period of 42 days is recommended for the entire affected rack or colony.[3]
-
Monitoring and Post-Treatment Evaluation
-
Daily Health Checks: Observe the mice daily for any potential adverse effects of the treatment, although none were reported in the key study.[3] Potential side effects observed in other species with nitroimidazoles include neurological signs (tremors, ataxia), lethargy, and decreased appetite.[8][9][10]
-
Body Weight Monitoring: Weigh the mice at regular intervals (e.g., weekly) to ensure they are not losing weight.[3]
-
Post-Treatment Testing:
-
After the completion of the 42-day treatment period, wait for a period of approximately 2-3 weeks.
-
Test all mice for the presence of T. muris using the diagnostic methods described above (fecal smear or PCR).
-
Continue to monitor the colony for re-infection by testing sentinel mice every 3 months for at least a year.[3][4]
-
Data Presentation
The following tables summarize the quantitative data from a key study on the eradication of T. muris using this compound.[3]
Table 1: Pilot Study of this compound Treatment
| Parameter | Value |
| Number of Mice Treated | 39 |
| This compound Concentration | 400 mg/L in drinking water |
| Treatment Duration | 15 days |
| Outcome | 6 out of 34 re-tested mice still positive for T. muris |
Table 2: Second, More Intensive this compound Treatment Regimen
| Parameter | Value |
| Number of Mice Treated | 49 (entire rack) |
| This compound Concentration | 500 mg/L in drinking water |
| Treatment Duration | 42 days (continuous) |
| Post-Treatment Testing (Day 60) | All mice negative for T. muris |
| Post-Treatment Testing (Day 81) | All mice negative for T. muris |
| Long-term Monitoring (1 year) | Sentinel mice remained negative |
Visualizations
Below are diagrams illustrating the experimental workflow for the eradication of Tritrichomonas muris.
Caption: Workflow for T. muris eradication.
Safety Precautions
-
This compound is potentially carcinogenic to humans.[8]
-
Always wear gloves when handling this compound powder and medicated water.[8][9]
-
Handle animal waste (feces, bedding) with care, and wear appropriate personal protective equipment.
-
Store this compound in a secure, clearly labeled location away from general access.
Disclaimer: This protocol is for informational purposes only and should be adapted to the specific needs and regulations of your institution. Always consult with a veterinarian and relevant institutional animal care and use committee (IACUC) before implementing any treatment protocol.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Use of this compound and Limited Culling To Eliminate Tritrichomonas muris from Laboratory Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of this compound and Limited Culling To Eliminate Tritrichomonas muris from Laboratory Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Detection of Pseudocyst Forms of Trichomonas muris in Rodents from Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | VCA Animal Hospitals [vcahospitals.com]
- 9. Tritrichomonas foetus - Small Animal Veterinary Surveillance Network (SAVSNET) - University of Liverpool [liverpool.ac.uk]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Investigating Ronidazole treatment failure in feline trichomoniasis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Ronidazole treatment for feline trichomoniasis caused by Tritrichomonas foetus.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for feline trichomoniasis?
This compound is a nitroimidazole antimicrobial agent. It is currently considered the most effective treatment for feline trichomoniasis, a protozoal infection that causes chronic diarrhea in cats.[1][2][3] The drug works by disrupting the DNA of the Tritrichomonas foetus parasite.[4][5]
Q2: What is the recommended dosage of this compound for cats?
The generally recommended and effective dose of this compound is 30-50 mg/kg administered orally once daily for 14 days.[2][6][7] Lower doses, such as 10 mg/kg, have been shown to be ineffective and may lead to treatment relapse.[6][7] Due to potential neurotoxicity, it is crucial to use an accurate body weight for dosing.[4][7]
Q3: What are the known side effects of this compound in cats?
The most significant side effect of this compound is neurotoxicity, which can manifest as lethargy, ataxia (incoordination), tremors, seizures, and loss of appetite.[5][7][8] In a retrospective study of 104 cases, neurological signs were observed in 6% of cats treated with this compound.[7] If any of these signs are observed, the medication should be discontinued immediately, and a veterinarian should be consulted.[2]
Q4: How is this compound administered, and are there any handling precautions?
This compound has a very bitter taste and is typically compounded into capsules to ensure palatability and accurate dosing.[4][9][10] It is not approved for animal use by the FDA in the United States and is available through compounding pharmacies.[4][11] Due to its potential carcinogenicity, individuals handling the medication should wear gloves and wash their hands thoroughly after administration.[4][8][10]
Q5: What is the success rate of this compound treatment?
The reported efficacy of this compound varies between studies. One study reported that a 30 mg/kg daily dose for 14 days resolved clinical signs in 83% of cats.[12] Another retrospective study of 45 treated cats showed a good clinical response in 64% of cases, while 36% had partial, no improvement, or a relapse of clinical signs.[7] A study utilizing a guar gum-coated delayed-release formulation of this compound demonstrated an 84% elimination of the T. foetus infection.[13]
Troubleshooting Guide for this compound Treatment Failure
This guide addresses potential reasons for this compound treatment failure in experimental settings and provides a logical workflow for investigation.
Issue: Persistent or recurrent diarrhea and positive T. foetus tests following a standard course of this compound treatment.
Step 1: Verify Diagnosis and Rule Out Co-infections
-
Question: Was the initial diagnosis accurate and have co-infections been ruled out?
-
Action: Confirm the presence of T. foetus using the most sensitive diagnostic method, which is PCR.[1][3][12][14] Concurrently, test for other common enteric pathogens such as Giardia, as co-infections are common and can complicate the clinical picture.[6][12] One study found that 31% of cats infected with T. foetus were also co-infected with Giardia.[12]
Step 2: Review Treatment Protocol and Owner Compliance
-
Question: Was the this compound administered at the correct dose and for the full duration? Was owner compliance a factor?
-
Action:
-
Dosage and Duration: Confirm that a dose of 30-50 mg/kg was administered once daily for a full 14 days.[2][6][7] Inadequate dosage or a shortened treatment course is a known cause of treatment failure.[6][14]
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Owner Compliance: In a clinical or research setting involving pet owners, non-compliance is a significant factor. The bitter taste of this compound can make administration challenging, leading to missed or partial doses.[12][15][16][17] Encapsulation of the drug is recommended to mitigate this issue.[4][9]
-
Step 3: Investigate the Possibility of Reinfection
-
Question: Is the cat in an environment where reinfection is possible?
-
Action: In multi-cat households or facilities, reinfection from asymptomatic carrier cats or a contaminated environment is a major cause of apparent treatment failure.[6][14]
-
Isolate and Test Cohabitants: Isolate the treated cat and test all other cats in the environment for T. foetus. Asymptomatic carriers are common and can perpetuate the infection cycle.[9][18][19]
-
Environmental Decontamination: Although T. foetus does not survive for long in the environment, thorough cleaning and disinfection of litter boxes, food and water bowls, and bedding are crucial to prevent reinfection.[9][18][20][21][22]
-
Step 4: Assess for Drug Resistance
-
Question: Could the T. foetus isolate be resistant to this compound?
-
Action: If other causes of treatment failure have been ruled out, the possibility of drug resistance should be considered. Both in vivo and in vitro resistance of T. foetus to this compound have been documented.[6][12][23][24] Resistance appears to be more readily demonstrated under aerobic culture conditions.[12][24]
-
In Vitro Susceptibility Testing: If possible, culture the T. foetus isolate from the affected cat and perform in vitro susceptibility testing to this compound and other nitroimidazoles. This can help confirm resistance.
-
Data Presentation
Table 1: this compound Efficacy in Feline Trichomoniasis
| Study Cohort/Drug Formulation | Dosage Regimen | Treatment Duration | Efficacy/Success Rate | Citation(s) |
| Retrospective study of 29 cats | 30 mg/kg, once daily | 14 days | 83% resolution of clinical signs | [12] |
| Retrospective study of 45 cats | 30 mg/kg, once daily | 14 days | 64% good clinical response | [7] |
| Guar gum-coated capsules | 30 mg/kg, once daily | 14 days | 84% elimination of infection | [13] |
| Randomised, controlled study | 30 mg/kg, once daily | 14 days | 16% of treated cats remained infected | [6] |
Table 2: Pharmacokinetic Parameters of this compound in Cats (Immediate-Release Capsule)
| Parameter | Value (Mean ± SD) | Citation(s) |
| Bioavailability | 99.64% (± 16.54%) | [25] |
| Time to Maximum Concentration (Tmax) | 1.02 (± 0.40) hours | [25] |
| Maximum Concentration (Cmax) | 35.37 (± 3.03) µg/mL | [25] |
| Elimination Half-life | 10.50 (± 0.82) hours | [25] |
Experimental Protocols
Protocol 1: In Vitro Susceptibility Testing of Tritrichomonas foetus to this compound
This protocol is adapted from methodologies described in the literature.[24][26]
-
Isolate Culture:
-
Collect a fresh fecal sample from a cat confirmed to be infected with T. foetus.
-
Inoculate the sample into a commercially available culture system for feline T. foetus, such as the InPouch™ TF-Feline test, or into a suitable broth medium like Diamond's medium.
-
Incubate the culture at 37°C and monitor for the growth of motile trophozoites.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Perform serial dilutions of the this compound stock solution in the culture medium to achieve a range of desired final concentrations for testing.
-
-
Susceptibility Assay:
-
Adjust the concentration of T. foetus trophozoites in fresh culture medium to a standardized density (e.g., 1 x 10^5 organisms/mL).
-
In a 96-well microtiter plate, add the standardized trophozoite suspension to wells containing the different concentrations of this compound.
-
Include positive control wells (trophozoites with no drug) and negative control wells (medium only).
-
Incubate the plate under both anaerobic and aerobic conditions at 37°C.
-
-
Endpoint Determination:
-
At specific time points (e.g., 24 and 48 hours), examine the wells using an inverted microscope to assess the motility and viability of the trophozoites.
-
The minimum inhibitory concentration (MIC) is determined as the lowest drug concentration that completely inhibits the growth or motility of the trophozoites.
-
Visualizations
Caption: Troubleshooting workflow for this compound treatment failure.
Caption: Simplified mechanism of action for this compound.
References
- 1. Tritrichomonas Diagnostic Laboratory | College of Veterinary Medicine [cvm.ncsu.edu]
- 2. capcvet.org [capcvet.org]
- 3. academy.royalcanin.com [academy.royalcanin.com]
- 4. This compound for Cats - Wedgewood Pharmacy [wedgewood.com]
- 5. omegavetcompounding.com.au [omegavetcompounding.com.au]
- 6. veterinaryevidence.org [veterinaryevidence.org]
- 7. Intestinal Tritrichomonas foetus infection in cats: a retrospective study of 104 cases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | VCA Animal Hospitals [vcahospitals.com]
- 9. Koret Shelter Medicine Program [sheltermedicine.com]
- 10. Tritrichomonas Infection Causes Diarrhea in Cats - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 11. This compound for Dogs and Cats | Dog, Cat, Pet Medication | PetMD [petmd.com]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy of guar gum-based this compound capsules as a treatment for Tritrichomonas foetus infection in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biomeddiagnostics.com [biomeddiagnostics.com]
- 15. researchgate.net [researchgate.net]
- 16. Medication compliance by cat owners prescribed treatment for home administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Medication compliance by cat owners prescribed treatment for home administration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Shelter Medicine – UW–Madison [sheltermedicine.wisc.edu]
- 19. dvm360.com [dvm360.com]
- 20. Tritrichomonas Foetus Infection in Cats | PetMD [petmd.com]
- 21. revivalanimal.com [revivalanimal.com]
- 22. vetmed.tamu.edu [vetmed.tamu.edu]
- 23. researchgate.net [researchgate.net]
- 24. Documentation of in vivo and in vitro aerobic resistance of feline Tritrichomonas foetus isolates to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. This compound pharmacokinetics after intravenous and oral immediate-release capsule administration in healthy cats - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Determination of the in vitro susceptibility of feline tritrichomonas foetus to 5 antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Ronidazole Resistance in Tritrichomonas foetus
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the mechanisms of ronidazole resistance in Tritrichomonas foetus.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of this compound resistance in Tritrichomonas foetus?
A1: this compound, a 5-nitroimidazole drug, requires activation within the parasite to become cytotoxic. This activation occurs in anaerobic protozoa through the reduction of its nitro group, a process mediated by proteins with low redox potential within an organelle called the hydrogenosome. The primary mechanism of resistance in T. foetus involves alterations in this activation pathway. Specifically, resistance is associated with decreased or absent activity of key hydrogenosomal enzymes, most notably pyruvate:ferredoxin oxidoreductase (PFOR) and hydrogenase. This enzymatic impairment prevents the efficient reduction of this compound to its toxic radical form. To compensate for the loss of hydrogenosomal energy production, resistant parasites upregulate glycolysis in the cytosol.
Q2: How is this compound resistance typically quantified in vitro?
A2: this compound resistance is quantified by determining the minimal lethal concentration (MLC), which is the lowest drug concentration that kills all trichomonads in a culture after a specified incubation period (typically 24 to 48 hours). Susceptibility is often tested under both aerobic and anaerobic conditions. A significant increase in the MLC for a T. foetus isolate compared to a susceptible control strain is indicative of resistance.
Q3: Can resistance to this compound confer cross-resistance to other nitroimidazoles?
A3: Yes, the mechanism of resistance, which involves impaired drug activation, is common to the 5-nitroimidazole class of drugs. Therefore, T. foetus isolates resistant to this compound are often cross-resistant to other nitroimidazoles like metthis compound and tinidazole.[1]
Q4: What are the key genes to analyze when investigating this compound resistance?
A4: Based on studies in T. foetus and the closely related Trichomonas vaginalis, key genes to investigate for differential expression in resistant versus susceptible strains include those encoding for:
-
Pyruvate:ferredoxin oxidoreductase (PFOR)
-
Ferredoxin
-
Hydrogenase
-
Nitroreductases
-
Flavin reductase
-
Thioredoxin reductase
Downregulation of these genes is frequently associated with nitroimidazole resistance.[2][3][4]
Q5: What are the common challenges in culturing Tritrichomonas foetus?
A5: Common challenges in culturing T. foetus include maintaining anaerobic conditions, preventing contamination with bacteria or fungi, and ensuring the viability of the parasites during subculturing. The use of a specialized medium, such as Diamond's TYM medium supplemented with antibiotics and an antifungal agent, is crucial for successful cultivation.[5][6]
Troubleshooting Guides
In Vitro Drug Susceptibility Testing (MLC Assay)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No growth in control wells (no drug) | 1. Poor parasite viability. 2. Incorrect medium preparation. 3. Suboptimal incubation conditions (e.g., presence of oxygen). | 1. Use parasites from a log-phase culture for the assay. 2. Ensure Diamond's TYM medium is prepared correctly and supplemented with fresh serum. 3. Verify that anaerobic conditions are maintained using an anaerobic jar or chamber. |
| Inconsistent results between replicates | 1. Inaccurate parasite counting and inoculation. 2. Uneven drug distribution in the wells. 3. Pipetting errors. | 1. Ensure a homogenous parasite suspension before inoculation. 2. Thoroughly mix the drug dilutions in the medium before adding parasites. 3. Use calibrated pipettes and proper pipetting techniques. |
| Growth observed at very high drug concentrations in a known susceptible strain | 1. Degradation of the this compound stock solution. 2. Precipitation of the drug in the medium. 3. Contamination of the culture with a resistant organism. | 1. Prepare fresh this compound stock solutions for each experiment. 2. Check the solubility of this compound in the culture medium. 3. Regularly check cultures for purity. |
Quantitative PCR (qPCR) for Gene Expression Analysis
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low RNA yield or poor RNA quality | 1. Inefficient cell lysis. 2. RNA degradation by RNases. | 1. Ensure complete lysis of the parasites using an appropriate lysis buffer and mechanical disruption if necessary. 2. Use RNase-free reagents and consumables. Work quickly and on ice. |
| No amplification in the qPCR reaction | 1. Poor quality of cDNA template. 2. PCR inhibitors in the RNA sample. 3. Incorrect primer/probe design or concentration. | 1. Verify RNA integrity before reverse transcription. 2. Include a cleanup step in the RNA extraction protocol to remove inhibitors. 3. Validate primer efficiency and specificity. |
| High variability in Cq values between technical replicates | 1. Pipetting inaccuracies. 2. Poorly mixed reaction components. | 1. Use a master mix to minimize pipetting errors. 2. Ensure all components of the qPCR reaction are thoroughly mixed before dispensing into wells. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be generated during an investigation of this compound resistance.
Table 1: this compound Susceptibility and Gene Expression in T. foetus Isolates
| Isolate | Phenotype | MLC this compound (µg/mL) | Relative PFOR Gene Expression (Fold Change vs. Susceptible) | PFOR Enzyme Activity (nmol/min/mg protein) |
| TF-S1 | Susceptible | 1.0 | 1.0 | 150 |
| TF-R1 | Resistant | >100 | 0.1 | 10 |
| TF-R2 | Resistant | >100 | 0.05 | 5 |
Experimental Protocols
Protocol 1: In Vitro Culture of Tritrichomonas foetus
Objective: To propagate T. foetus in axenic culture for subsequent experiments.
Materials:
-
T. foetus isolate
-
Diamond's TYM (Trypticase-Yeast Extract-Maltose) medium
-
Heat-inactivated horse serum
-
Penicillin-Streptomycin solution
-
Amphotericin B
-
Sterile culture tubes
-
Incubator at 37°C
-
Anaerobic jar or chamber with gas pack system
Methodology:
-
Prepare Diamond's TYM medium according to the manufacturer's instructions.
-
Aseptically supplement the medium with 10% (v/v) heat-inactivated horse serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2.5 µg/mL amphotericin B.
-
Inoculate a sterile culture tube containing 5 mL of the complete medium with a small volume of the T. foetus stock culture.
-
Tighten the cap of the tube and place it in an anaerobic jar or chamber.
-
Activate the gas pack system to generate an anaerobic environment.
-
Incubate the culture at 37°C.
-
Monitor parasite growth daily by microscopic examination of a wet mount.
-
Subculture the parasites every 48-72 hours by transferring a small volume of the culture to a fresh tube of medium.
Protocol 2: this compound Susceptibility Testing (MLC Assay)
Objective: To determine the minimal lethal concentration (MLC) of this compound for a T. foetus isolate.
Materials:
-
Log-phase T. foetus culture
-
Complete Diamond's TYM medium
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
96-well microtiter plate
-
Hemocytometer
-
Inverted microscope
-
Anaerobic incubation system
Methodology:
-
Prepare serial two-fold dilutions of this compound in complete Diamond's TYM medium in a 96-well plate. Include a drug-free control.
-
Adjust the concentration of a log-phase T. foetus culture to 1 x 10^5 parasites/mL in fresh medium.
-
Inoculate each well of the 96-well plate with 100 µL of the parasite suspension.
-
Seal the plate and incubate under anaerobic conditions at 37°C for 48 hours.
-
After incubation, examine each well using an inverted microscope to assess parasite motility.
-
The MLC is the lowest concentration of this compound at which no motile parasites are observed.
Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Objective: To quantify the relative expression of a target gene (e.g., PFOR) in a this compound-resistant T. foetus isolate compared to a susceptible isolate.
Materials:
-
T. foetus cultures (resistant and susceptible)
-
RNA extraction kit
-
DNase I
-
Reverse transcription kit
-
qPCR master mix
-
Primers for the target gene and a reference gene (e.g., actin)
-
qPCR instrument
Methodology:
-
RNA Extraction:
-
Harvest approximately 1 x 10^7 parasites from each culture by centrifugation.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up qPCR reactions in triplicate for each sample and gene (target and reference). Each reaction should contain qPCR master mix, forward and reverse primers, and cDNA template.
-
Run the qPCR plate on a real-time PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the Cq (quantification cycle) values for the target and reference genes in both the resistant and susceptible samples.
-
Calculate the relative gene expression using the ΔΔCq method.
-
Visualizations
Caption: this compound activation pathway and resistance mechanism in T. foetus.
Caption: Workflow for determining the Minimal Lethal Concentration (MLC).
Caption: Workflow for qPCR-based gene expression analysis.
References
- 1. Addressing the constraints of Tritrichomonas foetus sample collection in remote areas: lyophilized modified Diamond's media as a substitute for liquid medium | Parasitology | Cambridge Core [cambridge.org]
- 2. Tritrichomonas foetus - GENETIC PCR SOLUTIONS™ [geneticpcr.com]
- 3. vivantechnologies.com [vivantechnologies.com]
- 4. woah.org [woah.org]
- 5. dalynn.com [dalynn.com]
- 6. ajtmh.org [ajtmh.org]
Technical Support Center: Optimizing Ronidazole Dosage in Feline Research
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Ronidazole dosage to minimize the risk of neurotoxicity in cats during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in feline research?
A1: this compound is a nitroimidazole antimicrobial agent. In feline research and clinical practice, it is primarily used to treat infections caused by the protozoan parasite Tritrichomonas foetus, a common cause of chronic diarrhea in cats.[1][2] this compound is currently the only known effective treatment for this condition.[1][3]
Q2: What are the known signs of this compound-induced neurotoxicity in cats?
A2: this compound-induced neurotoxicity in cats can manifest as a range of neurological signs. These most commonly include lethargy, ataxia (incoordination), tremors (especially of the face and extremities), agitation, hyperesthesia (increased sensitivity to stimuli), nystagmus (involuntary eye movement), and in severe cases, seizures.[1][4][5]
Q3: At what dosage and treatment duration do signs of neurotoxicity typically appear?
A3: Neurotoxicity is dose-dependent and appears to be associated with repeated dosing.[1][6] Neurological signs have been reported in cats receiving dosages of 30 mg/kg and above.[7][8] These signs typically emerge a minimum of three days after initiating treatment.[1][6]
Q4: Is this compound-induced neurotoxicity in cats reversible?
A4: Yes, the neurotoxic effects of this compound are generally reversible. Clinical signs typically resolve within one to four weeks after discontinuation of the drug.[1][4][6] Supportive veterinary care may be necessary during the recovery period.[1]
Q5: What is the proposed mechanism of this compound neurotoxicity?
A5: The exact mechanism of this compound-induced neurotoxicity is not fully elucidated but is believed to be similar to that of metthis compound, another nitroimidazole antibiotic.[1][9] The neurotoxic effects are attributed to the drug's long half-life and potential for accumulation with repeated dosing.[1][6] For metthis compound, it is suggested that its metabolites may inhibit RNA protein synthesis, leading to axonal degeneration.[10] Another proposed mechanism involves the modulation of the inhibitory neurotransmitter GABA receptor in the cerebellar and vestibular systems.[10]
Troubleshooting Guide for Experimental Studies
Problem: Cat exhibits signs of neurotoxicity (e.g., ataxia, tremors) during a study.
-
Immediate Action: Discontinue this compound administration immediately.[5]
-
Supportive Care: Provide supportive care as needed. This may include fluid therapy and monitoring for self-injury due to ataxia.
-
Observation: Closely monitor the resolution of clinical signs. Neurological improvement should be observed, with full recovery typically occurring within one to four weeks.[1][4]
-
Dosage Re-evaluation: For future experiments, consider a revised dosing protocol. This may involve reducing the daily dose or decreasing the frequency of administration.[1]
Problem: Lack of efficacy at a lower, non-toxic dose.
-
Verify Diagnosis: Confirm the presence of Tritrichomonas foetus infection using a reliable method such as PCR.
-
Pharmacokinetic Analysis: If possible, perform pharmacokinetic analysis to determine if plasma concentrations of this compound are reaching the therapeutic window. The in vitro minimum inhibitory concentration (MIC) for T. foetus is reported to be ≥1 μg/ml.[1]
-
Consider Alternative Formulations: Investigate the use of delayed-release formulations, such as guar gum-coated tablets. These are designed to target the colon, the site of infection, which may allow for efficacy at a lower systemic exposure, potentially reducing the risk of neurotoxicity.[3][11]
Data Presentation: Pharmacokinetic Parameters of this compound in Cats
The following tables summarize key pharmacokinetic data from studies on this compound in healthy cats.
Table 1: Single-Dose Pharmacokinetics of Intravenous (IV) and Oral Immediate-Release this compound
| Parameter | IV Administration (mean 9.2 mg/kg) | Oral Administration (mean 28.2 mg/kg) | Reference |
| Terminal Half-Life (t½) | 9.80 (± 0.35) hours | 10.50 (± 0.82) hours | [1][12] |
| Max Plasma Concentration (Cmax) | 14.94 (± 2.77) µg/mL (Initial) | 35.37 (± 3.03) µg/mL | [1][11] |
| Time to Max Concentration (Tmax) | N/A | 1.02 (± 0.40) hours | [1] |
| Bioavailability | N/A | 99.64 (± 16.54)% | [1][12] |
| Systemic Clearance | 0.82 (± 0.07) mL/kg/min | N/A | [1][12] |
| Volume of Distribution (Vd) | 700 (± 60) mL/kg | N/A | [1] |
Table 2: Pharmacokinetics of a Delayed-Release (Guar Gum-Coated) Oral Formulation of this compound
| Parameter | Single Dose (mean 32.3 mg/kg) | Repeated Dosing (Day 5, mean 34.5 mg/kg) | Reference |
| Max Plasma Concentration (Cmax) | 28.9 µg/mL | Not significantly altered | [3][13] |
| Time to Max Concentration (Tmax) | ~14.5 hours | Not significantly altered | [3][13] |
| Bioavailability | Complete | Not inhibited | [3][13] |
Experimental Protocols
Protocol 1: Single-Dose Pharmacokinetic Study of Intravenous and Oral Immediate-Release this compound
-
Objective: To characterize the single-dose pharmacokinetics of intravenous (IV) and immediate-release oral this compound in healthy cats.
-
Subjects: Six healthy adult cats.
-
Study Design: A randomized crossover design with a minimum one-week washout period between treatments.
-
Drug Administration:
-
IV: A single dose of this compound (mean 9.2 mg/kg) dissolved in 5% dextrose in water was administered intravenously.
-
Oral: A single 95 mg immediate-release this compound capsule (mean dose 28.2 mg/kg) was administered orally.
-
-
Sample Collection: Blood samples were collected from catheters at baseline and at specified time points over a 48-hour period post-administration.
-
Sample Processing: Plasma was separated by centrifugation and stored frozen until analysis.
-
Analytical Method: Plasma concentrations of this compound were determined using high-pressure liquid chromatography (HPLC).
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.
-
Reference: This protocol is based on the methodology described in LeVine et al. (2011).[1][12]
Protocol 2: Evaluation of a Delayed-Release Oral this compound Formulation
-
Objective: To determine the pharmacokinetics of a novel guar gum-coated, colon-targeted this compound tablet in healthy cats.
-
Subjects: Five healthy cats for the single-dose study; four of these cats for the repeated-dosing study.
-
Drug Formulation: Guar gum-coated tablets of this compound.
-
Study Design:
-
Single Dose: A single oral dose of the guar gum-coated tablet (mean dose 32.3 mg/kg) was administered.
-
Repeated Dosing: The tablets were administered once daily for five days (mean dose 34.5 mg/kg).
-
-
Sample Collection: Plasma samples were collected at specified time points. For the repeated-dosing study, samples were collected on day 5.
-
Analytical Method: Plasma this compound concentrations were measured, and pharmacokinetic non-compartmental and deconvolution analysis were performed.
-
Reference: This protocol is based on the study by LeVine et al.[3][13]
Visualizations
Caption: Workflow for a comparative pharmacokinetic study of IV and oral this compound in cats.
Caption: Proposed pathway for this compound-induced neurotoxicity in felines.
Caption: Logical workflow for optimizing this compound dosage in experimental settings.
References
- 1. This compound pharmacokinetics after intravenous and oral immediate-release capsule administration in healthy cats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. langfordvets.co.uk [langfordvets.co.uk]
- 3. This compound pharmacokinetics in cats following delivery of a delayed-release guar gum formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for Cats - Wedgewood Pharmacy [wedgewood.com]
- 5. This compound in the treatment of trichomonad infections in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An evaluation of the use of this compound for the treatment of Tritrichomonas foetus in cats | Veterinary Evidence [veterinaryevidence.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ovid.com [ovid.com]
- 12. This compound pharmacokinetics after intravenous and oral immediate-release capsule administration in healthy cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound pharmacokinetics in cats following delivery of a delayed-release guar gum formulation. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Masking the Bitter Taste of Ronidazole for Animal Oral Administration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when masking the bitter taste of Ronidazole for veterinary oral administration.
Frequently Asked Questions (FAQs)
Q1: Why is taste masking for this compound particularly important for feline formulations?
A1: this compound is known to be an extremely bitter compound.[1] Cats are particularly sensitive to bitter tastes and may refuse medication, leading to non-compliance and therapeutic failure.[2] Unlike some other animals, cats cannot taste sweetness, so simply adding sugar is an ineffective strategy.[3] Their discerning nature necessitates more advanced taste-masking techniques to ensure voluntary acceptance of the medication.[4]
Q2: What are the primary strategies for masking the bitter taste of this compound?
A2: The main approaches focus on creating a physical barrier between the drug and the animal's taste buds or altering the drug's properties to reduce its interaction with taste receptors. Key strategies include:
-
Microencapsulation: Coating small particles of this compound with a polymer or lipid to prevent its dissolution in the saliva.[2][5]
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Complexation: Using agents like cyclodextrins or ion-exchange resins to form complexes with this compound, which can prevent the drug molecule from binding to bitter taste receptors.[6][7]
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Granulation: Agglomerating this compound powder with a molten lipid or wax binder can entrap the drug and reduce its exposure to the oral cavity.[8]
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Use of Flavoring Agents: While not sufficient on their own for highly bitter drugs, meat-based or savory flavors are often used in conjunction with other taste-masking technologies to improve palatability in carnivorous animals.[2][9]
-
Formulation as Capsules: Encasing the this compound powder in a capsule is a straightforward and effective way to bypass the taste buds entirely.[1][10]
Q3: Can I just add a sweetener to a this compound formulation for a cat?
A3: No, this is generally ineffective. Cats lack the necessary taste receptors to detect sweetness.[3] Therefore, sweeteners do not provide a palatable sensation for them and will not mask the bitterness of this compound. Efforts should be focused on technologies that prevent the drug from interacting with the bitter taste receptors.
Q4: What are some potential pitfalls when developing a taste-masked this compound formulation?
A4: Common challenges include:
-
Incomplete Coating/Encapsulation: If the coating is not uniform or is too thin, the bitter taste of this compound can still be perceived.
-
Premature Drug Release: The taste-masking system should prevent drug release in the oral cavity but allow for rapid release in the stomach or small intestine for absorption.
-
Unpalatable Excipients: The materials used for taste masking should themselves be palatable to the target animal.
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Texture and Mouthfeel: Cats are sensitive to the texture of their food and medication. Microcapsules that are too large (>100 µm) can create an undesirable gritty sensation.[2]
-
Impact on Bioavailability: The taste-masking technique should not significantly impair the absorption of this compound.
Troubleshooting Guides
Issue 1: Poor acceptance of a microencapsulated this compound formulation.
| Possible Cause | Troubleshooting Step |
| Incomplete microcapsule coating | Optimize the coating process parameters (e.g., polymer concentration, spray rate, temperature). Characterize the microcapsules using Scanning Electron Microscopy (SEM) to visually inspect the coating integrity. |
| Drug release in simulated saliva | Conduct in vitro dissolution testing in a buffer simulating saliva (pH ~6.8) to quantify drug release over a short period (e.g., 5 minutes). If release is high, consider a less soluble coating polymer or increasing the coating thickness.[11] |
| Unpalatable coating material | Ensure the chosen polymer or lipid is known to be palatable to felines. If unsure, conduct a small palatability study with the coating material alone. |
| Gritty texture (large particle size) | Aim for a microcapsule size of less than 100 µm to improve mouthfeel.[2] Use particle size analysis to verify the size distribution of the microcapsules. |
Issue 2: Inconsistent efficacy of a cyclodextrin-complexed this compound formulation.
| Possible Cause | Troubleshooting Step |
| Inefficient complexation | Confirm the formation of the inclusion complex using analytical techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR).[1] Optimize the preparation method (e.g., kneading, co-precipitation) and the drug-to-cyclodextrin ratio. |
| Complex dissociation in saliva | Evaluate the stability of the complex in simulated saliva. A higher association constant (Ka) generally indicates a more stable complex and better taste masking.[6] |
| Insufficient amount of cyclodextrin | Ensure a molar excess of cyclodextrin to the drug to drive the equilibrium towards complex formation in the aqueous environment of the mouth. |
Data Presentation
The following tables summarize quantitative data from studies on taste-masking nitroimidazole drugs, which can serve as a reference for this compound formulation development.
Table 1: In Vitro Drug Release of Taste-Masked Ornidazole Microspheres in Simulated Saliva (pH 6.8)
| Formulation | Drug Release at 15 min (%) | Implication for Taste Masking | Reference |
| Pure Ornidazole (Control) | ~90% | Poor (rapid dissolution in saliva) | [11] |
| Eudragit E-100 Microspheres | ~7% | Good (minimal drug release in saliva) | [11] |
Table 2: In Vivo Taste Assessment of Metthis compound Formulations (Human Panel)
| Formulation | Bitterness Score (Scale: 0=Palatable, 4=Extremely Bitter) | Taste-Masking Efficiency | Reference |
| Metthis compound Powder | 4 (Extremely Bitter) | - | |
| Drug-Resin Complex (Kyron T-134) | 0 (Palatable) | High |
Experimental Protocols
Protocol 1: Microencapsulation of this compound using Solvent Evaporation
This protocol describes a common laboratory-scale method for encapsulating a bitter drug like this compound with a pH-sensitive polymer.
Materials:
-
This compound powder
-
Eudragit E-100 (or other suitable polymer)
-
Acetone
-
Liquid paraffin (light and heavy, 1:1 mixture)
-
Magnesium stearate
-
Mechanical stirrer
Procedure:
-
Accurately weigh the desired amounts of Eudragit E-100 and dissolve it in acetone.
-
Add the accurately weighed this compound powder to the polymer solution and mix until dispersed.
-
Add magnesium stearate to the organic phase containing the drug and polymer.
-
In a separate beaker, place the liquid paraffin mixture and begin vigorous stirring with a mechanical stirrer to create a vortex.
-
Slowly pour the organic phase drop-wise into the stirring liquid paraffin.
-
Continue stirring for 2-3 hours to allow for the complete evaporation of the acetone, which will lead to the formation of solid microspheres.
-
Collect the microspheres by filtration, wash with a suitable solvent like n-hexane to remove residual paraffin, and air dry.
-
Characterize the resulting microspheres for size, morphology (SEM), and encapsulation efficiency.
Protocol 2: Complexation of this compound with β-Cyclodextrin using the Kneading Method
This method is effective for poorly water-soluble drugs and is relatively simple to perform.
Materials:
-
This compound powder
-
β-Cyclodextrin
-
Deionized water
-
Mortar and pestle
Procedure:
-
Place the accurately weighed β-Cyclodextrin in a mortar.
-
Add a small amount of deionized water to the β-Cyclodextrin and triturate with the pestle to form a homogenous paste.
-
Slowly add the accurately weighed this compound powder to the paste while continuously kneading for a specified period (e.g., 45-60 minutes).
-
If the mixture becomes too dry, add a minimal amount of water to maintain a paste-like consistency.
-
After kneading, dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pass the dried complex through a sieve to obtain a uniform powder.
-
Confirm complex formation using analytical methods like DSC or FTIR.
Visualizations
Bitter Taste Signaling Pathway
Bitter compounds, such as this compound, initiate a signaling cascade upon binding to Taste 2 Receptors (TAS2Rs) on the surface of taste receptor cells. This interaction activates a G-protein (gustducin), leading to a series of intracellular events that result in neurotransmitter release and the perception of bitterness.
Caption: Simplified signaling pathway for bitter taste perception.
Experimental Workflow: Taste-Masking Evaluation
A typical workflow for developing and evaluating a taste-masked formulation involves formulation preparation, in vitro characterization to predict performance, and in vivo assessment for confirmation of palatability.
Caption: General workflow for taste-masking formulation and evaluation.
References
- 1. cyclodextrinnews.com [cyclodextrinnews.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. jddt.in [jddt.in]
- 5. researchgate.net [researchgate.net]
- 6. Review of Applications of Cyclodextrins as Taste-Masking Excipients for Pharmaceutical Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of Taste Masked Oral Formulation of Ornidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantifying the bitter masking effect of drug-cyclodextrin complexation: NMR-ROESY mixing time approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Ronidazole Stability and Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of ronidazole under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause this compound to degrade?
A1: this compound is susceptible to degradation under several conditions, including exposure to light (photodegradation), highly acidic or alkaline environments (hydrolysis), and strong oxidizing agents. The rate and extent of degradation are influenced by factors such as pH, temperature, light intensity, and the presence of other reactive species.
Q2: How stable is this compound in aqueous solutions at different pH values?
A2: While comprehensive public data on the hydrolytic stability of this compound across a wide pH range is limited, studies on related nitroimidazoles suggest that the stability of this compound is pH-dependent. Generally, nitroimidazole antibiotics exhibit greater stability in neutral to slightly acidic conditions. Strong acidic and alkaline conditions are expected to accelerate hydrolysis of the carbamate group and potentially lead to cleavage of the imidazole ring.
Q3: What are the known degradation products of this compound?
A3: Under specific conditions such as chlorination and UV irradiation, several degradation products of this compound have been identified. These are formed through processes like hydroxylation, denitrification, and cleavage of the imidazole ring.[1] In advanced oxidation processes, further degradation to smaller organic molecules and ultimately mineralization to carbon dioxide and water can occur.[1]
Q4: Is this compound sensitive to light?
A4: Yes, this compound is susceptible to photodegradation. Exposure to UV light can lead to its degradation.[1] The quantum yield for this compound at 254 nm is reported to be very low (1.02 × 10⁻³ mol E⁻¹), indicating that while it does degrade under UV light, the efficiency of direct photolysis is not high.[1]
Q5: How should I prepare and store this compound stock solutions to ensure stability?
A5: To minimize degradation, this compound stock solutions should be prepared in a suitable solvent, protected from light, and stored at a low temperature. For aqueous solutions, it is advisable to use a buffer to maintain a stable pH, preferably in the neutral to slightly acidic range. It is recommended to prepare fresh solutions for critical experiments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent analytical results for this compound concentration. | Degradation of this compound in sample or standard solutions. | Prepare fresh standard and sample solutions daily. Protect all solutions from light by using amber vials or covering with aluminum foil. Store stock solutions at 2-8°C. Ensure the pH of the solutions is controlled, avoiding highly acidic or basic conditions. |
| Appearance of unknown peaks in chromatograms during HPLC analysis. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and ensure your analytical method can separate them from the parent this compound peak. This involves exposing this compound to stress conditions (acid, base, oxidation, heat, light). |
| Loss of this compound potency in a formulation. | Chemical instability of this compound under the formulation's storage conditions. | Evaluate the compatibility of this compound with all excipients in the formulation. Conduct a formal stability study of the formulation under accelerated and long-term storage conditions as per ICH guidelines. |
| Color change observed in a this compound-containing solution. | Degradation of the this compound molecule. | A color change is often an indicator of chemical degradation. The solution should not be used for experiments. Investigate the cause of degradation (e.g., light exposure, pH shift, contamination). |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating HPLC method. The exact parameters may require optimization for your specific instrumentation and experimental needs.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for the analysis of nitroimidazoles.
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation between this compound and its degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength of around 310-320 nm is often used for detection.
-
Injection Volume: 10-20 µL.
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes assessing specificity, linearity, accuracy, precision, and robustness.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential to understand the degradation pathways of a drug and to develop stability-indicating analytical methods. The following are general conditions based on ICH guidelines.
-
Acid Hydrolysis:
-
Treat a solution of this compound (e.g., 1 mg/mL) with 0.1 M HCl.
-
Incubate at an elevated temperature (e.g., 60-80°C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution before analysis.
-
-
Base Hydrolysis:
-
Treat a solution of this compound with 0.1 M NaOH.
-
Incubate at room temperature or a slightly elevated temperature for a specified period.
-
Neutralize the solution before analysis.
-
-
Oxidative Degradation:
-
Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Incubate at room temperature for a specified period.
-
-
Thermal Degradation:
-
Expose solid this compound powder to dry heat (e.g., 105°C) for a specified period.
-
Alternatively, heat a solution of this compound.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a light source that provides both UV and visible light (e.g., as specified in ICH Q1B guidelines).
-
A control sample should be kept in the dark to differentiate between photolytic and thermal degradation.
-
Quantitative Data Summary
The following tables summarize the available quantitative data on this compound degradation.
Table 1: Kinetic Data for this compound Degradation under Different Conditions
| Condition | Reagent | Rate Constant | Half-life (t½) | Reference |
| Chlorination (Acid-catalyzed) | Cl₂ | (2.13 ± 0.15) × 10² M⁻² s⁻¹ | - | [1] |
| Chlorination (with HOCl) | Cl₂ | (0.82 ± 0.52) × 10⁻² M⁻¹ s⁻¹ | - | [1] |
| Chlorination (with OCl⁻) | Cl₂ | (2.06 ± 0.09) × 10⁻¹ M⁻¹ s⁻¹ | - | [1] |
| UV Irradiation (254 nm) | - | Quantum Yield: 1.02 × 10⁻³ mol E⁻¹ | - | [1] |
| UV/Chlorine Process | OH radical | (2.92 ± 0.05) × 10⁹ M⁻¹ s⁻¹ | - | [1] |
Note: The degradation kinetics of this compound chlorination followed a second-order behavior. The reaction with hydroxyl radicals in the UV/chlorine process also followed second-order kinetics.[1]
Visualizations
References
Ronidazole In-Vivo Efficacy Enhancement: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the in-vivo efficacy of Ronidazole.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
A1: this compound is a 5-nitroimidazole antiprotozoal agent. Its mechanism of action involves the reduction of its nitro group by microbial enzymes, specifically pyruvate:ferredoxin oxidoreductase (PFOR), within anaerobic or microaerophilic organisms. This process generates reactive nitro radicals that are cytotoxic, causing DNA strand breaks and leading to cell death.[1]
Q2: What are the known pharmacokinetic properties of this compound in felines?
A2: In cats, orally administered immediate-release this compound is rapidly and almost completely absorbed, with a bioavailability of approximately 99.64%[2][3]. It exhibits a long terminal half-life of about 10.5 hours[2][3]. This rapid absorption and slow elimination can lead to high plasma concentrations, which may contribute to both its efficacy and potential for toxicity with repeated dosing.[3]
Q3: What is the primary dose-limiting toxicity associated with this compound?
A3: The primary dose-limiting toxicity of this compound is neurotoxicity.[3] Clinical signs can include lethargy, ataxia, tremors, facial tremors, agitation, and hyperesthesia.[3][4] These adverse effects are typically associated with repeated high doses (≥30 mg/kg) and tend to resolve within 1 to 4 weeks after discontinuing the drug.[3][5]
Q4: Are there documented cases of resistance to this compound?
A4: Yes, in-vivo treatment failure and in-vitro resistance to this compound have been documented, particularly in feline Tritrichomonas foetus.[6][7] There is evidence of cross-resistance with other 5-nitroimidazole drugs like metthis compound and tinidazole.[6] Resistance mechanisms in related organisms often involve the downregulation of the enzymes, such as pyruvate:ferredoxin oxidoreductase, that are necessary to activate the drug.[8]
Troubleshooting Guide
Problem 1: Observed Neurotoxicity in a Subject
-
Issue: The animal is exhibiting neurological signs such as ataxia, tremors, or lethargy after several days of this compound administration.[3]
-
Probable Cause: The high oral bioavailability and long half-life of this compound can lead to drug accumulation and central nervous system toxicity, especially with twice-daily dosing regimens.[3]
-
Solution:
-
Immediately discontinue this compound administration under veterinary supervision.[3]
-
Provide supportive care until clinical signs resolve.[3]
-
For future experiments, consider a once-daily dosing regimen. A dose of 30 mg/kg once daily has been shown to be effective while potentially reducing the risk of neurotoxicity.[4][5]
-
Explore delayed-release formulations, such as guar gum-coated capsules, to slow absorption and reduce peak plasma concentrations.[4][9]
-
Problem 2: Lack of Efficacy or Treatment Failure
-
Issue: The target pathogen is not eradicated despite a full course of this compound treatment.
-
Probable Causes:
-
Drug Resistance: The pathogen may have inherent or acquired resistance to 5-nitroimidazoles.[6][7] This can be due to decreased expression of the enzymes required for drug activation.[2][8]
-
Inadequate Local Concentration: While plasma bioavailability is high, the drug concentration at the specific site of infection (e.g., the colon) may not be sufficient, especially if the infection is localized.
-
Reinfection: The subject may be getting reinfected from its environment.
-
-
Solutions:
-
Confirm Resistance: If possible, isolate the pathogen and perform in-vitro susceptibility testing to this compound and other nitroimidazoles.[6]
-
Increase Local Concentration: Utilize a colon-targeted delivery system. Guar gum-based formulations are designed to release the drug in the colon, increasing local concentrations at the site of infections like T. foetus.[4][10]
-
Dose Adjustment: While being mindful of neurotoxicity, some studies have used higher doses (up to 50 mg/kg) to overcome suspected resistance.[11][12][13] This should be done with extreme caution and careful monitoring.
-
Environmental Decontamination: In cases of parasitic infections, ensure strict hygiene and environmental decontamination to prevent reinfection.[7]
-
Combination Therapy: Although specific synergistic combinations with this compound are not well-established, the use of combination antimicrobial therapy is a general strategy to combat resistance and treat mixed infections.[14]
-
Strategies to Enhance In-Vivo Efficacy
Formulation-Based Strategies
Advanced formulation strategies can significantly improve the therapeutic index of this compound by modifying its pharmacokinetic profile.
-
Delayed-Release and Colon-Targeting: This is the most well-documented strategy for this compound. By coating capsules with a polysaccharide like guar gum, the drug's release is delayed until it reaches the colon. This is beneficial for treating colonic infections as it increases the local drug concentration while reducing systemic absorption and the risk of neurotoxicity.[4][15][16]
-
Lipid-Based Formulations: For poorly soluble drugs, lipid-based delivery systems like liposomes or self-emulsifying drug delivery systems (SEDDS) can enhance solubility and oral bioavailability.[17] While this compound has high bioavailability, these systems could be explored to modulate its absorption rate and distribution. Encapsulating this compound in liposomes could potentially alter its pharmacokinetic profile to reduce toxicity.[18][19]
-
Nanoparticle Delivery Systems: Reducing the particle size of a drug to the nanoscale can increase its surface area, potentially altering dissolution and absorption characteristics.[17] This strategy could be investigated to create novel this compound formulations with different pharmacokinetic profiles.
Dosing and Combination Strategies
-
Optimized Dosing Regimens: Due to its long half-life, once-daily dosing is now recommended over historical twice-daily regimens to prevent drug accumulation and reduce the risk of neurotoxicity.[5]
-
Combination Therapy: Combining this compound with another antimicrobial agent could provide a synergistic effect or help overcome resistance.[14] For instance, in mixed bacterial infections, combining it with an agent that covers different bacterial spectra may be beneficial. While specific synergistic partners for this compound against protozoa are not extensively documented, this remains a viable area for research.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Cats
| Formulation | Dose (mg/kg) | Tmax (hours) | Cmax (µg/mL) | Bioavailability (%) | Reference |
| Immediate-Release Capsule | ~28.2 | 1.02 (±0.40) | 35.37 (±3.03) | 99.64 (±16.54) | [2] |
| Guar Gum-Coated Capsule | ~30 | 9.0 (±2.3) | 21.6 (±4.0) | Not Reported | [4][15] |
| Guar Gum-Coated Tablet | ~32.3 | ~14.5 | ~28.9 | Not Reported | [9][16] |
Table 2: In-Vivo Efficacy of Different this compound Regimens
| Target Pathogen | Animal Model | Regimen | Efficacy | Reference |
| Tritrichomonas foetus | Cat | 10 mg/kg, PO, q12h for 14 days | Initial improvement, but relapse in 100% of cases | [12][13] |
| Tritrichomonas foetus | Cat | 30-50 mg/kg, PO, q12h for 14 days | 100% of cats tested negative post-treatment | [12][13] |
| Tritrichomonas foetus | Cat | 30 mg/kg, PO, q24h for 14 days (Guar Gum Capsule) | 84% of cats tested negative post-treatment | [4][15] |
| Tritrichomonas muris | Mouse | 500 mg/L in drinking water for 25 days | Successful eradication from the colony | [20] |
Experimental Protocols
Protocol 1: Preparation of Guar Gum-Coated this compound Capsules
This protocol is adapted from the methodology described for creating a colon-targeted delivery system.[4]
-
Mixing: Weigh this compound powder and guar gum. Mix by geometric dilution to ensure homogeneity.
-
Encapsulation: Fill hard gelatin capsules of an appropriate size with the powder mixture.
-
Gastro-resistant Coating: To prevent premature release in the stomach, coat the filled capsules with a gastro-resistant solution, such as an acetophthalate cellulose solution. Apply three layers to ensure complete coverage.
-
In-Vitro Dissolution Testing (Quality Control):
-
Test the capsules in simulated gastric fluid (e.g., 0.1 N HCl, pH 2) for an average gastric emptying time (e.g., 3 hours) to confirm that the coating prevents drug release.
-
Subsequently, transfer the capsules to a simulated intestinal fluid (e.g., phosphate buffer, pH 6.8) to characterize the delayed-release profile.
-
Protocol 2: In-Vivo Efficacy Trial of this compound in a Feline Model (T. foetus)
This protocol is a generalized workflow based on published studies.[4][11][12]
-
Subject Selection: Use specific-pathogen-free cats, confirming they are negative for T. foetus via PCR and/or culture of fecal samples.
-
Experimental Infection: Inoculate subjects orogastrically with a known quantity of live T. foetus trophozoites.
-
Confirmation of Infection: Monitor fecal samples weekly by direct microscopy, culture, and PCR. Begin treatment once infection is consistently established (e.g., by day 30 post-infection).[11]
-
Randomization and Treatment:
-
Randomly assign cats to a treatment group (e.g., 30 mg/kg this compound PO q24h for 14 days) or a placebo control group.
-
Ensure blinding of investigators and animal handlers to the treatment allocation.
-
-
Administration: Administer the capsule orally, followed by a small amount of water to ensure it is swallowed. For pharmacokinetic studies, food should be withheld for a set period before and after administration.[4]
-
Monitoring for Efficacy: Collect rectal swabs or fecal samples at the end of the 14-day treatment period and for a follow-up period (e.g., 4-8 weeks) to test for the presence of T. foetus by PCR.[4][11]
-
Monitoring for Safety: Perform daily clinical examinations, paying close attention to any neurological signs (ataxia, tremors, etc.). Record any adverse events.
Visualizations
Caption: Mechanism of action of this compound within a target pathogen.
Caption: Key mechanism of resistance to 5-nitroimidazoles.
Caption: General experimental workflow for in-vivo efficacy testing.
References
- 1. This compound [sitem.herts.ac.uk]
- 2. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound pharmacokinetics after intravenous and oral immediate-release capsule administration in healthy cats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of guar gum-based this compound capsules as a treatment for Tritrichomonas foetus infection in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. veterinaryevidence.org [veterinaryevidence.org]
- 6. Documentation of in vivo and in vitro aerobic resistance of feline Tritrichomonas foetus isolates to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy of guar gum-based this compound capsules as a treatment for Tritrichomonas foetus infection in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy of this compound for treatment of feline Tritrichomonas foetus infection. | Semantic Scholar [semanticscholar.org]
- 13. Efficacy of this compound for treatment of feline Tritrichomonas foetus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimicrobial Polytherapy for Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound pharmacokinetics in cats following delivery of a delayed-release guar gum formulation [pubmed.ncbi.nlm.nih.gov]
- 17. omicsonline.org [omicsonline.org]
- 18. researchgate.net [researchgate.net]
- 19. Liposomal Formulations: A Recent Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Use of this compound and Limited Culling To Eliminate Tritrichomonas muris from Laboratory Mice - PMC [pmc.ncbi.nlm.nih.gov]
Ronidazole Experimental Outcomes: A Technical Support Center
Welcome to the technical support center for ronidazole, a critical antiprotozoal agent in research and veterinary medicine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound experimentation and address the variability often encountered in outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, a 5-nitroimidazole derivative, acts as a prodrug that requires bioreductive activation within the target organism.[1] In the low-oxygen environments of anaerobic protozoa, such as Tritrichomonas foetus, the nitro group of this compound is reduced by enzymes like ferredoxin or nitroreductases.[1][] This process generates reactive nitro radical anions and other intermediates that are cytotoxic.[1][3][4] These reactive species can then interact with microbial DNA, causing strand breaks and inhibiting nucleic acid synthesis, which ultimately leads to cell death.[][5][6]
Q2: What are the most common causes of variability in in vivo studies with this compound?
Variability in in vivo experimental outcomes with this compound can stem from several factors:
-
Dosage and Administration: Studies have employed a range of oral doses (from 10 mg/kg to 50 mg/kg) and dosing frequencies (once or twice daily), which significantly impacts efficacy and the risk of neurotoxicity.[3][7][8][9]
-
Pharmacokinetics: this compound exhibits high oral bioavailability and a long elimination half-life in cats, which can lead to drug accumulation and adverse effects with repeated dosing.[3][10]
-
Formulation: The use of immediate-release versus delayed-release (e.g., guar gum-coated) capsules can alter the absorption rate and peak plasma concentrations, thereby affecting both efficacy and safety.[11][12][13][14]
-
Host Factors: The age, health status, and presence of co-infections in the animal model can influence drug metabolism and treatment response.[15]
-
Parasite Isolate: Different isolates of the target protozoan may exhibit varying susceptibility to this compound.[8][9]
Q3: Can this compound cause neurotoxicity?
Yes, neurotoxicity is a known potential side effect of this compound, particularly at higher doses or with prolonged administration.[3][7][12][16] Clinical signs can include lethargy, ataxia, tremors, and seizures.[3][12] The proposed mechanism involves the formation of superoxide and semiquinone radicals from catecholamine-ronidazole oxidation-reduction reactions under aerobic conditions.[3] Another possible pathway involves the modulation of γ-amino butyric acid (GABA) receptors.[17] Due to its ability to cross the blood-brain barrier, this compound can accumulate in the central nervous system.[17]
Q4: How does drug formulation impact this compound's effectiveness and safety?
Drug formulation plays a crucial role. Immediate-release capsules lead to rapid and complete absorption, resulting in high peak plasma concentrations shortly after administration.[3][12] This can be beneficial for achieving therapeutic levels quickly but also increases the risk of neurotoxicity due to high systemic exposure.[12] Conversely, delayed-release formulations, such as those coated with guar gum, are designed to release the drug further down the gastrointestinal tract, closer to the site of infection for enteric protozoa.[11][13][14] This can result in a delayed peak plasma concentration and lower peak levels, potentially improving efficacy at the target site while reducing systemic side effects.[12][13][14]
Troubleshooting Guides
In Vitro Susceptibility Testing
Issue: Inconsistent Minimum Lethal Concentration (MLC) values for Tritrichomonas foetus.
| Possible Cause | Troubleshooting Step |
| Oxygen Tension | Ensure assays are conducted under strictly anaerobic conditions. This compound's activation is dependent on a low-redox environment. Resistance has been observed under aerobic conditions.[7][18][19] |
| Culture Media | Use a consistent and appropriate culture medium, such as Diamond's TYM medium, for growing the protozoa.[20] |
| Inoculum Size | Standardize the number of trophozoites used to inoculate the assay wells. Variability in the starting population can affect the time to reach the endpoint. |
| Drug Preparation | Prepare fresh stock solutions of this compound for each experiment, as its stability in solution may vary. Use an appropriate solvent to ensure complete dissolution. |
| Incubation Time | Adhere to a standardized incubation period for assessing parasite viability. |
In Vivo Efficacy Studies in Feline Models
Issue: Treatment failure or relapse after an initial positive response.
| Possible Cause | Troubleshooting Step |
| Inadequate Dosage | Lower doses (e.g., 10 mg/kg) have been shown to be ineffective at completely clearing the infection, leading to relapse.[3][8][9] Doses in the range of 30-50 mg/kg are generally more effective.[7][8][9] |
| Reinfection | In a multi-cat environment, reinfection from untreated or asymptomatic carriers is a significant concern. Isolate treated animals and test all in-contact animals.[21] |
| Drug Resistance | In vivo resistance to this compound has been documented.[7][19] If treatment failure is suspected despite an appropriate protocol, consider in vitro susceptibility testing of the parasite isolate. |
| Owner Compliance | In a clinical setting, ensure the full course of treatment is administered as prescribed. |
| Underlying Health Issues | The overall health of the animal can impact treatment success. Address any concurrent illnesses.[15] |
Analytical Quantification of this compound
Issue: Poor reproducibility or accuracy in HPLC or LC-MS/MS analysis.
| Possible Cause | Troubleshooting Step |
| Sample Preparation | Inconsistent extraction from the biological matrix (e.g., plasma, feed) can lead to variability. Optimize and validate the extraction method (e.g., protein precipitation, liquid-liquid extraction).[22][23][24] |
| Matrix Effects | Endogenous components in the sample matrix can interfere with ionization in mass spectrometry. Use an appropriate internal standard and assess for matrix effects during method validation.[25] |
| Drug Stability | This compound may degrade under certain conditions. Ensure proper storage of samples and standards. For stability-indicating methods, degradation products should be separated from the parent compound.[26] |
| Chromatographic Conditions | Suboptimal mobile phase composition, pH, or column type can lead to poor peak shape and resolution. Systematically optimize these parameters.[22][24][25] |
| Calibration Curve | Ensure the calibration range is appropriate for the expected sample concentrations and that the curve is linear and reproducible.[22][25] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Cats
| Formulation | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | Bioavailability (%) | Terminal Half-life (h) |
| Immediate-Release Capsule | ~28.2 | Oral | 35.37 (± 3.03) | 1.02 (± 0.40) | 99.64 (± 16.54) | 10.50 (± 0.82) |
| IV Solution | ~9.2 | IV | - | - | - | 9.80 (± 0.35) |
| Guar Gum-Coated (Healthy Cats) | ~32.3 | Oral | 21.6 (± 4) | 9 (± 2.3) | Not Reported | Not Reported |
| Guar Gum-Coated (Infected Cats) | ~32.3 | Oral | 17.1 (± 9.2) | 9.4 (± 4) | Not Reported | Not Reported |
Data compiled from Papich et al. (2011) and Grellet et al. (2017).[3][10][12][13][14]
Table 2: In Vitro Susceptibility of Tritrichomonas foetus to Nitroimidazoles
| Drug | Concentration for Efficacy | Reference |
| This compound | > 0.1 µg/mL | Gookin et al. (2006)[8][9] |
| Tinidazole | > 0.1 µg/mL | Gookin et al. (2006)[8][9] |
| Metthis compound | Less effective than this compound and tinidazole | Gookin et al. (2006)[8][9] |
Experimental Protocols
Protocol 1: Pharmacokinetic Analysis of this compound in Feline Plasma via HPLC
1. Drug Administration and Sample Collection:
- Administer a single dose of this compound intravenously or orally (in a capsule).
- Collect blood samples (e.g., 3 mL) via a central catheter at predetermined time points: pre-dose, and at 0.17, 0.33, 0.67, 1, 2, 4, 6, 8, 10, 12, 24, 30, and 48 hours post-administration.[3]
- Centrifuge blood samples to separate plasma and store at -20°C or below until analysis.[24]
2. Sample Preparation (Protein Precipitation):
- To 100 µL of plasma, add an internal standard (e.g., paracetamol).[27]
- Add 330 µL of 100% methanol to precipitate proteins.[27]
- Vortex the sample for 5-10 seconds.
- Centrifuge at high speed (e.g., 14,100 x g) for 10 minutes.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.[27]
- Reconstitute the residue in 200 µL of the mobile phase for injection into the HPLC system.[22]
3. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., LiChrospher RP-18, 5 µm, 250 x 4 mm).[27]
- Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., 10 mmol/L NaH2PO4: acetonitrile, 90:10, v/v).[27]
- Flow Rate: 1 mL/min.[22][27]
- Detection: UV detector set at approximately 313-320 nm.[22][25][27]
- Injection Volume: 20-50 µL.[23][27]
4. Data Analysis:
- Construct a calibration curve using standard solutions of known this compound concentrations.
- Calculate the concentration of this compound in the plasma samples based on the peak area ratio to the internal standard.
- Use pharmacokinetic software to determine parameters such as Cmax, Tmax, AUC, and half-life.
Protocol 2: In Vivo Efficacy of this compound against Tritrichomonas foetus in Cats
1. Animal Model and Infection:
- Use specific-pathogen-free (SPF) kittens to avoid confounding infections.
- Experimentally infect kittens via orogastric intubation with a known quantity of live T. foetus trophozoites (e.g., 3 x 10^6).[7]
- Confirm infection and monitor for clinical signs (e.g., diarrhea) for a set period (e.g., 4 weeks) before starting treatment.[7]
2. Treatment Regimen:
- Randomly assign infected cats to a treatment group (this compound) or a placebo group (e.g., dextrose).
- Administer this compound orally at a specified dose (e.g., 30 mg/kg) and frequency (e.g., once daily) for a duration of 14 days.[12][15][18]
3. Monitoring and Outcome Assessment:
- Collect fecal samples weekly during and after the treatment period.
- Examine feces for the presence of T. foetus using a combination of methods for highest sensitivity:
- Direct microscopy: To observe motile trophozoites.
- Fecal culture: Using a commercial system like the InPouch™ TF test.[20]
- PCR: For sensitive detection of parasite DNA.[7]
- Continue monitoring for an extended period (e.g., 20 weeks or more) post-treatment to detect any relapse.[7]
- Record any adverse effects, particularly neurological signs.
Visualizations
Caption: this compound's mechanism of action in anaerobic protozoa.
Caption: Workflow for a typical this compound pharmacokinetic study.
Caption: A logical approach to troubleshooting this compound experiments.
References
- 1. mdpi.com [mdpi.com]
- 3. This compound pharmacokinetics after intravenous and oral immediate-release capsule administration in healthy cats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase | PLOS Biology [journals.plos.org]
- 5. This compound:Application,Synthesis,Toxicity_Chemicalbook [chemicalbook.com]
- 6. This compound for Cats - Wedgewood Pharmacy [wedgewood.com]
- 7. veterinaryevidence.org [veterinaryevidence.org]
- 8. Efficacy of this compound for treatment of feline Tritrichomonas foetus infection. | Semantic Scholar [semanticscholar.org]
- 9. Efficacy of this compound for treatment of feline Tritrichomonas foetus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound pharmacokinetics in cats following delivery of a delayed-release guar gum formulation. | Semantic Scholar [semanticscholar.org]
- 12. Efficacy of guar gum-based this compound capsules as a treatment for Tritrichomonas foetus infection in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound pharmacokinetics in cats following delivery of a delayed-release guar gum formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Efficacy and safety of this compound treatment against Tritrichomonas foetus in a cat colony with multiple disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neurotoxicosis in 4 cats receiving this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Metthis compound-associated Neurologic Events: A Nested Case-control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Documentation of in vivo and in vitro aerobic resistance of feline Tritrichomonas foetus isolates to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. capcvet.org [capcvet.org]
- 21. biomeddiagnostics.com [biomeddiagnostics.com]
- 22. asianpubs.org [asianpubs.org]
- 23. academic.oup.com [academic.oup.com]
- 24. researchgate.net [researchgate.net]
- 25. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 26. walshmedicalmedia.com [walshmedicalmedia.com]
- 27. academic.oup.com [academic.oup.com]
Technical Support Center: Mitigating Adverse Effects of Ronidazole in Research Animals
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for mitigating the adverse effects of Ronidazole in research animals. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
What are the most common adverse effects of this compound in research animals?
This compound administration can be associated with a range of adverse effects, primarily neurotoxicity and gastrointestinal disturbances.[1][2] Other potential long-term risks include carcinogenicity and teratogenicity.[3]
-
Neurotoxicity: This is the most frequently reported serious side effect, particularly in cats.[4][5] Clinical signs can include ataxia (drunken-like behavior), tremors, muscle weakness, nystagmus (involuntary eye movements), seizures, and behavioral changes.[1][2][4] The onset of neurotoxicity is often dose-dependent and may appear after several days of treatment.[4][5]
-
Gastrointestinal Distress: Common gastrointestinal side effects include loss of appetite, vomiting, and diarrhea.[1] Administering this compound with food can help to minimize these effects.[1]
-
Carcinogenicity and Teratogenicity: Studies in rodents have indicated that long-term, high-dose exposure to this compound may be associated with an increased incidence of certain tumors.[3][6] It has also been shown to have embryotoxic and teratogenic potential in some species.[7]
At what doses are adverse effects typically observed?
The dose at which adverse effects are observed can vary depending on the species, duration of treatment, and individual animal susceptibility. The following tables summarize quantitative data from various studies.
Table 1: Dose-Dependent Neurotoxicity of this compound in Cats
| Dosage | Observation | Reference |
| ≥30 mg/kg, twice daily (q12h) for 14 days | Neurologic signs observed a minimum of 3 days into treatment. Discontinuation of the drug led to resolution within 1-4 weeks. | [4] |
| 30-50 mg/kg, once or twice daily for 2 weeks | Capable of resolving diarrhea and eradicating Tritrichomonas foetus infection, but associated with reversible, dose-related neurotoxicity. | [8] |
| 10 mg/kg, twice daily for 2 weeks | Ineffective at eliminating T. foetus infection and associated with relapse. | [9] |
| 30 mg/kg, once daily for 14 days | Recommended as a revised, safer dosing regimen to reduce the risk of drug accumulation and neurotoxicity. | [10] |
Table 2: Dose-Dependent Carcinogenicity of this compound in Rodents
| Species | Dosage | Observation | Reference |
| Mice | ≥10 mg/kg/day | Significantly increased incidence of benign and malignant lung tumors. | [3] |
| Mice | ≥20 mg/kg/day | Significantly increased incidence of lung cancer. | [3] |
| Rats | ≥10 mg/kg/day | Significantly increased incidence of mammary tumors in females. | [3] |
| Rats | 10, 20, and 40 mg/kg/day | Increased incidence of benign mammary tumors by +86%, +200%, and +171% respectively in females. | [6] |
Table 3: Dose-Dependent Teratogenicity and Embryotoxicity of this compound in Rats
| Dosage | Observation | Reference |
| 20 mg/kg/day | No embryotoxic or teratogenic effects observed. | [7] |
| >20 mg/kg/day | Potential for embryotoxicity (but not teratogenicity) at higher doses. | [7] |
| 200 mg/kg/day (in mice and rabbits) | Significant decrease in maternal weight gain. | [6] |
| 30 mg/kg/day (in rabbits) | No embryotoxicity, but a significant decrease in average fetal weight. | [6] |
How can I monitor my animals for this compound-related toxicity?
Regular and careful monitoring is crucial for the early detection of adverse effects. A clear monitoring protocol should be in place before starting any experiment involving this compound.
Clinical Monitoring Protocol:
-
Daily Observation: Animals should be observed at least once daily for any changes in behavior, appetite, and fecal consistency.
-
Neurological Assessment: A simple neurological exam should be performed daily. This can include observing the animal's gait for any signs of ataxia, checking for tremors, and assessing for nystagmus. Engaging cats in playful activity can help in the early detection of subtle neurological signs.[10]
-
Body Weight: Record body weight at the start of the treatment and at least twice weekly thereafter.
-
Food and Water Intake: Monitor and record daily food and water consumption, especially if administering this compound in drinking water.
What should I do if I observe signs of toxicity?
If you observe any signs of toxicity, especially neurological signs, immediate action is required.
Troubleshooting Guide: Immediate Actions
-
Stop this compound Administration: Discontinue the drug immediately.[1][8]
-
Consult a Veterinarian: Seek immediate veterinary consultation for a thorough assessment and guidance on supportive care.
-
Supportive Care: Depending on the severity of the signs, supportive care may be necessary. This can range from ensuring the animal has easy access to food and water to more intensive veterinary interventions.[4]
-
Document Everything: Record all observed signs, the time of onset, and all actions taken. This information is vital for veterinary assessment and for refining future experimental protocols.
Are there ways to reduce the risk of adverse effects?
Several strategies can be employed to minimize the risk of this compound-induced toxicity.
-
Dose Reduction: Use the lowest effective dose. For cats, a once-daily dose of 30 mg/kg is now recommended over twice-daily administration to prevent drug accumulation.[10] For kittens or animals with liver disease, a further reduction to 10 mg/kg once daily is advised.[11]
-
Accurate Dosing: Ensure accurate body weight measurement for precise dose calculation.[10]
-
Administration with Food: Giving this compound with food can help reduce gastrointestinal upset.[1]
-
Formulation: Using capsules can mask the bitter taste of this compound, ensuring the entire dose is ingested and preventing refusal.[8]
What are the long-term risks associated with this compound exposure?
Long-term exposure to high doses of this compound has been associated with carcinogenicity in rodents.[3][6] It has also demonstrated teratogenic and embryotoxic effects in some animal models.[6][7] Therefore, its use should be carefully considered, particularly in long-term studies or in breeding animals.
What are the alternatives to this compound for treating protozoal infections?
Several alternatives to this compound exist, each with its own efficacy and safety profile.
-
Tinidazole and Secnidazole: These are other 5-nitroimidazole drugs. While they may be effective against some protozoa, their efficacy against Tritrichomonas foetus in cats appears to be less consistent than that of this compound.[12]
-
Propolis: In-vitro studies have shown that propolis, a natural bee product, has activity against T. foetus.[13][14] However, in-vivo studies are needed to confirm its efficacy and safety in research animals.
How should this compound be handled and administered safely in a laboratory setting?
Due to its potential for carcinogenicity and teratogenicity, appropriate safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Always wear gloves when handling this compound powder or capsules.[1]
-
Avoid Inhalation: Handle the powder in a well-ventilated area or a fume hood to avoid inhaling dust.
-
No Crushing or Splitting: Do not crush or split capsules to ensure accurate dosing and minimize exposure.[15]
-
Waste Disposal: Dispose of any contaminated materials (e.g., bedding, gloves) in accordance with institutional guidelines for chemical waste.
Troubleshooting Guides
Troubleshooting Neurotoxicity
-
Signs: Ataxia, tremors, seizures, nystagmus, lethargy, behavioral changes.[1][4]
-
Immediate Actions:
-
Stop this compound treatment immediately.[8]
-
Provide a safe, quiet, and comfortable environment to prevent injury.
-
Ensure easy access to food and water.
-
-
Supportive Care Protocol (Veterinary Guidance Recommended):
-
Fluid therapy to aid in drug elimination.
-
For severe tremors or seizures, diazepam may be administered under veterinary supervision. Note: Diazepam has been associated with hepatic failure in cats and should be used with caution.[16]
-
-
Expected Outcome: Neurological signs are typically reversible and resolve within 1 to 4 weeks after discontinuing the drug.[4]
Troubleshooting Gastrointestinal Distress
-
Signs: Anorexia, vomiting, diarrhea.[1]
-
Dietary Management:
-
If not already doing so, administer this compound with a small meal.[1]
-
Offer highly palatable and easily digestible food to encourage appetite.
-
-
Supportive Care:
-
Ensure adequate hydration.
-
Anti-emetics may be prescribed by a veterinarian if vomiting is severe.
-
Experimental Protocols
Protocol for Administration of this compound in Drinking Water (Mice)
This protocol is adapted from a study on the treatment of Tritrichomonas muris in laboratory mice.[17][18]
-
Preparation of Medicated Water:
-
Calculate the total daily water consumption of the mice to be treated.
-
Prepare a stock solution of this compound to achieve the desired final concentration in the drinking water (e.g., 400-500 mg/L).
-
To improve palatability and encourage water consumption, dextrose can be added to the medicated water (approximately 8 g/L).[17]
-
-
Administration:
-
Provide the medicated water as the sole source of drinking water.
-
Replace the medicated water every 2-3 days with a freshly prepared solution.
-
-
Monitoring:
-
Monitor water consumption daily to ensure adequate intake.
-
Observe mice daily for any adverse effects.
-
Weigh the mice at the beginning of the treatment and at regular intervals.
-
Protocol for Clinical Monitoring of Cats Receiving this compound
-
Baseline Assessment: Before starting treatment, perform a thorough physical and neurological examination and record the cat's body weight.
-
Daily Monitoring Checklist:
-
General: Attitude (bright, quiet, depressed), Appetite (normal, reduced, absent).
-
Gastrointestinal: Fecal score (1=very hard and dry, 2=firm but not hard, 3=log-shaped with some moisture, 4=very moist/soggy, 5=unformed, 6=watery liquid).
-
Neurological:
-
Gait and Posture: Observe for ataxia, stumbling, or head tilt.
-
Tremors: Note the presence and severity of any muscle tremors.
-
Nystagmus: Gently move the head from side to side and up and down to check for involuntary eye movements.
-
Behavior: Record any changes such as agitation or lethargy.
-
-
-
Intervention Threshold: If a neurological sign is observed, even if mild, this compound should be discontinued, and a veterinarian consulted.
General Supportive Care Protocol for this compound-Induced Neurotoxicity
Note: This is a general guideline and should be implemented under the direction of a qualified veterinarian.
-
Discontinuation of this compound: This is the most critical step.
-
Fluid Therapy: Intravenous or subcutaneous fluids may be administered to support hydration and promote the elimination of the drug and its metabolites.
-
Management of Neurological Signs:
-
For mild to moderate tremors and ataxia, provide a safe, padded environment to prevent injury.
-
In cases of severe tremors or seizures, anticonvulsant medication such as diazepam may be administered. The use of diazepam in dogs with metthis compound (a related compound) toxicity has been shown to shorten recovery time.[16][19] However, caution is advised in cats due to potential hepatotoxicity.[16]
-
-
Nutritional Support: If the animal is anorexic, assisted feeding (e.g., syringe feeding of a high-calorie liquid diet) may be necessary.
-
Monitoring: Closely monitor vital signs, neurological status, and hydration until clinical signs resolve.
Visualizations
Diagram: this compound's Mechanism of Toxic Action
Caption: this compound's mechanism of toxic action.
Diagram: Experimental Workflow for Mitigating Adverse Effects
Caption: Experimental workflow for mitigating adverse effects.
Diagram: Logical Relationship of this compound Alternatives
Caption: Logical relationship of this compound alternatives.
References
- 1. This compound | VCA Animal Hospitals [vcahospitals.com]
- 2. This compound for Dogs and Cats | Dog, Cat, Pet Medication | PetMD [petmd.com]
- 3. fsc.go.jp [fsc.go.jp]
- 4. This compound pharmacokinetics after intravenous and oral immediate-release capsule administration in healthy cats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. food.ec.europa.eu [food.ec.europa.eu]
- 7. [Research on Pharmachim's this compound for its antifertility, embryotoxic and teratogenic action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound in the treatment of trichomonad infections in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. veterinaryevidence.org [veterinaryevidence.org]
- 10. Twice-daily dosing of RDZ no longer recommended for treatment of intestinal Tritrichomonas foetus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. edwebcontent.ed.ac.uk [edwebcontent.ed.ac.uk]
- 12. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Antimicrobial resistance and natural alternatives: in vitro efficacy of Hungarian propolis against feline and bovine Tritrichomonas foetus [frontiersin.org]
- 14. Antimicrobial resistance and natural alternatives: in vitro efficacy of Hungarian propolis against feline and bovine Tritrichomonas foetus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. auravet.com [auravet.com]
- 16. dvm360.com [dvm360.com]
- 17. Use of this compound and Limited Culling To Eliminate Tritrichomonas muris from Laboratory Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Use of this compound and Limited Culling To Eliminate Tritrichomonas muris from Laboratory Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. METthis compound NEUROTOXICITY AND TREATMENT — vetneurochesapeake [vetneurochesapeake.com]
Technical Support Center: Ronidazole Absorption & Bioavailability Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ronidazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies of this compound absorption and bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the oral absorption and bioavailability of this compound?
The oral absorption and bioavailability of this compound are influenced by several key factors, including the drug's formulation, the feeding state of the animal, and the species being studied. This compound is generally well-absorbed from the gastrointestinal tract.[1] In cats, immediate-release capsules have shown rapid and complete systemic absorption, with a bioavailability of nearly 100%.[2][3][4]
Q2: How does the formulation of this compound affect its absorption profile?
The formulation plays a critical role in the rate and extent of this compound absorption.
-
Immediate-Release Formulations: These result in rapid absorption. In cats, this compound was detected in plasma as early as 10 minutes after oral administration of an immediate-release capsule.[2][3]
-
Prolonged-Release Formulations: Formulations such as hydrophilic-matrix tablets, lipophilic pellets, and guar gum-coated tablets are designed to slow down drug release.[5][6][7] In cats, guar gum-coated tablets have been shown to delay the peak plasma concentration, which can be beneficial for targeted delivery to the colon and potentially reducing adverse effects.[6][7][8]
Q3: Does the presence of food in the gastrointestinal tract impact this compound's bioavailability?
Yes, the presence of food can significantly affect the bioavailability of prolonged-release formulations. In a study on pigeons, administering prolonged-release this compound to fed animals resulted in prolonged drug absorption.[5] This is because the presence of food can delay the transit of the formulation from the crop, allowing for a longer period of drug release.[5] In non-fed pigeons, the formulation was rapidly ground in the gizzard, leading to immediate drug absorption.[5]
Q4: Are there significant species-specific differences in this compound pharmacokinetics?
Yes, pharmacokinetic parameters for this compound can vary between species. For instance, the terminal half-life after oral administration in cats is approximately 10.5 hours[2][3][4], while in pigeons, it is around 11 hours[9]. It is crucial to determine the specific pharmacokinetic profile in the target species for accurate dosing and to anticipate the therapeutic window and potential for toxicity.
Q5: What are the known metabolites of this compound and how is it excreted?
This compound is a nitroimidazole derivative that is metabolized in the liver.[1] The primary active metabolite is 2-hydroxymethyl-5-nitroimidazole.[1] This active metabolite is further metabolized into inactive forms that are excreted through urine and feces.[1][10] The slow clearance of this compound in cats may contribute to its long half-life and potential for neurotoxicity with repeated dosing.[3]
Troubleshooting Guides
Issue 1: High variability in plasma concentrations between subjects in a study.
-
Possible Cause 1: Inconsistent Feeding Times.
-
Recommendation: Standardize the feeding schedule for all animals in the study. For prolonged-release formulations, the presence or absence of food can drastically alter absorption rates.[5] Ensure that all subjects are either fasted or fed for the same duration before and after drug administration.[2]
-
-
Possible Cause 2: Differences in Formulation Integrity.
-
Recommendation: If using compounded or custom-made formulations, ensure strict quality control to maintain consistency in drug content, particle size, and excipient composition. Variations in these parameters can lead to different dissolution and absorption rates.
-
-
Possible Cause 3: Inaccurate Dosing.
-
Recommendation: Verify the accuracy of the administered dose for each animal relative to its body weight. Small variations in dose can lead to proportional differences in plasma concentrations.
-
Issue 2: Faster than expected absorption with a prolonged-release formulation.
-
Possible Cause 1: Formulation Failure.
-
Recommendation: In species like pigeons, the physical grinding of the formulation in the gizzard can lead to rapid drug release from a supposedly prolonged-release tablet, especially in a non-fed state.[5] Consider the anatomy and physiology of the test species when designing or selecting a prolonged-release formulation.
-
-
Possible Cause 2: Inappropriate Formulation for the Target Species.
-
Recommendation: A formulation designed for one species may not behave as expected in another. For example, a guar gum-based formulation is designed for colonic release, relying on bacterial enzymes to degrade the coating.[6][7] The gastrointestinal transit time and microbial population can differ significantly between species.
-
Issue 3: Signs of neurotoxicity observed in study animals.
-
Possible Cause: Drug Accumulation due to Slow Elimination.
-
Recommendation: this compound has a long half-life and slow clearance in cats, which can lead to drug accumulation and neurotoxicity, especially with twice-daily dosing regimens.[2][3][4] Consider adjusting the dosing interval to once daily. A delayed-release formulation might also help in reducing the peak plasma concentration (Cmax), which could mitigate the risk of adverse effects.[6][7]
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Cats (Immediate-Release Capsule)
| Parameter | Unit | Value (Mean ± SD) | Reference |
| Bioavailability (F) | % | 99.64 ± 16.54 | [2][3][4] |
| Tmax | hours | 1.02 ± 0.40 | [3] |
| Cmax | µg/mL | 35.37 ± 3.03 | [3] |
| Terminal Half-life (t½) | hours | 10.50 ± 0.82 | [2][3][4] |
| Systemic Clearance (CL) | mL/kg/min | 0.82 ± 0.07 | [2][3] |
Table 2: Pharmacokinetic Parameters of this compound in Cats (Guar Gum-Coated Delayed-Release Tablet)
| Parameter | Unit | Value (Mean) | Reference |
| Tmax | hours | ~14.5 | [6][7] |
| Cmax | µg/mL | 28.9 | [6][7] |
Table 3: Pharmacokinetic Parameters of this compound in Pigeons (Intravenous Administration)
| Parameter | Unit | Value (Mean) | Reference |
| Half-life (t½) | hours | 11 | [9] |
Experimental Protocols
Protocol 1: Bioavailability Study of an Oral this compound Formulation in Cats
This protocol is a generalized procedure based on methodologies described in the literature.[2][3]
-
Animal Selection: Use healthy adult cats, ensuring they are acclimated to the study environment.
-
Study Design: Employ a randomized crossover design. Each cat receives both an intravenous (IV) and an oral dose of this compound, separated by a washout period of at least 14 days.[2]
-
Fasting: Withhold food for 12-19 hours before and 8 hours after drug administration. Water should be available at all times.[2]
-
IV Administration: Administer a known dose of this compound (e.g., 9.2 mg/kg) intravenously.[3]
-
Oral Administration: Administer the oral formulation (e.g., a 95 mg immediate-release capsule, mean dose 28.2 mg/kg).[3]
-
Blood Sampling: Collect blood samples into heparinized tubes at predetermined time points (e.g., 0, 10, 20, 30, 45 minutes, and 1, 1.5, 2, 4, 6, 8, 12, 24, 36, and 48 hours) after dosing.[2][3]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or HPLC-tandem mass spectrometry (HPLC-MS/MS).[2][11]
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, and F) using appropriate software and non-compartmental analysis.[6]
Protocol 2: Quantification of this compound in Plasma using HPLC
This is a general outline for an HPLC method. For specific applications, the method must be fully validated according to regulatory guidelines.
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards and quality control (QC) samples by spiking blank plasma.
-
Sample Preparation:
-
For protein precipitation: Add a precipitating agent like methanol to the plasma sample.
-
For liquid-liquid extraction: Add an extraction solvent such as ethyl acetate.[12]
-
Include an internal standard (e.g., Metthis compound-d4 or another suitable compound) to account for extraction variability.[13]
-
-
Chromatography:
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate or phosphate buffer).[12][13][14]
-
Detection: Use a UV detector set at an appropriate wavelength (e.g., 313-320 nm for nitroimidazoles) or a mass spectrometer for higher sensitivity and selectivity.[12][14][15]
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration. Use this curve to determine the concentration of this compound in the unknown samples.
Visualizations
Caption: Workflow for a typical this compound bioavailability study.
Caption: Key factors influencing this compound's pharmacokinetic profile.
References
- 1. This compound:Application,Synthesis,Toxicity_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound pharmacokinetics after intravenous and oral immediate-release capsule administration in healthy cats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound pharmacokinetics after intravenous and oral immediate-release capsule administration in healthy cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of feeding on the bioavailability of this compound prolonged-release formulations in pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound pharmacokinetics in cats following delivery of a delayed-release guar gum formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of guar gum-based this compound capsules as a treatment for Tritrichomonas foetus infection in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and bioavailability of this compound from a prolonged release tablet in the homing pigeon (Columba livia) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fao.org [fao.org]
- 11. Validation of a method for the detection and confirmation of nitroimidazoles and the corresponding hydroxy metabolites in pig plasma by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Quantification of metthis compound in human plasma using a highly sensitive and rugged LC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. asianpubs.org [asianpubs.org]
- 15. utoronto.scholaris.ca [utoronto.scholaris.ca]
Technical Support Center: Understanding Cross-Resistance Between Ronidazole and Other Nitroimidazoles
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding cross-resistance between ronidazole and other nitroimidazole compounds.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of nitroimidazoles like this compound?
A1: Nitroimidazoles, including this compound, metthis compound, and tinidazole, are prodrugs.[1] This means they are inactive until they enter a target organism, such as an anaerobic protozoan or bacterium. Inside the organism, under low-oxygen conditions, the drug's nitro group is reduced by microbial enzymes like pyruvate:ferredoxin oxidoreductase (PFOR).[2] This process, known as reductive activation, creates highly reactive nitro radical anions.[3] These toxic metabolites can then damage the organism's DNA and other essential macromolecules, leading to cell death.[3]
Q2: What is cross-resistance, and does it occur between this compound and other nitroimidazoles?
A2: Cross-resistance is a phenomenon where resistance to one drug confers resistance to other, structurally similar drugs. There is significant evidence of cross-resistance among 5-nitroimidazole drugs.[2][4] Organisms that have developed resistance to metthis compound, for example, often show reduced susceptibility to this compound and tinidazole as well.[4][5] This is because the mechanisms of resistance often target the shared chemical structure and activation pathway of the nitroimidazole class.
Q3: What are the primary mechanisms of resistance to nitroimidazoles?
A3: Resistance to nitroimidazoles is multifactorial but primarily involves two main strategies employed by the target organisms:
-
Decreased Drug Activation: This is the most common mechanism. It involves the downregulation or mutation of key enzymes in the reductive activation pathway, such as pyruvate:ferredoxin oxidoreductase (PFOR) and ferredoxin.[2][6] By producing less of these enzymes, the cell cannot efficiently convert the nitroimidazole prodrug into its toxic form.
-
Enhanced Management of Oxidative Stress: In some protozoa, like Entamoeba histolytica, resistance has been linked to the upregulation of antioxidant enzymes such as iron-containing superoxide dismutase (Fe-SOD) and peroxiredoxin.[7] These enzymes may help the cell neutralize the reactive oxygen species generated during the drug's activation, thus mitigating its cytotoxic effects.
Q4: Is resistance to nitroimidazoles absolute?
A4: Nitroimidazole resistance is typically relative, not absolute.[5] This means that resistant strains can often be killed by increasing the drug concentration or extending the duration of treatment. However, in clinical settings, the required doses may become toxic to the host. The level of resistance can be categorized based on the Minimum Lethal Concentration (MLC) or Minimum Inhibitory Concentration (MIC) values.
Troubleshooting Guides
This section addresses common issues encountered during in vitro susceptibility testing of nitroimidazoles.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No growth in control wells | 1. Improper inoculum preparation (too dilute).2. Contamination of the culture medium.3. Incorrect incubation conditions (e.g., presence of oxygen for anaerobic organisms). | 1. Ensure the inoculum is standardized to the correct density (e.g., using a McFarland standard).2. Use fresh, sterile culture medium and aseptic techniques.3. Verify that anaerobic conditions are maintained throughout the incubation period. |
| Inconsistent MIC/MLC results for the same isolate | 1. Variability in inoculum size.2. Inaccurate drug dilutions.3. Subjectivity in reading the endpoint (visual inspection). | 1. Strictly adhere to the inoculum preparation protocol.2. Prepare fresh drug dilutions for each experiment and verify calculations.3. Have a second researcher read the results independently. Consider using a colorimetric indicator like 2,3,5-triphenyltetrazolium chloride (TTC) for a more objective endpoint.[8] |
| Susceptible control strain shows resistance | 1. Deterioration of the drug stock solution.2. Contamination of the control strain.3. Incorrect incubation time or temperature. | 1. Store drug stocks under appropriate conditions and prepare fresh working solutions.2. Perform a purity check of the control strain.3. Ensure incubators are calibrated and timers are set correctly. |
| Clinically resistant isolate appears susceptible in vitro | 1. The in vivo resistance mechanism is not replicated in vitro (e.g., host factors, drug metabolism).2. The isolate was tested under anaerobic conditions, but the clinical resistance is aerobic. | 1. While in vitro testing is a valuable tool, it may not always perfectly predict clinical outcomes.[9] Consider the limitations of the assay.2. Perform susceptibility testing under both aerobic and anaerobic conditions, as resistance can be condition-dependent for some organisms.[4] |
Data Presentation
The following tables summarize in vitro susceptibility data for various protozoan isolates against different nitroimidazoles. Note that direct comparisons should be made with caution as the data is compiled from different studies that may have used slightly different methodologies.
Table 1: In Vitro Susceptibility of Tritrichomonas foetus to Nitroimidazoles
| Drug | Concentration (µg/mL) | Effect | Reference |
| This compound | > 0.1 | Kills T. foetus | [10] |
| Tinidazole | > 0.1 | Kills T. foetus | [10] |
| Tinidazole | ≥ 10 | Kills T. foetus | [11] |
Table 2: Cross-Resistance in Metthis compound-Resistant Trichomonas vaginalis Isolates
| Drug | Resistance Definition (Aerobic MLC) | Prevalence of Resistance | Notes | Reference |
| Metthis compound | ≥ 50 µg/mL | 9.6% (17/178 isolates) | In vitro resistance was poorly correlated with clinical response. | [9] |
| Tinidazole | ≥ 50 µg/mL | 0.56% (1/178 isolates) | The tinidazole-resistant isolate also had high-level metthis compound resistance. | [9] |
| Tinidazole | ≥ 6.3 µg/mL | 84.8% (28/33 isolates) from treatment failures | Agreement between in vitro result and clinical outcome was 88.9%. | [12][13] |
Table 3: Comparison of MICs for Nitroimidazoles against Trichomonas vaginalis Clinical Isolates (n=94)
| Drug | Susceptible (MIC <2 mg/L) | Intermediate (MIC = 2 mg/L) | Resistant (MIC >2 mg/L) | Mean MIC (mg/L) | Reference |
| Metthis compound | 61% | 28% | 11% | 2.25 | [14] |
| Tinidazole | 80% | 18% | 2% | 1.11 | [14] |
| Secnidazole | 75% | 24% | 1% | 1.11 | [14] |
| Ornidazole | 89% | 11% | 0% | 0.5 | [14] |
Experimental Protocols
Protocol 1: Broth Microdilution for Determining Minimum Lethal Concentration (MLC)
This protocol is adapted from the CDC's methodology for T. vaginalis susceptibility testing.[1]
1. Materials:
-
T. vaginalis isolates (test and control strains)
-
Diamond's Trypticase-Yeast-Maltose (TYM) medium
-
Nitroimidazole drug stock solutions (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Inverted microscope
-
Anaerobic chamber or gas pack system (for anaerobic testing)
-
Standard incubator (37°C)
2. Procedure:
-
Drug Dilution: Prepare two-fold serial dilutions of the nitroimidazole drugs in Diamond's TYM medium in the 96-well plates. Concentrations typically range from 400 µg/mL to 0.1 µg/mL.[1] Include drug-free wells as positive controls and wells with equivalent concentrations of the drug solvent (e.g., DMSO) as vehicle controls.
-
Inoculum Preparation: Culture T. vaginalis isolates in Diamond's TYM medium to the mid-logarithmic growth phase. Adjust the parasite concentration to achieve a final density of 1 x 104 trichomonads per well in the microtiter plate.[1]
-
Inoculation: Add the prepared parasite suspension to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 46-50 hours.[1] For aerobic testing, use a standard incubator. For anaerobic testing, place the plates in an anaerobic chamber.
-
Reading Results: After incubation, examine each well using an inverted microscope at 100x magnification. The MLC is the lowest drug concentration at which no motile parasites are observed.[1]
Visualizations
Below are diagrams illustrating key concepts related to nitroimidazole action and resistance.
Caption: Reductive activation of a nitroimidazole prodrug in an anaerobic organism.
Caption: Key mechanisms leading to nitroimidazole resistance.
Caption: General workflow for determining MLC by broth microdilution.
References
- 1. mdpi.com [mdpi.com]
- 2. Efficacy of New 5-Nitroimidazoles against Metthis compound-Susceptible and -Resistant Giardia, Trichomonas, and Entamoeba spp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Documentation of in vivo and in vitro aerobic resistance of feline Tritrichomonas foetus isolates to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Metthis compound and Tinidazole Activities against Metthis compound- Resistant Strains of Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new-generation 5-nitroimidazole can induce highly metthis compound-resistant Giardia lamblia in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. acm.or.kr [acm.or.kr]
- 9. Prevalence of Trichomonas vaginalis Isolates with Resistance to Metthis compound and Tinidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of this compound for treatment of feline Tritrichomonas foetus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. In Vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentrations for Metthis compound and Tinidazole That Correspond With Treatment Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
Validation & Comparative
Ronidazole vs. Metronidazole: A Comparative Guide to Efficacy Against Anaerobic Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of ronidazole and metthis compound against a range of anaerobic bacteria. While both are nitroimidazole antimicrobials sharing a similar mechanism of action, subtle differences in their activity have been observed. This document synthesizes available experimental data to aid in research and development decisions.
Mechanism of Action: A Shared Pathway
Both this compound and metthis compound are prodrugs that require activation within the anaerobic bacterium to exert their cytotoxic effects. The process begins with the diffusion of the drug across the bacterial cell membrane. Inside the low-redox potential environment of the anaerobe, the nitro group of the imidazole ring is reduced by bacterial nitroreductases, such as those linked to the pyruvate-ferredoxin oxidoreductase (PFOR) system. This reduction generates highly reactive nitroso radicals and other cytotoxic intermediates. These intermediates then bind to and disrupt the helical structure of the bacterial DNA, leading to strand breakage and ultimately, cell death.[1] The selectivity of these drugs for anaerobic bacteria is due to the presence of these specific nitroreductases, which are absent in aerobic bacteria.[1]
Mechanism of action for this compound and Metthis compound.
Comparative In Vitro Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and metthis compound against various anaerobic bacteria as reported in the literature. It is important to note that a direct head-to-head comparative study across a wide range of anaerobic bacteria is not extensively available. The data presented here is compiled from multiple sources and should be interpreted with this in mind.
| Bacterial Species | Drug | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Bacteroides fragilis group | Metthis compound | 0.25 - >128 | 1.0 | 2.0 | [2] |
| Bacteroides fragilis | Metthis compound | 0.25 - 8 | - | - | |
| Clostridium perfringens | Metthis compound | ≤0.03 - 4.0 | 0.25 | 1.0 | |
| Clostridium difficile | Metthis compound | 0.125 - 2.0 | 0.5 | 1.0 | |
| Fusobacterium spp. | Metthis compound | ≤0.03 - 2.0 | 0.125 | 0.5 | [3] |
| Peptostreptococcus spp. | Metthis compound | ≤0.03 - 16.0 | 0.25 | 2.0 | |
| Prevotella intermedia | Metthis compound | - | 0.98 | - | [3] |
| Porphyromonas gingivalis | Metthis compound | - | 0.122 | - | [3] |
| Various Anaerobes | This compound | General antibacterial activity noted, specific MIC data is limited | - | - | [4] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a key in vitro method to assess the efficacy of an antimicrobial agent. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for the susceptibility testing of anaerobic bacteria.
Agar Dilution Method (Reference Method)
The agar dilution method is considered the gold standard for anaerobic susceptibility testing.
-
Media Preparation: Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood is prepared.
-
Antimicrobial Preparation: Stock solutions of this compound and metthis compound are prepared and serially diluted. Each dilution is then added to the molten agar.
-
Inoculum Preparation: A standardized inoculum of each bacterial isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: The bacterial suspensions are inoculated onto the surface of the agar plates containing the different antimicrobial concentrations.
-
Incubation: Plates are incubated in an anaerobic environment at 35-37°C for 48 hours.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Workflow for the Agar Dilution Susceptibility Test.
Discussion
The available data indicates that metthis compound is highly effective against a broad spectrum of anaerobic bacteria, including clinically important species such as Bacteroides fragilis and Clostridium difficile.[5] For many anaerobes, MIC values for metthis compound are well within the achievable therapeutic concentrations in humans.
Direct comparative data for this compound against a wide array of anaerobic bacteria is less abundant in the literature, with much of the research focus being on its antiprotozoal activity.[6] While it is established that this compound possesses antibacterial properties, a comprehensive profile of its efficacy across different anaerobic species, comparable to what is available for metthis compound, is not as well-documented. The shared mechanism of action through the reduction of a nitro group suggests that its spectrum of activity would be similar to other nitroimidazoles. However, subtle structural differences can influence the rate of activation and interaction with the target, potentially leading to variations in efficacy.
Further head-to-head in vitro studies are warranted to provide a more definitive comparison of the antibacterial efficacy of this compound and metthis compound against a comprehensive panel of anaerobic bacteria. Such studies would be invaluable for guiding the potential development and application of this compound in the context of bacterial infections.
References
- 1. nbinno.com [nbinno.com]
- 2. Comparative in vitro activities of niridazole and metthis compound against anaerobic and microaerophilic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metthis compound susceptibility testing of anaerobic bacteria associated with periodontal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | VCA Animal Hospitals [vcahospitals.com]
Ronidazole Efficacy Validated by PCR Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Ronidazole for the treatment of trichomonad infections, with a focus on validation using Polymerase Chain Reaction (PCR) analysis. The data presented is compiled from multiple studies, offering an objective overview of this compound's performance against placebo and, where documented, other therapeutic alternatives.
Comparative Efficacy of this compound Treatment
The following tables summarize the quantitative data from various studies investigating the efficacy of this compound, primarily in feline Tritrichomonas foetus infections. The success of the treatment is predominantly determined by the absence of detectable parasite DNA via PCR analysis in post-treatment samples.
| Study Cohort | Treatment Group | Dosage | Duration | PCR Negative Post-Treatment | Control/Placebo Group PCR Negative |
| Experimentally Infected Cats[1][2] | This compound | 50 mg/kg, twice daily | 14 days | 100% (3/3) | 0% (0/3) |
| Naturally Infected Cats[3][4] | This compound | 30 mg/kg, once daily | 14 days | 84% (21/25) | 18% (4/22) |
| Laboratory Mice (T. muris)[5] | This compound | 400 mg/L in drinking water | 15 days | 85% (33/39) | Not Applicable |
| Alternative Treatments | Comparison with this compound | Supporting Data |
| Metthis compound | This compound is considered superior in efficacy.[6] Metthis compound resistance in T. foetus is often presumed due to treatment failure.[7] | In vitro and in vivo studies have demonstrated the efficacy of this compound where Metthis compound has failed.[6][7] |
| Tinidazole | This compound is generally more effective. Tinidazole does not consistently eradicate the infection.[7] | Studies suggest a higher success rate with this compound compared to Tinidazole for T. foetus infections.[6][7] |
| Fenbendazole | This compound was effective in eradicating infection in cats that were previously unsuccessfully treated with fenbendazole.[6] | A small cohort study showed successful treatment with this compound after Fenbendazole failure.[6] |
Experimental Protocol: PCR-Based Validation of this compound Efficacy
The following is a generalized experimental protocol synthesized from the methodologies described in the cited research. This protocol outlines the key steps for validating this compound treatment efficacy using PCR.
1. Subject Enrollment and Pre-Treatment Screening:
-
Subjects (e.g., cats with suspected Tritrichomonas foetus infection) are screened for the presence of the target pathogen.
-
Infection is confirmed using methods such as direct microscopy, culture, and most definitively, a pre-treatment PCR test on fecal or rectal swab samples.[1][2]
2. Treatment and Control Groups:
-
Confirmed infected subjects are randomly assigned to a treatment group or a placebo/control group.
-
The treatment group receives a specified dose of this compound (e.g., 30-50 mg/kg) for a defined period (e.g., 14 days).[1][2][3][4]
-
The control group receives a placebo.
3. Sample Collection:
-
Fecal or rectal swab samples are collected from all subjects at specified intervals post-treatment (e.g., weekly for several weeks).[8]
4. DNA Extraction:
-
DNA is extracted from the collected samples using a standardized commercial kit or an established in-house method. The quality and quantity of the extracted DNA should be assessed.
5. PCR Analysis:
-
The extracted DNA is subjected to PCR analysis using primers and probes specific to the target pathogen's DNA (e.g., the rRNA gene of T. foetus).[4]
-
The PCR can be a conventional PCR, a nested PCR for increased sensitivity, or a quantitative real-time PCR (qPCR) to determine the parasite load.[1][5]
-
Appropriate positive and negative controls must be included in each PCR run to validate the results.
6. Data Analysis and Interpretation:
-
The presence or absence of a PCR product of the expected size indicates a positive or negative result, respectively.
-
The efficacy of the this compound treatment is determined by the percentage of subjects in the treatment group that test negative by PCR post-treatment, compared to the control group.
Experimental Workflow
References
- 1. Efficacy of this compound for Treatment of Cats Experimentally Infected with a Korean Isolate of Tritrichomonas foetus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of guar gum-based this compound capsules as a treatment for Tritrichomonas foetus infection in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of this compound and Limited Culling To Eliminate Tritrichomonas muris from Laboratory Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. veterinaryevidence.org [veterinaryevidence.org]
- 7. Documentation of in vivo and in vitro aerobic resistance of feline Tritrichomonas foetus isolates to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. veterinaryevidence.org [veterinaryevidence.org]
Ronidazole vs. Metronidazole: A Comparative Guide for Nitroreductase-Based Prodrug Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ronidazole and Metthis compound, two nitroimidazole-based prodrugs, for use in Nitroreductase (NTR) enzyme-prodrug systems. This approach holds significant promise for targeted cell ablation in research models and for gene-directed enzyme prodrug therapy (GDEPT) in cancer treatment. This document synthesizes experimental data to objectively evaluate the performance of these two compounds, offering insights into their respective efficacies and limitations.
Executive Summary
Experimental evidence strongly indicates that This compound is a superior prodrug to Metthis compound for NTR systems. In various model organisms, this compound demonstrates significantly higher efficacy at lower concentrations and exhibits reduced off-target toxicity compared to Metthis compound. This enhanced performance makes this compound a more potent and safer option for NTR-mediated cell-specific ablation.
Data Presentation
The following tables summarize the key quantitative data comparing this compound and Metthis compound from published studies.
| Parameter | This compound | Metthis compound | Organism/System | Reference |
| Effective Concentration for Cell Ablation | 2 mM | 10 mM | Zebrafish Larvae (Hepatocyte Ablation) | [1] |
| 1 mM - 5 mM | 4 mM - 20 mM (less effective) | Drosophila Larvae (Wing Imaginal Disc) | ||
| Observed Toxicity | Minimal to no toxic side effects at effective concentrations. | Noticeable toxic side effects at effective concentrations. | Zebrafish Larvae | [1][2] |
| Relative Efficacy | Ablated target cells more efficiently at lower concentrations. | Required higher concentrations for similar or less effective cell ablation. | Zebrafish Larvae | [2] |
Mechanism of Action and Signaling Pathway
Both this compound and Metthis compound are prodrugs that are selectively activated by nitroreductase enzymes. The activation mechanism involves the reduction of the nitro group on the imidazole ring. This reduction, facilitated by NTR in the presence of a reducing agent like NADPH, generates highly cytotoxic radical species. These reactive intermediates induce DNA damage, leading to caspase-dependent apoptosis and targeted cell death.
A key difference in their mechanism may lie in the phenomenon of "futile cycling" observed with Metthis compound. In the presence of oxygen, the reduced Metthis compound radical can be re-oxidized back to its parent form, generating superoxide anions. This cycle can reduce the concentration of the cytotoxic agent and contribute to off-target oxidative stress. While not definitively studied for this compound in this context, its higher potency suggests it may be less susceptible to futile cycling or a more efficient substrate for NTR.
References
- 1. This compound Is a Superior Prodrug to Metthis compound for Nitroreductase-Mediated Hepatocytes Ablation in Zebrafish Larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical screening reveals this compound is a superior prodrug to Metthis compound for nitroreductase-induced cell ablation system in zebrafish larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Susceptibility of Tritrichomonas foetus Isolates to Ronidazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vitro susceptibility of Tritrichomonas foetus isolates to ronidazole, a critical antiprotozoal agent. It includes comparative data with other commonly used nitroimidazoles, detailed experimental protocols, and insights into the factors influencing drug efficacy.
Comparative Efficacy of this compound and Other Nitroimidazoles
This compound consistently demonstrates potent in vitro activity against T. foetus. Studies have shown it to be highly effective, often superior to other nitroimidazoles like metthis compound and tinidazole in its lethal activity against the parasite.
A key study established that both this compound and tinidazole were capable of killing T. foetus at concentrations greater than 0.1 µg/mL in vitro.[1] While one study indicated no significant difference in 24-hour susceptibility between this compound, metthis compound, and furazolidone, subsequent time-kill assays revealed that this compound exhibited a more rapid reduction in trophozoite survival, indicating a higher lethal activity compared to metthis compound.[2]
The following table summarizes the available quantitative data on the in vitro susceptibility of T. foetus to various nitroimidazole compounds.
| Drug | Isolate(s) | Method | Endpoint | Concentration (µg/mL) | Culture Conditions | Reference |
| This compound | Feline | Broth microdilution | Killing | > 0.1 | Anaerobic | [1] |
| Tinidazole | Feline | Broth microdilution | Killing | > 0.1 | Anaerobic | [1] |
| Metthis compound | Bovine | Broth microdilution | MIC & MLC | Higher than other studies | Aerobic & Anaerobic | [3] |
| This compound | Feline | Time-kill assay | Trophozoite survival | - | Not specified | [2] |
| Metthis compound | Feline | Time-kill assay | Trophozoite survival | - | Not specified | [2] |
MIC: Minimum Inhibitory Concentration; MLC: Minimum Lethal Concentration
The Critical Role of Oxygen: Aerobic vs. Anaerobic Susceptibility
A significant factor influencing the in vitro efficacy of this compound against T. foetus is the presence of oxygen. Research has documented the emergence of in vitro resistance to this compound specifically under aerobic culture conditions.[4][5] This is a critical consideration for both in vitro susceptibility testing and the interpretation of clinical outcomes, as the gastrointestinal tract is largely anaerobic. Isolates that appear resistant in an aerobic environment may still be susceptible under the anaerobic conditions of the gut.
One study specifically identified resistance to this compound under aerobic conditions in T. foetus isolates from cats that had experienced treatment failure.[4] This suggests a potential mechanism for clinical resistance and underscores the importance of maintaining anaerobic conditions during in vitro susceptibility testing to accurately reflect the in vivo environment.
Experimental Protocols for In Vitro Susceptibility Testing
The following is a generalized protocol for determining the in vitro susceptibility of T. foetus isolates, based on methodologies described in the cited literature.
Isolate Preparation and Culture
-
Source: T. foetus isolates are typically obtained from fecal samples of infected animals.
-
Culture Medium: Isolates are cultured in a suitable medium, such as Diamond's TYM (Trypticase-Yeast Extract-Maltose) medium, often supplemented with serum (e.g., horse or fetal bovine serum) and antibiotics to prevent bacterial contamination.
-
Incubation: Cultures are maintained under anaerobic conditions, typically at 37°C. This can be achieved using anaerobic jars or chambers.
Drug Preparation
-
Stock solutions of the antimicrobial agents (e.g., this compound, metthis compound, tinidazole) are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO) or water.
-
Serial dilutions of the drugs are then made in the culture medium to achieve the desired final concentrations for testing.
Susceptibility Assay (Broth Microdilution)
-
A standardized number of T. foetus trophozoites are inoculated into the wells of a microtiter plate containing the various drug concentrations.
-
Control wells containing trophozoites without any drug and medium alone are included.
-
The plates are incubated under anaerobic conditions at 37°C for a specified period, typically 24 to 48 hours.
Determination of MIC and MLC
-
Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest drug concentration that results in a significant inhibition of parasite growth compared to the drug-free control. This can be assessed by microscopic examination of trophozoite motility and morphology or by using a viability stain.
-
Minimum Lethal Concentration (MLC): To determine the MLC, an aliquot from each well showing no motile trophozoites is sub-cultured into fresh, drug-free medium. The MLC is the lowest drug concentration from which the parasites fail to regrow after sub-culturing.
Experimental Workflow Diagram
Caption: Workflow for in vitro susceptibility testing of T. foetus.
References
- 1. Efficacy of this compound for treatment of feline Tritrichomonas foetus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the in vitro susceptibility of feline tritrichomonas foetus to 5 antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Susceptibility to Metthis compound of Tritrichomonas foetus Bovine Isolates from Argentina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Documentation of in vivo and in vitro aerobic resistance of feline Tritrichomonas foetus isolates to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. veterinaryevidence.org [veterinaryevidence.org]
Comparative Efficacy of Nitroimidazoles Against Bacteroides fragilis
The in vitro activity of several 5-nitroimidazole compounds reveals significant variations in their potency against Bacteroides fragilis, a clinically important anaerobic bacterium. Comparative studies consistently demonstrate that while all tested nitroimidazoles exhibit activity, some possess superior efficacy. This guide provides a detailed comparison of these compounds, supported by experimental data, to inform researchers and drug development professionals.
Quantitative Comparison of In Vitro Activity
The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's effectiveness. The following table summarizes the geometric mean MICs of various nitroimidazoles against multiple strains of Bacteroides fragilis, as determined by tube-dilution and agar dilution methods. Lower MIC values indicate greater potency.
| Nitroimidazole | Geometric Mean MIC (μg/mL) | Geometric Mean MIC (μM) |
| Tinidazole | 0.11 | 0.5 |
| Panidazole | 0.16 | 0.7 |
| Ornidazole | 0.20 | 0.9 |
| Metronidazole | 0.43 | 2.5 |
| Secnidazole | 0.50 | 2.5 |
| Carnidazole | 0.94 | 4.0 |
| Dimetridazole | 0.93 | 6.6 |
Data sourced from a comparative evaluation of seven 2-methyl-5-nitroimidazole compounds.[1][2][3]
On a molar basis, the activity of these compounds against B. fragilis is ranked as follows: tinidazole > panidazole > ornidazole > metthis compound ≥ secnidazole > carnidazole > dimetridazole.[1][2][3] It is noteworthy that while the MIC of each drug generally correlated with the others, the correlation for tinidazole with metthis compound and secnidazole was not statistically significant.[1][3]
Further studies have confirmed the high activity of nitroimidazoles against B. fragilis. For instance, one study found the MICs for metthis compound to be between 0.16 to 2.5 μg/ml, with the minimal bactericidal concentrations (MBC) being equivalent.[4][5] Another comparison showed tinidazole to be slightly more effective than metthis compound against B. fragilis, with MIC ranges of 0.25 to 4 µg/ml for tinidazole and 0.25 to 8 µg/ml for metthis compound.[6]
Experimental Protocols
The data presented above were primarily generated using standardized susceptibility testing methods. The following is a detailed description of a typical experimental protocol.
Antimicrobial Susceptibility Testing by Tube-Dilution
-
Bacterial Strains: A panel of clinical isolates of Bacteroides fragilis and a reference strain (e.g., ATCC 23745) are used.
-
Media Preparation: A suitable anaerobic broth medium, such as Wilkins-Chalgren broth, is prepared and dispensed into tubes.
-
Drug Dilutions: Serial twofold dilutions of the nitroimidazole compounds are prepared to achieve a range of final concentrations (e.g., 0.06 to 4.0 µg/ml).[7]
-
Inoculum Preparation: B. fragilis is grown in an anaerobic environment to the desired turbidity, corresponding to a specific colony-forming unit (CFU) concentration. The inoculum size is critical, and it is typically standardized to between 10³ and 10⁵ CFU per tube.[3]
-
Inoculation and Incubation: The prepared tubes containing the broth and drug dilutions are inoculated with the bacterial suspension. The tubes are then incubated under anaerobic conditions (e.g., in an anaerobic chamber) at 37°C for a specified period (e.g., 48 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible bacterial growth.
A similar methodology is employed for the agar dilution technique, where the antimicrobial agents are incorporated into an agar medium at various concentrations, and a standardized bacterial inoculum is spotted onto the surface.[8]
Mechanism of Action and Resistance
The antimicrobial action of nitroimidazoles is dependent on the anaerobic environment of bacteria like B. fragilis. The drug enters the bacterial cell and its nitro group is reduced, producing reactive radical species that damage bacterial DNA and other macromolecules, leading to cell death.[9][]
Resistance to nitroimidazoles in B. fragilis is often associated with the presence of nim genes.[11] These genes encode nitroreductases that can reduce the nitro group of the drug to a non-toxic aminoimidazole, preventing the formation of the cytotoxic radical intermediates.[12][13]
References
- 1. Comparative evaluation of the 2-methyl-5-nitroimidazole compounds dimetridazole, metthis compound, secnidazole, ornidazole, tinidazole, carnidazole, and panidazole against Bacteroides fragilis and other bacteria of the Bacteroides fragilis group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative evaluation of the 2-methyl-5-nitroimidazole compounds dimetridazole, metthis compound, secnidazole, ornidazole, tinidazole, carnidazole, and panidazole against Bacteroides fragilis and other bacteria of the Bacteroides fragilis group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Bactericidal activity of metthis compound against Bacteroides fragilis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bactericidal activity of metthis compound against Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bactericidal activity of tinidazole. An in vitro comparison of the effects of tinidazole and metthis compound against Bacteroides fragilis and other Anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro activities of metthis compound and its hydroxy metabolite against Bacteroides spp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Susceptibilities of Anaerobic Bacteria to Metthis compound, Ornidazole, and SC-28538 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation of Metthis compound-Resistant Bacteroides fragilis Carrying the nimA Nitroreductase Gene from a Patient in Washington State - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inducible Metthis compound Resistance and nim Genes in Clinical Bacteroides fragilis Group Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. academic.oup.com [academic.oup.com]
Cross-Resistance Patterns of Ronidazole with Metronidazole and Tinidazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance patterns between three key 5-nitroimidazole antimicrobial agents: ronidazole, metthis compound, and tinidazole. The information presented is collated from various experimental studies to assist researchers and professionals in drug development in understanding the nuances of resistance and cross-resistance within this critical class of drugs.
Quantitative Susceptibility Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Lethal Concentration (MLC) values for metthis compound, tinidazole, and this compound against various protozoan parasites. These values are crucial indicators of a drug's potency and the extent of cross-resistance. Lower MIC/MLC values indicate higher efficacy.
| Organism | Drug | Strain Type | MIC (µg/mL) | MLC (µg/mL) | Reference(s) |
| Trichomonas vaginalis | Metthis compound | Susceptible | - | <50 | [1][2][3] |
| Resistant | - | ≥50 - >400 | [1][3][4] | ||
| Tinidazole | Susceptible (to Metthis compound) | - | <6.3 | [2][5] | |
| Resistant (to Metthis compound) | - | ≥6.3 - 50 | [2][5][6] | ||
| Tritrichomonas foetus | This compound | - | >0.1 | - | [7] |
| Tinidazole | - | >0.1 | - | [7] | |
| Metthis compound | - | - | - |
Note: Data for this compound against T. vaginalis and comprehensive comparative data for all three drugs against the same panel of resistant strains are limited in the reviewed literature. MIC/MLC values can vary based on the specific isolate and testing conditions.
Mechanisms of Action and Resistance
The antimicrobial activity of 5-nitroimidazoles is a result of the reduction of their nitro group within the anaerobic environment of the target organism. This process creates cytotoxic nitro radicals that induce DNA damage and lead to cell death.
Resistance to these drugs is multifactorial and often involves decreased activation of the prodrug.[8] This can occur through several mechanisms, leading to cross-resistance among the different 5-nitroimidazole compounds. Key mechanisms include:
-
Reduced Drug Activation: Downregulation or mutations in enzymes responsible for the reduction of the nitro group are a primary cause of resistance. These enzymes include pyruvate:ferredoxin oxidoreductase (PFOR) and nitroreductases.[4]
-
Altered Electron Transport: Changes in the electron transport chain can limit the transfer of electrons to the nitroimidazole, thus preventing its activation.
-
Increased Drug Efflux: While less characterized in protozoa compared to bacteria, efflux pumps that actively remove the drug from the cell could contribute to resistance.
-
Enhanced DNA Repair: Increased capacity to repair DNA damage caused by the activated drug can also lead to a resistant phenotype.
The shared mechanism of activation and resistance pathways among this compound, metthis compound, and tinidazole is the basis for the observed cross-resistance patterns.[9][10] An organism that has developed resistance to one of these drugs, particularly through altered drug activation, is likely to exhibit decreased susceptibility to the others.
Signaling Pathway for 5-Nitroimidazole Action and Resistance
Caption: 5-Nitroimidazole activation and resistance pathway.
Experimental Protocols
The determination of MIC and MLC values is crucial for assessing antimicrobial susceptibility and cross-resistance. The following is a generalized protocol for the in vitro susceptibility testing of Trichomonas vaginalis, based on methodologies described in the literature.[1][11]
Antimicrobial Susceptibility Testing of Trichomonas vaginalis
-
Isolate Culture:
-
Axenically culture T. vaginalis isolates in a suitable medium, such as Diamond's medium, supplemented with serum.
-
Incubate at 37°C.
-
-
Drug Preparation:
-
Prepare stock solutions of this compound, metthis compound, and tinidazole.
-
Perform serial twofold dilutions of each drug in the culture medium to achieve a range of desired concentrations.
-
-
Inoculum Preparation:
-
Harvest parasites in the logarithmic growth phase.
-
Adjust the parasite concentration to a standardized density (e.g., 1 x 10^5 trophozoites/mL).
-
-
Assay Performance (Broth Microdilution):
-
Dispense the diluted drug solutions into a 96-well microtiter plate.
-
Inoculate each well with the standardized parasite suspension.
-
Include positive (parasites only) and negative (medium only) controls.
-
Incubate the plates anaerobically at 37°C for 48 hours.
-
-
Determination of MIC and MLC:
-
MIC: Determine the lowest drug concentration that results in a significant inhibition of parasite growth compared to the control, often assessed by microscopy or spectrophotometry.
-
MLC: Subculture aliquots from wells showing growth inhibition onto fresh drug-free medium. The MLC is the lowest drug concentration from which no motile parasites are observed after a further 48 hours of incubation.[11]
-
Experimental Workflow for Susceptibility Testing
References
- 1. In Vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentrations for Metthis compound and Tinidazole That Correspond With Treatment Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Nitroimidazole Resistance in Trichomonas vaginalis Infection: A Teachable Moment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentrations for Metthis compound and Tinidazole That Correspond With Treatment Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prevalence of Trichomonas vaginalis Isolates with Resistance to Metthis compound and Tinidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of this compound for treatment of feline Tritrichomonas foetus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Trichomonas vaginalis 5-Nitroimidazole Resistance Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CDC - Parasites - Trichomonas vaginalis Susceptibility Testing [cdc.gov]
Ronidazole Demonstrates Superior Efficacy Over Metronidazole Against Resistant Protozoal Strains
For Immediate Release
[City, State] – Researchers and drug development professionals in the veterinary and parasitology fields now have access to a comprehensive comparison of ronidazole and metthis compound for treating protozoal infections, particularly those demonstrating resistance to standard therapies. This guide synthesizes available experimental data to highlight the superior efficacy of this compound against metthis compound-resistant strains of Trichomonas gallinae and Tritrichomonas foetus, common pathogens in avian species and felines, respectively.
The emergence of antimicrobial resistance poses a significant challenge in veterinary medicine. Metthis compound, a 5-nitroimidazole antibiotic, has long been the primary treatment for infections caused by anaerobic protozoa. However, treatment failures due to metthis compound resistance are increasingly reported.[1][2] this compound, another member of the 5-nitroimidazole class, has shown considerable promise in overcoming this resistance.
This guide provides a detailed analysis of the comparative efficacy of these two compounds, supported by quantitative in vitro susceptibility data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways and experimental workflows.
Comparative In Vitro Susceptibility
The in vitro efficacy of an antimicrobial agent is a key indicator of its potential clinical effectiveness. The minimum inhibitory concentration (MIC) and minimum lethal concentration (MLC) are standard measures of this activity. The data presented below, compiled from various studies, demonstrates this compound's potent activity against protozoal strains that are resistant to metthis compound.
Trichomonas gallinae Susceptibility Data
| Drug | Strain Type | MLC (µg/mL) | Reference |
| Metthis compound | Sensitive | 0.97 - 7.81 | [3] |
| Metthis compound | Resistant | 93.75 - 500 | [3] |
| This compound | Sensitive | 0.97 - 7.81 | [3] |
| This compound | Resistant | 15.62 - 31.25 | [3] |
Tritrichomonas foetus Susceptibility Data
| Drug | Strain Type | MIC (µg/mL) | Condition | Reference |
| Metthis compound | Not Specified | >100 | Aerobic | [4] |
| This compound | Not Specified | >0.1 | Aerobic | [4] |
| This compound | Resistant | 1-10 | Aerobic | [1] |
| This compound | Susceptible | <0.1 | Aerobic | [1] |
Experimental Protocols
The determination of in vitro susceptibility of Trichomonas species to nitroimidazole drugs typically follows a standardized broth microdilution method. The following protocol is a synthesized representation of methodologies described in the cited literature.[5][6][7]
Objective: To determine the Minimum Lethal Concentration (MLC) of this compound and metthis compound against susceptible and resistant strains of Trichomonas gallinae and Tritrichomonas foetus.
Materials:
-
Isolates of T. gallinae or T. foetus (both susceptible and resistant strains)
-
Diamond's TYM (Trypticase-Yeast-Maltose) medium, supplemented with serum
-
This compound and metthis compound stock solutions
-
96-well microtiter plates
-
Incubator (37°C)
-
Inverted microscope
Procedure:
-
Parasite Culture: Protozoal isolates are cultured axenically in Diamond's TYM medium at 37°C.
-
Drug Dilution: Serial twofold dilutions of this compound and metthis compound are prepared in TYM medium in 96-well microtiter plates. Concentrations typically range from 0.1 to 400 µg/mL.
-
Inoculation: Each well is inoculated with a standardized number of trophozoites (e.g., 1 x 10^4 cells/mL).
-
Incubation: The plates are incubated at 37°C for 48 hours under aerobic or anaerobic conditions, as specified by the study.
-
MLC Determination: Following incubation, the wells are examined microscopically to determine the lowest drug concentration at which no motile trophozoites are observed. This concentration is recorded as the MLC.
Mechanism of Action and Resistance
The efficacy of 5-nitroimidazoles like this compound and metthis compound is dependent on the metabolic pathways within the anaerobic protozoa. The diagrams below illustrate the mechanism of action and the development of resistance.
Experimental Workflow
The process of evaluating the in vitro efficacy of this compound against metthis compound-resistant strains follows a logical progression from sample collection to data analysis.
The presented data and methodologies underscore the potential of this compound as a valuable therapeutic alternative for managing protozoal infections, particularly in cases where metthis compound resistance is present. Further research, including in vivo studies, is crucial to fully elucidate the clinical utility and safety profile of this compound for these indications.
References
- 1. Documentation of in vivo and in vitro aerobic resistance of feline Tritrichomonas foetus isolates to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academy.royalcanin.com [academy.royalcanin.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of this compound for treatment of feline Tritrichomonas foetus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentrations for Metthis compound and Tinidazole That Correspond With Treatment Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trichomonas Susceptibility Testing [testguide.adhb.govt.nz]
- 7. CDC - Parasites - Trichomonas vaginalis Susceptibility Testing [cdc.gov]
Safety Operating Guide
Proper Disposal of Ronidazole: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Ronidazole in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of research personnel and protecting the environment. This compound is classified as slightly hazardous to water and is considered a potential carcinogen, necessitating careful handling and disposal.[1][2]
Essential Safety Precautions
Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Required PPE:
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat is required to protect from contamination.
Avoid actions that generate dust.[3] Do not eat, drink, or smoke in the handling area.[4]
Key Chemical Data for this compound
The following table summarizes essential data for this compound, which informs its handling and disposal protocols.
| Property | Value | Source |
| Acute Oral Toxicity (LD50, Rat) | 3,400 mg/kg | [1][3] |
| Acute Intraperitoneal Toxicity (LD50, Rat) | 1,500 mg/kg | [1] |
| Water Hazard Class | 1 (Slightly hazardous for water) | [1] |
| Incompatible Materials | Strong oxidizing agents | [1] |
| Hazardous Decomposition Products | Carbon oxides, nitrogen oxides | [1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical for laboratory safety and environmental protection. The following protocol outlines the necessary steps for its collection and disposal as hazardous chemical waste. This procedure applies to pure this compound, contaminated labware (e.g., vials, pipette tips), and solutions containing this compound.
Step 1: Waste Identification and Segregation
-
Classify: All this compound waste must be classified as hazardous chemical waste.[5]
-
Segregate: This waste stream must be kept separate from other types of laboratory waste, such as non-hazardous, biological, or radioactive waste.[5][6]
Step 2: Waste Accumulation and Containerization
-
Primary Container: Collect all this compound waste in a designated, chemically compatible container that is in good condition.[5][7] The container must have a secure, tight-fitting lid to prevent any leaks or spills.[5]
-
Solid Waste: For solid waste, such as contaminated gloves, wipes, and plasticware, use a designated, lined container.[5]
-
Liquid Waste: For liquid waste, use a container made of a material resistant to any solvents used in the solution.[5][7]
Step 3: Labeling the Waste Container
-
Clear Identification: Clearly label the waste container with the words "Hazardous Waste " and the full chemical name, "This compound ".[5][6]
-
Required Information: Include the approximate quantity or concentration of the waste and the date when waste accumulation began. Add any other information required by your institution's Environmental Health and Safety (EHS) department.[5]
Step 4: On-Site Storage
-
Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[5]
-
Safe Conditions: The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[5] Ensure the storage area is well-ventilated and away from incompatible chemicals like strong oxidizing agents.[1][5]
-
Secondary Containment: It is highly recommended to use secondary containment, such as a tray or bin, to contain any potential leaks from the primary container.[5]
Step 5: Final Disposal
-
Professional Disposal: Arrange for a licensed hazardous waste disposal service to collect the waste.[6] Contact your institution's EHS department to schedule a pickup once the container is full or reaches the maximum accumulation time allowed by your institution (often 90 days).[5]
-
Regulatory Compliance: Dispose of all waste in accordance with applicable local, state, and federal regulations.[8][9]
Prohibited Disposal Methods
-
DO NOT dispose of this compound down the drain.[1][10] Large quantities should not be allowed to reach the sewage system.[1]
-
DO NOT dispose of this compound waste in the regular trash.[5]
-
DO NOT crush or open capsules if handling a formulated product.[2][11]
Small Spill Cleanup
In the event of a small spill of solid this compound:
-
Restrict access to the area.
-
Wearing appropriate PPE, use appropriate tools to carefully scoop the spilled solid into a designated waste disposal container.[3] Avoid generating dust.
-
Finish cleaning by spreading water on the contaminated surface and dispose of the cleaning materials as hazardous waste.[3]
Mandatory Visualization
The diagram below illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | VCA Animal Hospitals [vcahospitals.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. odoo.fsa-chemicals.be [odoo.fsa-chemicals.be]
- 5. benchchem.com [benchchem.com]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. Laboratory waste | Staff Portal [staff.ki.se]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. biomedicalwastesolutions.com [biomedicalwastesolutions.com]
- 10. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 11. auravet.com [auravet.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Ronidazole
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Ronidazole, a nitroimidazole antibiotic and antiprotozoal agent. Adherence to these procedures is critical due to the potential health risks associated with this compound.
This compound is considered a potential carcinogen and is known to be teratogenic.[1][2] Therefore, minimizing direct human contact is a primary safety concern. The following information outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure the safe utilization of this compound in a laboratory setting.
Personal Protective Equipment (PPE) and Safety Measures
When working with this compound, a comprehensive approach to personal protection is essential. The following table summarizes the required and recommended PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact, as direct contact should be minimized.[1][3] |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from potential splashes or airborne particles of the compound.[4] |
| Body Protection | Laboratory coat. | To prevent contamination of personal clothing.[4] |
| Respiratory Protection | Not generally required with adequate ventilation. Use a NIOSH-approved respirator if handling large quantities or if dust is generated. | To prevent inhalation of the compound, especially in powder form. |
| Hygiene Measures | Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the handling area. | To prevent accidental ingestion and maintain good laboratory practice. |
Quantitative Data and Physical Properties
While specific occupational exposure limits for this compound are not well-established, its physical and toxicological properties underscore the need for cautious handling.
| Parameter | Value | Source |
| CAS Number | 7681-76-7 | [5] |
| Molecular Formula | C₆H₈N₄O₄ | [6] |
| Molecular Weight | 200.15 g/mol | [6] |
| Appearance | White to yellowish-brown solid | [6] |
| Oral LD50 (Rat) | 3400 mg/kg | [4][5] |
| Carcinogenicity | Possibly carcinogenic to humans | [1][2] |
| Teratogenicity | Teratogenic | [1] |
| Storage Temperature | -15 to -20°C | [7] |
Procedural Workflow for Safe Handling
The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting, from receipt of the chemical to its final disposal. This workflow is designed to minimize exposure and ensure a safe process.
References
- 1. This compound for Cats - Wedgewood Pharmacy [wedgewood.com]
- 2. This compound | VCA Animal Hospitals [vcahospitals.com]
- 3. This compound for Dogs and Cats | Dog, Cat, Pet Medication | PetMD [petmd.com]
- 4. odoo.fsa-chemicals.be [odoo.fsa-chemicals.be]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. calpaclab.com [calpaclab.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
